Phosphocitrate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
CAS 编号 |
2565-87-9 |
|---|---|
分子式 |
C6H9O10P |
分子量 |
272.1 g/mol |
IUPAC 名称 |
2-phosphonooxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H9O10P/c7-3(8)1-6(5(11)12,2-4(9)10)16-17(13,14)15/h1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15) |
InChI 键 |
XTRHYDMWPCTCKN-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)OP(=O)(O)O |
规范 SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)OP(=O)(O)O |
其他CAS编号 |
2565-87-9 |
同义词 |
phosphocitrate phosphocitric acid |
产品来源 |
United States |
Foundational & Exploratory
Phosphocitrate: A Key Regulator of Mitochondrial Calcium Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphocitrate, a naturally occurring molecule originally identified in mammalian mitochondria, is emerging as a significant regulator of mitochondrial calcium (Ca²⁺) homeostasis. While extensively recognized for its potent inhibition of calcification and crystallization of calcium phosphate, its direct role within the powerhouse of the cell—the mitochondria—is a critical area of investigation for cellular physiology and therapeutic development. This technical guide provides a comprehensive overview of this compound's function in mitochondrial Ca²⁺ regulation, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of this compound in Ca²⁺-related pathologies.
Introduction: The Significance of Mitochondrial Calcium Regulation
Mitochondria are not only the primary sites of cellular energy production but also pivotal hubs for intracellular Ca²⁺ signaling. The concentration of Ca²⁺ within the mitochondrial matrix dynamically regulates a plethora of cellular processes, including ATP synthesis, reactive oxygen species (ROS) production, and the induction of cell death pathways. Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in a wide range of pathologies, from neurodegenerative diseases and cardiovascular conditions to metabolic disorders and age-related ailments.
The influx and efflux of Ca²⁺ across the inner mitochondrial membrane are tightly controlled by a sophisticated set of transporters. The primary influx pathway is the mitochondrial calcium uniporter (MCU), a highly selective channel that drives Ca²⁺ into the matrix, powered by the substantial mitochondrial membrane potential. Ca²⁺ efflux is primarily mediated by the mitochondrial sodium-calcium exchanger (NCLX) and, under certain conditions, by the transient opening of the mitochondrial permeability transition pore (mPTP). The delicate balance between these transport systems is crucial for maintaining cellular health.
This compound: A Natural Modulator of Mitochondrial Calcium
This compound was first identified as a potent inhibitor of calcium phosphate crystallization.[1][2] Its presence within mitochondria suggests an endogenous role in preventing the pathological precipitation of calcium and phosphate, which can accumulate to high concentrations within the mitochondrial matrix.[3][4]
Mechanism of Action
The primary mechanism by which this compound is understood to regulate mitochondrial Ca²⁺ is through its potent inhibition of the formation and growth of calcium phosphate crystals.[1] The accumulation of Ca²⁺ in the mitochondrial matrix is an energy-dependent process that is closely followed by the uptake of inorganic phosphate (Pi). This can lead to the formation of insoluble calcium phosphate precipitates, which can disrupt mitochondrial function and trigger the opening of the mPTP.
This compound, by binding to amorphous calcium phosphate aggregates and the surface of nascent crystals, prevents their growth and transformation into crystalline hydroxyapatite.[1][5] This action effectively increases the capacity of the mitochondrial matrix to sequester Ca²⁺ without undergoing pathological mineralization.[3][4]
While the direct interaction of this compound with mitochondrial Ca²⁺ transporters like the MCU has not been extensively characterized in the available literature, its ability to prevent the consequences of Ca²⁺ accumulation positions it as a critical regulator of mitochondrial Ca²⁺ handling capacity.
Quantitative Data on this compound's Effects
The in vivo effects of this compound on mitochondrial Ca²⁺ accumulation have been demonstrated in a key study by Tew et al. (1981).[1][3][4] The following table summarizes the quantitative data from this seminal work, which investigated the impact of this compound on nephrocalcinosis, a condition characterized by the calcification of kidney tubules, in mice.
| Experimental Model | Treatment Group | Parameter Measured | Result | Reference |
| Mice with induced nephrocalcinosis (via parathyroid hormone) | Control (PTH only) | Kidney Calcium Content (µmol/g tissue) | ~55 | [4] |
| This compound (60 µmol/kg) + PTH | Kidney Calcium Content (µmol/g tissue) | ~10 | [4] | |
| Mice with induced nephrocalcinosis (via calcium gluconate) | Control (Calcium gluconate only) | Kidney Calcium Content (µmol/g tissue) | ~130 | [4] |
| This compound (60 µmol/kg) + Calcium gluconate | Kidney Calcium Content (µmol/g tissue) | ~37 | [4] |
These findings demonstrate that systemic administration of this compound significantly reduces the accumulation of calcium in the kidneys of animals subjected to a calcifying stimulus.[3][4] Electron microscopy from this study further revealed that this compound treatment prevented the appearance of apatite-like crystalline structures within the mitochondrial matrix of renal tubule cells.[3][4]
Experimental Protocols
To facilitate further research into the role of this compound in mitochondrial Ca²⁺ regulation, this section provides detailed methodologies for key experiments.
Isolation of Kidney Mitochondria
This protocol is adapted from established methods for isolating functional mitochondria from soft tissues like the kidney.[6][7]
Buffers and Reagents:
-
Mitochondrial Isolation Buffer (MIB): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4 with KOH. Keep on ice.
-
BSA Solution: 2% (w/v) fatty acid-free BSA in MIB.
-
Final Resuspension Buffer: MIB without EGTA.
Procedure:
-
Euthanize the animal according to approved institutional protocols and immediately excise the kidneys.
-
Place the kidneys in ice-cold MIB to wash away excess blood.
-
Mince the tissue into small pieces using sharp scissors in a petri dish on ice.
-
Transfer the minced tissue to a pre-chilled Dounce homogenizer with a loose-fitting pestle.
-
Add 10 volumes of MIB containing 0.5% BSA and homogenize with 5-10 gentle strokes.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new pre-chilled centrifuge tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in MIB without BSA.
-
Repeat the centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Final Resuspension Buffer.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
Measurement of Mitochondrial Calcium Uptake
This protocol utilizes a fluorescent Ca²⁺ indicator to measure the uptake of Ca²⁺ by isolated mitochondria.[8][9]
Buffers and Reagents:
-
Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 2 mM MgCl₂, 5 mM glutamate, 5 mM malate, pH 7.2 with KOH.
-
Calcium Green-5N Stock Solution: 1 mM in DMSO.
-
Calcium Chloride (CaCl₂) Standard Solution: 10 mM in deionized water.
-
This compound Stock Solution: Prepare a concentrated stock in deionized water and adjust the pH to 7.2.
Procedure:
-
In a 96-well microplate, add 100 µL of Assay Buffer to each well.
-
Add the desired concentration of this compound or vehicle control to the respective wells.
-
Add 1 µL of 1 mM Calcium Green-5N to each well (final concentration ~10 µM).
-
Add isolated mitochondria to each well to a final concentration of 0.5 mg/mL.
-
Place the microplate in a fluorescence plate reader and monitor the baseline fluorescence (Excitation: ~506 nm, Emission: ~531 nm).
-
Initiate the reaction by injecting a known concentration of CaCl₂ (e.g., 10 µM final concentration) into each well.
-
Monitor the decrease in fluorescence as Ca²⁺ is taken up by the mitochondria.
-
The rate of Ca²⁺ uptake can be calculated from the initial slope of the fluorescence decay.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of mitochondrial calcium regulation and the inhibitory action of this compound.
Caption: Experimental workflow for isolating mitochondria and measuring calcium uptake.
Conclusion and Future Directions
This compound stands out as a crucial endogenous molecule in the regulation of mitochondrial Ca²⁺ homeostasis, primarily through its potent inhibition of calcium phosphate crystallization. The in vivo evidence strongly supports its role in preventing pathological calcification within mitochondria. For researchers and drug development professionals, this compound and its analogs represent a promising therapeutic avenue for a multitude of diseases linked to mitochondrial Ca²⁺ dysregulation.
Future research should focus on elucidating the direct interactions, if any, of this compound with mitochondrial Ca²⁺ transport proteins. In vitro studies utilizing the protocols outlined in this guide can provide more precise quantitative data on its inhibitory mechanisms. Furthermore, the development of novel this compound derivatives with enhanced cell permeability and mitochondrial targeting could unlock new therapeutic strategies for a range of debilitating diseases. This technical guide serves as a foundational resource to stimulate and support these critical research endeavors.
References
- 1. This compound inhibits mitochondrial and cytosolic accumulation of calcium in kidney cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.uoc.gr [chemistry.uoc.gr]
- 3. This compound inhibits mitochondrial and cytosolic accumulation of calcium in kidney cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound Is Potentially a Disease-Modifying Drug for Noncrystal-Associated Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of functional mitochondria from rat kidney and skeletal muscle without manual homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studying mitochondrial Ca2+ uptake – A revisit - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation of Phosphocitrate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and biological interactions of phosphocitrate. This compound, a naturally occurring molecule, is a potent inhibitor of calcification and holds significant promise in the development of therapeutics for crystal deposition diseases. This document outlines its chemical properties, detailed experimental protocols for its study, and its role in key signaling pathways.
Core Structure and Physicochemical Properties of this compound
This compound, chemically known as 2-phosphonooxypropane-1,2,3-tricarboxylic acid, is a small molecule with the molecular formula C6H9O10P.[1] Its structure is characterized by a central propane backbone to which three carboxyl groups and one phosphate group are attached. This unique arrangement of acidic functional groups is crucial to its biological activity, particularly its ability to chelate calcium ions and inhibit the formation and growth of hydroxyapatite crystals.[2]
Molecular Structure
The IUPAC name for this compound is 2-phosphonooxypropane-1,2,3-tricarboxylic acid.[1] The molecule possesses a chiral center at the C2 carbon, meaning it can exist as stereoisomers. The stereochemistry of naturally occurring this compound and its impact on biological activity is an area of ongoing research.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Phosphoric Acid (Reference) | Citric Acid (Reference) |
| Molecular Formula | C6H9O10P | H3PO4 | C6H8O7 |
| Molecular Weight | 272.10 g/mol [1] | 98.00 g/mol | 192.12 g/mol |
| pKa Values | Not experimentally determined in literature. Estimated to have multiple pKa values due to three carboxyl groups and a phosphate group. | pKa1 = 2.15, pKa2 = 7.20, pKa3 = 12.35 | pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40 |
| Bond Lengths (P-O) | Not experimentally determined. | ~1.52 - 1.59 Å in phosphate groups[3][4] | N/A |
| Bond Angles (O-P-O) | Not experimentally determined. | Tetrahedral geometry around phosphorus | N/A |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the phosphorylation of triethyl citrate.[5][6][7]
Protocol: Synthesis of this compound from Triethyl Citrate and MeOPCl2 [5][6]
-
Reaction Setup: In a glovebox under a nitrogen atmosphere, dissolve triethyl citrate (25.9 mmol) and dry triethylamine (38.7 mmol) in diethyl ether (220 mL).
-
Phosphitylation: Slowly add MeOPCl2 (40.0 mmol) to the reaction mixture. Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the resulting precipitate under nitrogen and remove any excess MeOPCl2 under vacuum.
-
Oxidation: Add distilled sulfuryl chloride (25.9 mmol) slowly and carefully to the filtrate. Stir the reaction mixture for 1 hour at room temperature.
-
Purification of Intermediate: Filter any solids that have formed and remove the diethyl ether from the filtrate by evaporation. Purify the crude product by silica column chromatography using an ethyl acetate/hexane (1:1) eluent. The final intermediate product is a colorless oil.
-
Hydrolysis: The purified intermediate is then subjected to hydrolysis to remove the ester groups, yielding this compound. This is typically achieved by treatment with a strong base such as NaOH, followed by acidification.
Purification of this compound by Ion-Exchange Chromatography
Ion-exchange chromatography is a crucial step to obtain highly purified this compound.[8][9][10][11][12]
Protocol: Anion-Exchange Chromatography of this compound
-
Resin Preparation: Use a strong anion-exchange resin (e.g., a quaternary ammonium-based resin). Equilibrate the column with a low ionic strength buffer at a neutral pH (e.g., 10 mM Tris-HCl, pH 7.4).
-
Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer). This compound, being highly negatively charged, will elute at a relatively high salt concentration.
-
Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 210 nm (for the peptide bonds if it is a conjugate) or use a phosphate assay to identify the this compound-containing fractions.
-
Desalting: Pool the fractions containing pure this compound and desalt them using dialysis or a desalting column.
Characterization of this compound
The structure and purity of synthesized this compound are typically confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are used to confirm the chemical structure. 31P NMR is particularly useful for identifying the phosphate group.[8]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of this compound.[7]
Experimental Workflow for Studying Inhibition of Hydroxyapatite Crystallization
This compound is a potent inhibitor of hydroxyapatite crystal growth.[2][13] The following workflow can be used to study this inhibitory effect.
Protocol: In Vitro Hydroxyapatite Crystallization Inhibition Assay
-
Preparation of Supersaturated Calcium Phosphate Solution: Prepare a metastable solution of calcium and phosphate ions at concentrations known to support hydroxyapatite crystal growth (e.g., in a HEPES buffer at pH 7.4).
-
Addition of Inhibitor: Add varying concentrations of this compound to the supersaturated solution. A control with no inhibitor should be included.
-
Initiation of Crystallization: Initiate crystallization by adding hydroxyapatite seed crystals.
-
Monitoring Crystal Growth: Monitor the growth of crystals over time. This can be done by:
-
Measuring Calcium and Phosphate Depletion: Periodically take aliquots of the solution, centrifuge to remove crystals, and measure the concentration of calcium and phosphate in the supernatant. A decrease in concentration indicates crystal growth.
-
Turbidity Measurement: Monitor the increase in turbidity of the solution at a specific wavelength (e.g., 600 nm) as a measure of crystal formation.
-
-
Data Analysis: Plot the rate of crystal growth against the concentration of this compound to determine the inhibitory potency (e.g., IC50 value).
Signaling Pathways and Biological Interactions
This compound has been shown to modulate cellular responses to calcium-containing crystals, such as basic calcium phosphate (BCP) and calcium pyrophosphate dihydrate (CPPD) crystals. One of the key pathways affected is the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation and inflammation.[14][15]
Inhibition of Crystal-Induced Mitogenesis
BCP and CPPD crystals can induce mitogenesis (cell proliferation) in cells like fibroblasts and synoviocytes.[15] this compound effectively blocks this process by inhibiting the activation of the MAPK pathway.[14]
Experimental and Logical Workflows
Workflow for Synthesis and Characterization of this compound
The following diagram illustrates the logical workflow for the synthesis, purification, and characterization of this compound.
Conclusion
This compound presents a compelling molecular scaffold for the development of novel therapeutics targeting pathological calcification. Its well-defined structure, characterized by multiple acidic functional groups, underpins its potent inhibitory activity against hydroxyapatite crystal formation and its ability to modulate cellular signaling pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, purify, and characterize this compound, as well as to investigate its mechanism of action. Further research into its stereochemistry, the precise determination of its physicochemical parameters, and its in vivo efficacy will be crucial in translating the therapeutic potential of this compound into clinical applications.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. theory.rutgers.edu [theory.rutgers.edu]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. docsity.com [docsity.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. Item - this compound : its chemical synthesis, characterization, natural occurrence and role in calcifying systems - University of Tasmania - Figshare [figshare.utas.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.fredhutch.org [research.fredhutch.org]
- 13. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth. | Semantic Scholar [semanticscholar.org]
- 14. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 15. researchgate.net [researchgate.net]
The Physiological Role of Endogenous Phosphocitrate: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Functions, Mechanisms, and Therapeutic Potential of a Key Endogenous Calcification Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous phosphocitrate (PC) is a potent, naturally occurring inhibitor of biomineralization, playing a critical physiological role in preventing pathological calcification. This technical guide provides a comprehensive overview of the core physiological functions of this compound, its mechanism of action at both the molecular and cellular levels, and its therapeutic potential. Drawing on key experimental findings, this document details the quantitative aspects of this compound's inhibitory effects, outlines methodologies for its study, and visualizes its complex interactions through signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development in the fields of nephrology, rheumatology, and cardiovascular disease, where pathological calcification is a significant concern.
Introduction
Pathological calcification, the abnormal deposition of calcium phosphate crystals in soft tissues, is a hallmark of numerous debilitating diseases, including osteoarthritis, atherosclerosis, and chronic kidney disease. The body possesses a sophisticated system of inhibitors to prevent such ectopic mineralization. Among these, endogenous this compound has emerged as a powerful and specific inhibitor of calcium phosphate crystallization.[1][2]
First identified in mammalian mitochondria, this compound is a small molecule that demonstrates a remarkable ability to inhibit the formation and growth of hydroxyapatite (HAP) and calcium pyrophosphate dihydrate (CPPD) crystals, the primary mineral phases in pathological calcification.[1][3] Its presence in mitochondria, organelles central to calcium homeostasis, underscores its physiological importance in cellular calcium management.[4][5] This whitepaper will delve into the known physiological functions of endogenous this compound, providing a technical foundation for further research and therapeutic development.
Core Physiological Function: Inhibition of Biomineralization
The principal physiological function of endogenous this compound is the potent inhibition of pathological biomineralization.[6] This inhibitory activity is multifaceted, involving direct interaction with crystal precursors and modulation of cellular responses to crystal deposition.
Inhibition of Hydroxyapatite and Calcium Pyrophosphate Dihydrate Crystal Formation
This compound is a more potent inhibitor of hydroxyapatite formation than other well-known inhibitors like pyrophosphate and ATP.[3][7] It exerts its effect by binding to amorphous calcium phosphate aggregates and the surfaces of growing crystals, thereby preventing their transformation into crystalline hydroxyapatite.[1][2] This strong binding affinity is crucial for its inhibitory action.[3]
Experimental Protocol: In Vitro Hydroxyapatite Formation Inhibition Assay
A common method to quantify the inhibitory activity of this compound on hydroxyapatite formation is a seeded crystal growth assay.[3]
-
Preparation of Supersaturated Calcium Phosphate Solution: A solution metastable with respect to calcium and phosphate is prepared at a physiological pH (e.g., 7.4) and temperature (37°C).
-
Addition of Hydroxyapatite Seed Crystals: A known amount of hydroxyapatite seed crystals is added to initiate crystal growth.
-
Introduction of Inhibitor: Varying concentrations of this compound are added to the solution.
-
Monitoring Crystal Growth: The consumption of calcium or phosphate from the solution over time is monitored, often by titration or spectrophotometry. The rate of crystal growth is calculated from the rate of ion consumption.
-
Data Analysis: The percentage of inhibition is calculated by comparing the crystal growth rate in the presence of this compound to a control without the inhibitor. Dose-response curves can be generated to determine the IC50 value.
Cellular Mechanisms of Action
Beyond its direct effects on crystal formation, this compound modulates cellular responses to pathogenic crystals. Basic calcium phosphate (BCP) and CPPD crystals can trigger a cascade of cellular events, including mitogenesis, inflammation, and the production of matrix-degrading enzymes, which contribute to tissue damage in diseases like osteoarthritis.[8][9]
This compound has been shown to block these crystal-induced cellular effects.[8][10] It inhibits the proliferation of osteoarthritic fibroblast-like synoviocytes and downregulates the expression of genes involved in inflammation and angiogenesis.[11]
Quantitative Data on this compound Function
The following tables summarize key quantitative data from studies on the effects of this compound.
Table 1: Inhibition of Crystal-Induced Cellular Proliferation
| Cell Type | Crystal Type | This compound Concentration | Inhibition of Proliferation | Reference |
| Osteoarthritic FLSs | None | Dose-dependent | ~65% fewer cells after 9 days | [11] |
| Primary Osteoarthritic FLSs | None | Dose-dependent | Significant inhibition | [11] |
FLSs: Fibroblast-like synoviocytes
Table 2: Effect of this compound on Gene Expression in Osteoarthritic Chondrocytes
| Biological Process | Gene Examples Downregulated by PC | Gene Examples Upregulated by PC | Reference |
| Inflammatory Response | Prostaglandin-endoperoxide synthase 2, Interleukin-1 receptor, type I, Chemokine (C-C motif) ligand 2 | - | [1] |
| Angiogenesis | - | - | [1] |
| Cell Proliferation | Numerous genes | - | [1] |
| Musculoskeletal Tissue Development | - | Aggrecan, Type I collagen, Insulin-like growth factor binding protein 5 | [1] |
| TGF-β Receptor Signaling Pathway | - | Numerous genes | [1][4] |
| Wnt Receptor Signaling Pathway | Numerous genes | - | [1][4] |
PC: this compound; TGF-β: Transforming growth factor-beta.[1][4]
Signaling Pathways Modulated by this compound
This compound has been shown to interfere with specific intracellular signaling pathways activated by pathogenic crystals. One of the key pathways identified is the Mitogen-Activated Protein Kinase (MAPK) cascade.
Inhibition of the MAPK/ERK Pathway
BCP and CPPD crystals can activate the p42/p44 MAPK (ERK1/2) signaling pathway, leading to the phosphorylation of downstream targets like the transcription factor CREB (cAMP response element-binding protein).[8] This activation contributes to crystal-induced mitogenesis and proto-oncogene expression.[8] this compound effectively blocks the activation of p42/p44 MAP kinases and the subsequent phosphorylation of CREB in a dose-dependent manner.[8]
Experimental Protocol: Western Blot Analysis of MAPK Pathway Activation
-
Cell Culture and Treatment: Culture relevant cells (e.g., fibroblasts, chondrocytes) and treat with BCP or CPPD crystals in the presence or absence of varying concentrations of this compound.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of MAPK components (e.g., phospho-ERK1/2) and total protein levels as a loading control.
-
Detection and Quantification: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify band intensities to determine the relative levels of protein phosphorylation.
References
- 1. Biological Effects of this compound on Osteoarthritic Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.uoc.gr [chemistry.uoc.gr]
- 3. researchgate.net [researchgate.net]
- 4. Biological Effects of this compound on Osteoarthritic Articular Chondrocytes [openrheumatologyjournal.com]
- 5. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of basic calcium phosphate crystal-induced mitogenesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 9. Expression of this compound-targeted genes in osteoarthritis menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Effects of this compound on Osteoarthritic Articular Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Is Potentially a Disease-Modifying Drug for Noncrystal-Associated Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Phosphocitrate: A Deep Dive into its Role as a Biomineralization Inhibitor
For Immediate Release
[City, State] – December 15, 2025 – A comprehensive technical guide released today offers new insights into the mechanisms of phosphocitrate (PC), a potent, naturally occurring inhibitor of biomineralization. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound's action, supported by quantitative data, detailed experimental protocols, and novel signaling pathway diagrams.
This compound has long been recognized for its powerful ability to inhibit the formation and growth of calcium phosphate crystals, particularly hydroxyapatite (HAP), the primary mineral component of bone and teeth.[1] Its role in preventing pathological calcification, such as in vascular tissues and joints, is an area of intense research with significant therapeutic potential.
Unraveling the Mechanism of Inhibition
This compound exerts its inhibitory effects through a multi-faceted approach. It directly interferes with crystal growth by binding tightly to the surface of hydroxyapatite crystals, thereby blocking the addition of further mineral ions.[1] Beyond this direct physicochemical interaction, this compound modulates cellular signaling pathways involved in the biomineralization process, offering a biological mechanism of action.
Key Signaling Pathways Modulated by this compound
1. Inhibition of Crystal-Induced Mitogen-Activated Protein Kinase (MAPK) Signaling:
Basic calcium phosphate (BCP) crystals, often found in pathological calcification, can trigger intracellular signaling cascades that promote cell proliferation and inflammation. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically involving the activation of ERK1/2. This compound has been shown to dose-dependently block the activation of the p42/p44 MAPK (ERK1/2) pathway induced by BCP crystals. This inhibition helps to mitigate the downstream cellular responses that contribute to the progression of diseases like osteoarthritis.
2. Upregulation of the Transforming Growth Factor-β (TGF-β) Signaling Pathway:
Recent studies have revealed that this compound can upregulate the expression of numerous genes involved in the Transforming Growth Factor-β (TGF-β) receptor signaling pathway in chondrocytes.[2][3][4] The TGF-β pathway plays a crucial role in chondrocyte differentiation and the production of extracellular matrix components, which are essential for healthy cartilage. By promoting this pathway, this compound may contribute to chondroprotection and counteract the degenerative processes seen in osteoarthritis. The precise mechanism of this upregulation is still under investigation but represents a significant crystal-independent biological activity of this compound.[2]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound as a biomineralization inhibitor is evident in its ability to affect hydroxyapatite crystal growth and vascular smooth muscle cell calcification at low concentrations.
| Parameter | Inhibitor | Concentration | Effect | Reference |
| Hydroxyapatite Crystal Growth | This compound | Micromolar (µM) range | Potent inhibition | [1] |
| Pyrophosphate | Micromolar (µM) range | Less potent than PC | [1] | |
| ATP | Micromolar (µM) range | Less potent than PC | [1] | |
| Vascular Smooth Muscle Cell Calcification | This compound | 1 mM | Inhibition of chondrocyte-mediated calcification | [2] |
| Phosphonoformic Acid | Dose-dependent | Inhibition of phosphate-induced calcium deposition | [5] |
Detailed Experimental Protocols
To facilitate further research in this area, this whitepaper provides detailed methodologies for key experiments used to evaluate the efficacy of biomineralization inhibitors.
Hydroxyapatite Seeded Crystal Growth Assay (Constant Composition Method)
This method allows for the precise measurement of crystal growth rates under constant supersaturation conditions.
Workflow:
References
- 1. Inhibitors of crystal growth of hydroxyapatite: a constant composition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of vascular smooth muscle cell calcification by extracellular pyrophosphate homeostasis: synergistic modulation by cyclic AMP and hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Effects of this compound on Osteoarthritic Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Effects of this compound on Osteoarthritic Articular Chondrocytes [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphate regulation of vascular smooth muscle cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphocitrate: A Technical Guide to its Discovery, History, and Core Research Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphocitrate (PC) is a naturally occurring molecule that has garnered significant scientific interest for its potent inhibitory effects on calcium salt crystallization. Initially identified as a powerful inhibitor of hydroxyapatite formation, its role has expanded to include the modulation of calcium oxalate crystallization and the regulation of cellular signaling pathways involved in pathological calcification. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing its synthesis, its mechanism of action as a crystallization inhibitor, and its influence on cellular behavior. The guide includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers and professionals in the fields of biomineralization, nephrology, and drug development.
Discovery and History
The journey of this compound research began with the quest to understand the mechanisms of biological calcification. Early investigations into the components of mitochondria led to the discovery of a potent inhibitor of calcium phosphate crystallization.
Initial Identification
In the late 1970s and early 1980s, the laboratory of Albert L. Lehninger was investigating the regulation of calcium phosphate accumulation in mitochondria. They identified a substance in rat liver mitochondria that strongly inhibited the formation of hydroxyapatite, the primary mineral component of bone. Subsequent characterization, including mass spectrometry and ¹H NMR analysis, identified this molecule as phosphocitric acid, or this compound.[1]
A Potent Inhibitor of Crystallization
Comparative assays quickly established that synthetic this compound was a remarkably potent inhibitor of hydroxyapatite crystal growth, significantly more powerful than other known physiological inhibitors such as pyrophosphate and ATP.[2][3] This discovery was a pivotal moment, suggesting that this compound played a crucial role in preventing pathological calcification in tissues. Further research demonstrated that this compound also strongly inhibits the formation and growth of calcium oxalate crystals, the primary constituent of the most common type of kidney stones.[4]
Natural Occurrence and Biosynthesis
This compound is a naturally occurring biomolecule found in mammalian mitochondria.[5] It is believed to be synthesized in the cytosol through the phosphorylation of citrate.[5] An in vitro biological synthesis of this compound has been demonstrated using citrate and adenosine triphosphate (ATP) in the presence of a rat liver homogenate.[6]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound on the crystallization of calcium salts has been quantified in various studies. The following tables summarize key findings.
Table 1: Inhibition of Hydroxyapatite (HA) Crystal Growth
| Inhibitor | Concentration (µM) | Inhibition (%) | Reference |
| This compound | 1 - 10 | Dose-dependent inhibition of BCP crystal-induced mitogenesis | [7] |
| Osteonectin | 0.15 | 50 | [8] |
| Bone Gla Protein | 0.8 | 50 | [8] |
| Pyrophosphate | - | Potent inhibitor | [2] |
| ATP | - | Less potent than this compound | [2] |
Note: BCP (basic calcium phosphate) is a form of hydroxyapatite.
Table 2: Inhibition of Calcium Oxalate (CaOx) Monohydrate Crystal Growth
| Inhibitor | Concentration (M) | Inhibition (%) | Reference |
| Citrate | 2.85 x 10⁻⁴ | 50 | [9] |
| Pyrophosphate | 1.50 x 10⁻⁵ | 50 | [9] |
| Citric Acid | 1.5 x 10⁻³ | 50 | [10] |
| Isocitric Acid | 0.75 x 10⁻³ | 50 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound research.
Chemical Synthesis of this compound
Several methods for the chemical synthesis of this compound have been developed. The following protocol is based on the phosphorylation of triethyl citrate.[7][9]
Materials:
-
Triethyl citrate
-
o-phenylene phosphorochloridate
-
Dry triethylamine
-
Diethyl ether
-
Methanol
-
Sulfuryl chloride
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Calcium Chloride (CaCl₂)
-
Potassium Iodide (KI)
-
Acetone
Procedure:
-
Preparation of the Phosphorylating Agent: Prepare methyldichlorophosphite (MeOPCl₂) by reacting methanol with phosphorus trichloride.
-
Phosphorylation of Triethyl Citrate:
-
Dissolve triethyl citrate and dry triethylamine in diethyl ether under a nitrogen atmosphere.
-
Slowly add MeOPCl₂ to the reaction mixture and stir at room temperature for 24 hours.
-
Filter the precipitate and remove excess MeOPCl₂ under vacuum.
-
-
Hydrolysis and Purification:
-
The crude product is subjected to selective stepwise hydrolysis of the ester moieties.
-
The intermediate product is purified by silica column chromatography using an ethyl acetate/hexane eluent.
-
-
Final Product Formation:
-
The purified intermediate is dissolved in a solution of potassium iodide in acetone and stirred for 48 hours at 60°C.
-
The solvent is evaporated, and the residue is washed with diethyl ether.
-
The resulting solid is dissolved in water, and calcium chloride is added to precipitate the calcium salt of this compound.
-
The precipitate is filtered, washed with ice-cold water and acetone, and dried under vacuum to yield this compound as a white solid.[7]
-
Seeded Crystal Growth Inhibition Assay (Constant Composition Method)
This method is used to quantify the inhibitory effect of this compound on the growth of hydroxyapatite or calcium oxalate crystals.[1][2]
Materials:
-
Seed crystals (hydroxyapatite or calcium oxalate monohydrate)
-
Calcium chloride (CaCl₂) solution
-
Potassium phosphate (KH₂PO₄) solution (for HA assay) or Sodium oxalate (Na₂C₂O₄) solution (for CaOx assay)
-
HEPES buffer (or other suitable buffer)
-
This compound solutions of varying concentrations
-
pH meter and controller
-
Autotitrator
Procedure:
-
Prepare a metastable supersaturated solution of calcium and phosphate (for HA) or calcium and oxalate (for CaOx) in the buffer at a constant temperature (e.g., 37°C) and pH (e.g., 7.4).
-
Add a known amount of seed crystals to initiate crystal growth.
-
Monitor the consumption of calcium and phosphate/oxalate ions from the solution using an autotitrator that maintains a constant concentration of these ions by adding standardized titrant solutions.
-
The rate of addition of the titrants is a measure of the crystal growth rate.
-
Perform control experiments without any inhibitor to establish the baseline growth rate.
-
Add different concentrations of this compound to the reaction vessel and measure the corresponding reduction in the crystal growth rate.
-
Calculate the percentage inhibition for each this compound concentration relative to the control.
Western Blot Analysis of ERK Phosphorylation
This protocol details the procedure to assess the effect of this compound on basic calcium phosphate (BCP) crystal-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK) in fibroblasts.[5][11][12]
Materials:
-
Human fibroblast cell line (e.g., NIH-3T3)
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Basic Calcium Phosphate (BCP) crystals
-
This compound solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Stripping buffer
Procedure:
-
Cell Culture and Treatment:
-
Culture fibroblasts to near confluence in DMEM with 10% FBS.
-
Serum-starve the cells for 24 hours before the experiment.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with BCP crystals (e.g., 50 µg/mL) for a specific time (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane using a stripping buffer.
-
Wash and re-block the membrane.
-
Probe the membrane with the anti-total-ERK1/2 primary antibody to normalize for protein loading.
-
Detect the signal as before.
-
-
Quantification:
-
Quantify the band intensities using densitometry software and express the level of phosphorylated ERK as a ratio to total ERK.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps to quantify the expression of genes like c-fos and c-jun in fibroblasts treated with this compound and stimulated with BCP crystals.[6][13]
Materials:
-
Cultured fibroblasts
-
BCP crystals
-
This compound solutions
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for c-fos, c-jun, and a reference gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells as described in the Western blot protocol.
-
Lyse the cells at the desired time points and extract total RNA using an RNA extraction kit.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Set up qPCR reactions containing the cDNA template, qPCR master mix, and gene-specific primers for the target genes (c-fos, c-jun) and a reference gene.
-
Run the qPCR reactions in a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.
-
Signaling Pathways and Logical Relationships
This compound has been shown to modulate intracellular signaling pathways activated by calcium crystals. A key pathway identified is the Mitogen-Activated Protein Kinase (MAPK) cascade.
Inhibition of the MAPK/ERK Pathway
Basic calcium phosphate (BCP) and calcium pyrophosphate dihydrate (CPPD) crystals can activate the Ras/MEK/ERK signaling pathway in fibroblasts.[10] This activation leads to the phosphorylation and activation of transcription factors such as c-Fos and c-Jun, which in turn promote the expression of genes involved in inflammation and tissue remodeling, such as matrix metalloproteinases (MMPs).[14] this compound has been shown to dose-dependently inhibit the crystal-induced phosphorylation of ERK1/2, thereby blocking the downstream signaling events.[15]
Caption: this compound inhibits the BCP/CPPD crystal-induced MAPK/ERK signaling pathway.
Experimental Workflow for Investigating this compound's Effect on Gene Expression
The following diagram illustrates the logical flow of an experiment designed to investigate the impact of this compound on crystal-induced gene expression.
Caption: Experimental workflow for analyzing this compound's effect on gene expression.
Conclusion and Future Directions
This compound has emerged as a key molecule in the regulation of biomineralization and cellular responses to pathological calcification. Its potent inhibitory effects on both hydroxyapatite and calcium oxalate crystal growth, coupled with its ability to modulate crystal-induced cell signaling, highlight its therapeutic potential for a range of disorders, including nephrolithiasis and osteoarthritis.
Future research should focus on several key areas:
-
In vivo efficacy and safety: While in vitro studies are promising, more extensive in vivo studies are needed to establish the therapeutic efficacy and long-term safety of this compound and its analogs.
-
Delivery mechanisms: Developing targeted delivery systems for this compound could enhance its therapeutic effects and minimize potential off-target effects.
-
Elucidation of upstream signaling: Further investigation is needed to fully elucidate the upstream signaling events that are triggered by crystal-cell interactions and are subsequently inhibited by this compound.
-
Clinical trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients suffering from diseases associated with pathological calcification.
This technical guide provides a solid foundation for researchers and clinicians interested in the field of this compound research. The detailed protocols and summarized data offer a practical starting point for further investigation into this fascinating and therapeutically promising molecule.
References
- 1. Exploring Calcium Oxalate Crystallization: A Constant Composition Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Calcium Oxalate Crystallization for the Treatment of Oxalate Nephropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth. | Semantic Scholar [semanticscholar.org]
- 4. Inhibitors of crystal growth of hydroxyapatite: a constant composition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increased c-fos mRNA Expression By Human Fibroblasts Contracting Stressed Collagen Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of calcium oxalate monohydrate crystallization kinetics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of basic calcium phosphate crystal-induced mitogenesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Seeded growth of hydroxyapatite in the presence of dissolved albumin at constant composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basic Calcium Phosphate Crystals Activate c-fos Expression Through a Ras/ERK Dependent Signaling Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. dbbiotech.com [dbbiotech.com]
- 15. Temporal pattern of Fos and Jun families expression after mitogenic stimulation with FGF-2 in rat neural stem cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Phosphocitrate: A Technical Guide to its Therapeutic Potential in Calcification-Associated Pathologies
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphocitrate (PC) is a naturally occurring small molecule, identified in mammalian mitochondria, that has demonstrated significant therapeutic potential as a potent inhibitor of pathological calcification.[1][2] Preliminary studies have established its powerful ability to prevent the formation and growth of hydroxyapatite (HAP) and calcium oxalate (CaOx) crystals, the primary mineral components in a range of debilitating conditions including osteoarthritis, vascular calcification, and kidney stones.[3][4][5] Beyond its direct anti-mineralization properties, PC exhibits crucial crystal-independent biological activities, modulating cellular signaling pathways involved in inflammation, proliferation, and gene expression.[6][7] This technical guide provides an in-depth review of the existing preclinical data on this compound, detailing its mechanisms of action, summarizing quantitative findings, outlining key experimental protocols, and visualizing the complex biological pathways it influences.
Core Mechanism: Potent Inhibition of Crystal Formation
This compound is an exceptionally potent inhibitor of hydroxylapatite seed crystal growth, surpassing the activity of other known inhibitors like pyrophosphate and ATP.[1][4] Its mechanism of action involves binding tightly to both amorphous calcium phosphate aggregates and the surface of mature calcium crystals, physically blocking further growth and aggregation.[1][7] This inhibitory effect is central to its therapeutic potential in preventing ectopic calcification.
Quantitative Data: Inhibition of Hydroxyapatite (HAP) Formation
While specific IC50 values are not consistently reported across early literature, studies emphasize this compound's superior potency through comparative assays.
| Compound | Relative Inhibitory Potency vs. HAP | Key Findings | Reference(s) |
| This compound (PC) | Most Powerful Inhibitor Examined | Exceedingly potent inhibitor of HAP seed crystal growth. Binds very tightly to HAP crystals, which is essential for its activity. | [1][4] |
| Pyrophosphate (PPi) | Less Potent than PC | A known physiological inhibitor of calcification. | [1][4] |
| ATP | Less Potent than PC | Less effective at inhibiting HAP crystal growth compared to PC. | [1][4] |
| Citrate | Enhances PC Activity | Greatly enhances the inhibitory potency of PC when added before PC, but not after. | [1] |
| Monoethyl ester of PC | No Inhibitory Effect | Demonstrates the necessity of the free phosphate and carboxyl groups for activity. | [1] |
Experimental Protocol: In Vitro Hydroxyapatite Crystal Growth Inhibition Assay
This protocol is based on the seeded crystal growth experiments described in the literature.[1][8]
-
Preparation of Supersaturated Solution: Prepare a medium supersaturated with respect to Calcium (Ca²⁺) and Phosphate (PO₄³⁻) at a physiological pH (e.g., 7.4). The precise concentrations should be calibrated to allow for measurable crystal growth over the experimental timeframe without spontaneous precipitation.
-
Seed Crystal Preparation: Prepare a suspension of synthetic hydroxylapatite (HAP) seed crystals of a defined size and concentration.
-
Inhibitor Preparation: Prepare stock solutions of synthetic this compound and other comparative inhibitors (e.g., pyrophosphate) in a suitable buffer.
-
Assay Execution:
-
Add the supersaturated Ca²⁺/PO₄³⁻ solution to reaction vials.
-
Introduce the inhibitor to be tested at various concentrations. For synergistic studies, citrate can be added before this compound.[1]
-
Initiate the reaction by adding a specific aliquot of the HAP seed crystal suspension.
-
Incubate the vials at 37°C with constant stirring.
-
-
Monitoring Crystal Growth: Monitor the reaction by measuring the depletion of Ca²⁺ or PO₄³⁻ from the solution over time using ion-selective electrodes or colorimetric assays.
-
Data Analysis: Calculate the rate of crystal growth in the presence and absence of inhibitors. The inhibitory potency can be expressed as the concentration required to achieve a 50% reduction in the crystal growth rate (IC50).
Visualization: this compound's Inhibition of Calcification
Caption: this compound inhibits calcification by stabilizing amorphous precursors and blocking crystal growth.
Cellular Mechanisms and Signal Transduction
This compound's therapeutic effects extend beyond simple crystal inhibition. It directly modulates cellular behavior through both crystal-dependent and crystal-independent mechanisms, influencing gene expression and inflammatory signaling.
Crystal-Independent Effects on Gene Expression
In the absence of calcium crystals, PC has been shown to alter the gene expression profiles of osteoarthritic (OA) cells, suggesting a direct cellular interaction.[6][7] It tends to downregulate genes associated with pathology (inflammation, proliferation) while upregulating genes associated with tissue health and development.
Table 3.1.1: Summary of this compound's Effect on Gene Expression in OA Fibroblast-Like Synoviocytes [6]
| Biological Process | Regulation by PC | Key Genes Affected |
| Inflammatory Response | Downregulated | Interleukin-1 Receptor, Type I (IL1R1), Chemokine (C-C motif) ligand 2 (CCL2) |
| Angiogenesis | Downregulated | Prostaglandin-endoperoxide synthase 2 |
| Cell Proliferation | Downregulated | Numerous genes classified in cell proliferation |
| Musculoskeletal Tissue Development | Upregulated | Aggrecan, Type I collagen, Insulin-like growth factor binding protein 5 |
Table 3.1.2: Summary of this compound's Effect on Gene Expression in OA Articular Chondrocytes [7]
| Biological Process | Regulation by PC |
| Inflammatory Response | Downregulated |
| Wnt Receptor Signaling | Downregulated |
| Proliferation & Apoptosis | Downregulated |
| TGF-β Receptor Signaling | Upregulated |
| Ossification & Skeletal Development | Upregulated |
Inhibition of Crystal-Induced Inflammatory Signaling
Pathological crystals, such as basic calcium phosphate (BCP), are not inert; they actively trigger pro-inflammatory responses in immune cells like macrophages.[9] BCP crystals are known to activate membrane-proximal kinases like Syk and PI3K, as well as downstream pathways involving Protein Kinase C (PKC) and MAP kinases (ERK1/2, JNK), leading to the production of inflammatory cytokines like TNF-α and IL-1β.[9][10] this compound's ability to block crystal-induced mitogenesis and matrix metalloproteinase (MMP) expression suggests it interferes with these signaling cascades, likely by preventing the initial crystal-cell membrane interaction.[2][7]
Visualization: Inflammatory Signaling and PC's Intervention
Caption: PC blocks BCP crystal-induced inflammatory signaling, likely at the cell membrane interaction step.
Experimental Protocol: Cell Culture and Gene Expression Analysis
This protocol is a generalized methodology based on studies using OA fibroblast-like synoviocytes (FLSs) and chondrocytes.[6][7]
-
Cell Isolation and Culture:
-
Obtain human synovial or cartilage tissue from patients undergoing total joint replacement, with appropriate institutional review board approval.
-
Mince tissues and digest with collagenase to isolate primary cells (FLSs or chondrocytes).
-
Culture cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Plate cells and allow them to adhere.
-
Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1 mM) or a vehicle control.[7]
-
Culture for a predetermined period (e.g., 24-48 hours) to assess effects on gene expression.
-
-
RNA Extraction:
-
Wash cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
-
-
Gene Expression Analysis (Microarray):
-
Synthesize complementary DNA (cDNA) and then biotin-labeled cRNA from the extracted RNA.
-
Hybridize the labeled cRNA to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).
-
Wash, stain, and scan the arrays.
-
Analyze the data using appropriate software to identify differentially expressed genes (e.g., >1.5-fold change) between PC-treated and control groups.[6]
-
-
Validation (RT-qPCR):
-
Validate the microarray findings for key genes using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) with gene-specific primers.
-
Normalize expression levels to a stable housekeeping gene (e.g., GAPDH).[6]
-
In Vivo Preclinical Efficacy
The therapeutic potential of this compound has been validated in several animal models of calcification-related diseases.
Quantitative Data: In Vivo Studies
| Animal Model | Treatment | Key Quantitative Outcomes | Findings | Reference(s) |
| Hartley Guinea Pig (Crystal-Associated OA) | CaNaPC (a PC formulation), weekly treatment for 3 months | Significant reduction of calcium deposits in menisci. | PC treatment arrested OA disease progression, which was correlated with the reduction in meniscal calcification. | [2] |
| Rat Kidney Calcification Model | Intraperitoneal PC | Greatly reduced net uptake of Ca²⁺ by the kidneys. | Prevented the appearance of apatite-like crystalline structures in the mitochondria and cytosol of renal tubule cells. | [11] |
| Rat Bladder Implant Model (CaOx stones) | PC-treated rats | Higher proportion of calcium oxalate dihydrate (COD) crystals vs. monohydrate (COM). | PC impedes the transformation of less adherent COD crystals to the more pathogenic COM form, reducing the harmful nature of crystallites. | [5] |
Experimental Protocol: Guinea Pig Model of Osteoarthritis
This protocol is based on the study by Cheung et al. (2006).[2]
-
Animal Model: Use the Hartley guinea pig, which spontaneously develops osteoarthritis with features that include meniscal calcification that correlates with disease progression.
-
PC Formulation: Synthesize a stable formulation of this compound, such as [CaNa(PC)₂(H₂O)]n (CaNaPC), suitable for in vivo administration.
-
Treatment Regimen:
-
Divide animals into a control group (vehicle injection) and a treatment group (CaNaPC injection).
-
Administer treatment weekly (e.g., via intraperitoneal injection) for a specified duration, such as 3 months.
-
-
Outcome Assessment:
-
At the end of the study, euthanize the animals and dissect the knee joints.
-
Histological Analysis: Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O-fast green to assess cartilage degeneration using a standardized scoring system (e.g., Mankin score).
-
Calcification Assessment: Analyze menisci for calcium content. This can be done histologically with stains like Alizarin Red S or quantitatively using biochemical assays for calcium after tissue digestion.
-
-
Statistical Analysis: Compare the scores for cartilage degeneration and the levels of meniscal calcification between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualization: In Vivo Experimental Workflow
Caption: Workflow for evaluating this compound's efficacy in an animal model of osteoarthritis.
Synthesis and Characterization
The availability of pure, synthetic this compound is essential for research and development. Several synthesis routes have been reported.
Experimental Protocol: Chemical Synthesis of this compound
This protocol is a summary of the method described by Tew et al. (1980).[1]
-
Phosphorylation of Triethyl Citrate:
-
React triethyl citrate with o-phenylene phosphochloridate in an appropriate solvent. This step introduces the phosphate group onto the citrate backbone.
-
-
Hydrogenolysis:
-
Perform hydrogenolysis on the product from the previous step. This removes the o-phenylene protecting group, yielding triethyl this compound.
-
-
Hydrolysis:
-
Subject the triethyl this compound to alkaline hydrolysis (e.g., using NaOH). This step removes the three ethyl ester groups from the citrate backbone, yielding the final phosphocitric acid salt.
-
-
Purification:
-
Purify the final product using chromatographic techniques, such as ion-exchange chromatography, to remove unreacted starting materials and byproducts.[3]
-
-
Characterization:
Conclusion and Future Directions
Preliminary studies robustly support the therapeutic potential of this compound as a multi-modal agent against diseases of pathological calcification. Its dual ability to potently inhibit crystal formation and favorably modulate cellular gene expression and inflammatory signaling makes it a compelling candidate for further development. Future research should focus on optimizing formulations for improved oral bioavailability, conducting comprehensive long-term safety and toxicology studies, and designing clinical trials to translate these promising preclinical findings into effective therapies for conditions like osteoarthritis, atherosclerosis, and chronic kidney disease-mineral and bone disorder (CKD-MBD).
References
- 1. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.uoc.gr [chemistry.uoc.gr]
- 3. Item - this compound : its chemical synthesis, characterization, natural occurrence and role in calcifying systems - University of Tasmania - Figshare [figshare.utas.edu.au]
- 4. Structure--activity relationship of inhibitors of hydroxyapatite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling influence of this compound in vitro and in vivo on calcium oxalate crystal formation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is Potentially a Disease-Modifying Drug for Noncrystal-Associated Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Effects of this compound on Osteoarthritic Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of crystal growth of hydroxyapatite: a constant composition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proinflammatory activation of macrophages by basic calcium phosphate crystals via protein kinase C and MAP kinase pathways: a vicious cycle of inflammation and arterial calcification? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Osteoarthritis-associated basic calcium phosphate crystals activate membrane proximal kinases in human innate immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits mitochondrial and cytosolic accumulation of calcium in kidney cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibitory Effects of Phosphocitrate on Hydroxyapatite Crystallization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxyapatite (HA), the primary mineral component of bone and teeth, can also form pathologically in soft tissues, leading to a variety of calcification-related diseases. The inhibition of HA crystal formation and growth is therefore a critical area of research for developing therapeutic interventions. Phosphocitrate (PC), a naturally occurring molecule found in mitochondria, has been identified as an exceedingly potent inhibitor of HA crystallization.[1][2] This technical guide provides a comprehensive overview of the inhibitory effects of this compound on hydroxyapatite, detailing its mechanism of action, quantitative potency, relevant experimental protocols, and therapeutic potential. Through a combination of detailed explanations, structured data, and visual workflows, this document serves as a core resource for professionals engaged in biomineralization research and drug development.
Introduction to this compound and Hydroxyapatite Inhibition
Biomineralization is a fundamental, highly regulated process involving the deposition of minerals, primarily calcium and phosphate, to form hard tissues.[3][4] While essential for skeletal integrity, aberrant mineralization in soft tissues can lead to significant pathology, including vascular calcification and osteoarthritis.[5][6] Consequently, endogenous and synthetic inhibitors of calcification are of major scientific and clinical interest.
This compound has emerged as one of the most powerful inhibitors of hydroxyapatite crystal growth known, demonstrating significantly greater potency than other key physiological inhibitors like pyrophosphate and ATP.[1][2][7] Its primary mechanism involves a strong and tight binding to the surface of HA crystals, effectively blocking further growth.[1][2][8] This potent anti-calcification activity, demonstrated in both in vitro and in vivo models, positions this compound as a promising candidate for therapeutic strategies aimed at controlling pathological calcification.[5][9][10]
Mechanism of Hydroxyapatite Inhibition
The inhibitory action of this compound on hydroxyapatite is a multi-faceted process centered on its high affinity for calcium phosphate mineral surfaces. This interaction disrupts the fundamental steps of crystallization, from nucleation to crystal growth and aggregation.
2.1 Adsorption and Surface Binding The cornerstone of this compound's inhibitory activity is its strong adsorption onto hydroxyapatite surfaces.[8] Studies using 14C-labeled this compound confirm that it binds very tightly to HA crystals.[1][2] This binding is essential for its function; for instance, the monoethyl ester of this compound, which cannot bind effectively, shows no inhibitory effect.[1][2] The mechanism is believed to involve the phosphonate and carboxylate groups chelating calcium ions on the crystal lattice, effectively "poisoning" active growth sites and preventing the addition of new mineral ions.[11]
2.2 Inhibition of Crystal Growth and Transformation By binding to the surface of nascent HA nuclei and existing seed crystals, this compound potently inhibits their growth.[1][2] It can also interfere with the transformation of unstable, amorphous calcium phosphate (ACP) precursors into the more stable, crystalline hydroxyapatite phase.[11][12] This ability to stabilize the amorphous precursor and block its conversion is a key mechanism for preventing the formation of mature, pathological mineral deposits.
2.3 Cellular Effects and Synergism with Citrate Beyond its direct physicochemical effects on crystals, this compound also modulates the biological consequences of crystal deposition. It has been shown to inhibit basic calcium phosphate crystal-induced mitogenesis and the expression of matrix metalloproteinases (MMPs) in cells.[5][12][13] This suggests this compound interferes with the interaction between crystals and cell membranes, thereby preventing the downstream signaling that leads to inflammation and tissue degradation.[5]
Interestingly, the inhibitory potency of this compound is greatly enhanced by the presence of citrate.[1][2][8] When citrate is allowed to bind to HA surfaces first, the subsequent uptake and inhibitory action of this compound are markedly increased, demonstrating a synergistic relationship between these two molecules.[8]
Caption: Logical workflow of this compound's inhibitory action.
Quantitative Data on Inhibitory Effects
While many studies emphasize the high potency of this compound, specific comparative IC50 values are not consistently reported across the literature. The available data is summarized below, highlighting its superior performance relative to other known inhibitors and its dose-dependent effects.
Table 1: Comparative Potency of Mineralization Inhibitors
| Inhibitor | Relative Potency | Source |
|---|---|---|
| This compound (PC) | Most Potent | [1],[2],[7] |
| Pyrophosphate (PPi) | Less potent than PC | [1],[2] |
| Adenosine Triphosphate (ATP) | Less potent than PC | [1],[2] |
| Citrate | Less potent than PC, but synergistic | [8],[14] |
| Magnesium (Mg²⁺) | Least potent of common inhibitors |[14] |
Table 2: Dose-Dependent Cellular Inhibition by this compound
| Biological Effect | Target | Observation | Source |
|---|---|---|---|
| Mitogenesis | DNA Synthesis | Dose-dependent inhibition | [13] |
| Gene Expression | c-fos Transcription | Dose-dependent inhibition | [13] |
| Cell Proliferation | OA Fibroblast-like Synoviocytes | Dose-dependent inhibition |[12] |
Key Experimental Protocols
Reproducing and building upon research into this compound requires standardized methodologies. The following sections detail the core protocols for its synthesis and the assessment of its inhibitory activity.
4.1 Synthesis and Purification of this compound Synthetic this compound is crucial for research as it allows for a pure and characterized source of the inhibitor. The primary method reported involves a multi-step chemical synthesis.[1][2]
Methodology:
-
Phosphorylation: Triethyl citrate is phosphorylated using o-phenylene phosphochloridate.
-
Hydrogenolysis: The resulting product undergoes hydrogenolysis to yield triethyl this compound.
-
Hydrolysis: The blocking ethyl groups are removed via alkaline hydrolysis to produce this compound.
-
Purification: The final product is purified using chromatographic techniques to remove unreacted reagents and byproducts.
-
Characterization: The identity and purity of the synthesized this compound are confirmed using methods such as ¹H NMR and mass spectrometry.[1]
Caption: A simplified workflow for the chemical synthesis of this compound.
4.2 Hydroxyapatite Crystal Growth Inhibition Assay A robust method for quantifying the inhibitory activity of compounds like this compound is the seeded crystal growth assay, often performed under constant composition conditions to ensure that the driving force for crystallization (supersaturation) remains constant throughout the experiment.[1][14]
Methodology:
-
Prepare Supersaturated Solution: A stable solution supersaturated with respect to calcium and phosphate is prepared at a controlled pH (e.g., 7.4) and temperature (e.g., 37°C).
-
Introduce Seed Crystals: A known quantity of well-characterized hydroxyapatite seed crystals is added to the solution to initiate growth.
-
Add Inhibitor: The experiment is run with and without (control) the addition of this compound at various concentrations.
-
Maintain Constant Composition: As Ca²⁺ and PO₄³⁻ ions are consumed from the solution by crystal growth, titrant solutions of calcium and phosphate salts are added automatically via a pH-stat or ion-selective electrodes to maintain constant concentrations and pH.
-
Measure Growth Rate: The rate of addition of the titrants required to maintain constant composition is directly proportional to the rate of crystal growth.
-
Calculate Inhibition: The reduction in growth rate in the presence of this compound compared to the control is calculated to determine its inhibitory potency.
Caption: Experimental workflow for the constant composition assay.
In Vivo Evidence and Therapeutic Implications
The potent inhibitory action of this compound observed in vitro translates to significant effects in vivo, highlighting its therapeutic potential for diseases characterized by ectopic calcification.
5.1 Efficacy in Animal Models In animal models where massive calcification is induced in the kidneys, administration of this compound was shown to greatly reduce the net uptake of calcium and prevent the appearance of apatite-like crystalline structures within renal cells.[9] This demonstrates that this compound can act at a cellular level in a living system to inhibit mitochondrial and cytosolic accumulation of calcium phosphate.[9] Furthermore, in a guinea pig model of osteoarthritis where meniscal calcification is a prominent feature, treatment with a this compound formulation led to a significant reduction in calcium deposits and arrested the progression of cartilage degeneration.[5]
5.2 Signaling Pathway Inhibition and Therapeutic Strategy Pathological calcium crystals are not inert; they can trigger cellular responses that drive disease. Crystals can induce mitogenesis and the production of MMPs and inflammatory cytokines, contributing to tissue damage.[12] this compound blocks these effects, likely by preventing the initial interaction between the crystal surface and the cell membrane.[5] By inhibiting both the physical formation of crystals and the pathological cellular responses they induce, this compound represents a dual-action therapeutic strategy for crystal deposition diseases.[10]
Caption: this compound blocks crystal-induced pathological signaling.
Conclusion and Future Directions
This compound stands out as a remarkably potent, naturally derived inhibitor of hydroxyapatite crystallization. Its mechanism, centered on strong surface adsorption, effectively halts crystal growth and prevents the pathological cellular responses to mineral deposition. The data overwhelmingly support its superior inhibitory capacity compared to other endogenous molecules. The successful application of this compound in preclinical animal models for conditions like nephrocalcinosis and osteoarthritis provides a strong rationale for its further development as a therapeutic agent. Future research should focus on optimizing drug delivery formulations to target specific tissues, conducting rigorous clinical trials for crystal-related arthropathies and vascular calcification, and further elucidating the precise molecular interactions at the crystal-inhibitor-cell interface.
References
- 1. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Role of Phosphate in Biomineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of biomineralization: Progress in mineralization from intracellular generation to extracellular deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.uoc.gr [chemistry.uoc.gr]
- 6. mdpi.com [mdpi.com]
- 7. Structure--activity relationship of inhibitors of hydroxyapatite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adsorption and mineralization effects of citrate and this compound on hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits mitochondrial and cytosolic accumulation of calcium in kidney cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as a potential therapeutic strategy for crystal deposition disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of inhibition of calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Is Potentially a Disease-Modifying Drug for Noncrystal-Associated Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of basic calcium phosphate crystal-induced mitogenesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitors of crystal growth of hydroxyapatite: a constant composition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chemical Synthesis of Phosphocitrate: A Detailed Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphocitrate (PC) is a naturally occurring molecule and a potent inhibitor of calcification, playing a crucial role in preventing the formation and growth of hydroxyapatite crystals.[1][2][3] Its ability to modulate biomineralization makes it a significant target for research in areas such as osteoarthritis, kidney stone formation, and other pathological calcification conditions. This document provides detailed protocols for the chemical synthesis of this compound, methods for its purification and characterization, and an overview of its known signaling pathways.
Introduction
This compound is an endogenous small molecule that has been identified as a powerful inhibitor of calcium phosphate crystallization.[2] Its unique structure allows it to bind strongly to the surface of hydroxyapatite crystals, thereby preventing their growth.[4] The therapeutic potential of this compound has prompted the development of several chemical synthesis routes to produce this molecule for research and potential drug development. This application note details two established methods for this compound synthesis, offering a comprehensive guide for researchers in the field.
Chemical Synthesis Protocols
Two primary methods for the chemical synthesis of this compound are described below. The first is a classic method involving the phosphorylation of triethyl citrate with o-phenylene phosphochloridate, and the second is a more recent, higher-yield method utilizing methoxyphosphoryl dichloride (MeOPCl₂).
Protocol 1: Synthesis via o-Phenylene Phosphochloridate
This method involves the phosphorylation of triethyl citrate, followed by hydrogenolysis to remove the protecting group and subsequent hydrolysis of the ethyl esters.[2][3]
Materials:
-
Triethyl citrate
-
o-Phenylene phosphochloridate
-
Pyridine
-
Platinum oxide (PtO₂)
-
Hydrogen gas
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous diethyl ether
-
Ethanol
Procedure:
-
Phosphorylation: Dissolve triethyl citrate in anhydrous diethyl ether and cool the solution in an ice bath. Add a solution of o-phenylene phosphochloridate in diethyl ether dropwise while stirring. Add pyridine to the reaction mixture and continue stirring at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove pyridinium hydrochloride. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude protected triethyl this compound.
-
Hydrogenolysis: Dissolve the crude product in ethanol and add platinum oxide catalyst. Hydrogenate the mixture at room temperature and atmospheric pressure until the uptake of hydrogen ceases.
-
Purification: Filter the reaction mixture to remove the catalyst and evaporate the solvent to yield triethyl this compound.
-
Hydrolysis: Treat the triethyl this compound with an aqueous solution of sodium hydroxide. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC or HPLC).
-
Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the phosphocitric acid. The crude product can be further purified by ion-exchange chromatography.
Protocol 2: High-Yield Synthesis via Methoxyphosphoryl Dichloride (MeOPCl₂)[1][4]
This newer method offers a higher overall yield and avoids the need for chromatographic purification of the final product.[4]
Materials:
-
Triethyl citrate
-
Methoxyphosphoryl dichloride (MeOPCl₂)
-
Dry triethylamine
-
Anhydrous diethyl ether
-
Methanol
-
Sulfuryl chloride
-
2 M Hydrochloric acid
-
Acetone
-
Potassium iodide (KI)
-
1 M Sodium hydroxide (NaOH)
-
Calcium chloride (CaCl₂)
Procedure:
-
Formation of Intermediate 4a:
-
Dissolve triethyl citrate (6.3 mL, 25.9 mmol) and dry triethylamine (5.4 mL, 38.7 mmol) in anhydrous diethyl ether (220 mL).
-
Slowly add MeOPCl₂ (3.8 mL, 40.0 mmol) to the mixture and stir under a nitrogen atmosphere at room temperature for 24 hours.[1][4]
-
Treat the resulting mixture with methanol, followed by oxidation with sulfuryl chloride (2.08 mL, 25.9 mmol) to yield intermediate 4a .[1]
-
Purify the crude product by silica column chromatography using ethyl acetate/hexane (1:1) as the eluent to obtain 4a as a colorless oil (68% yield).[1]
-
-
Hydrolysis to Intermediate 5a:
-
Dissolve intermediate 4a (600 mg, 1.54 mmol) in 2 M HCl (5 mL).
-
Stir the reaction mixture for 20 hours at 38-40 °C.
-
Evaporate the solution to dryness in vacuo to obtain compound 5a .[4]
-
-
Demethylation to Intermediate 5b:
-
Final Hydrolysis and Precipitation of this compound:
-
Dissolve compound 5b (200 mg, 0.52 mmol) in distilled water (2.5 mL).
-
Add 1 M NaOH (2370 µL, ~4 equivalents) and stir until a clear solution is obtained.
-
Add CaCl₂ (79 mg, 1.2 equivalents) and stir the reaction mixture for 2 hours at 65 °C until a white precipitate of the calcium salt of this compound appears.[4]
-
Filter the solid, wash with ice-cold water and then with acetone. The overall yield of this compound starting from triethyl citrate is approximately 41.3%.[4]
-
Data Presentation
Table 1: Summary of this compound Synthesis Yields
| Synthesis Method | Key Reagents | Overall Yield | Purification Method | Reference |
| Protocol 1 | o-Phenylene phosphochloridate | Not explicitly stated in reviewed sources | Ion-exchange chromatography | [2],[3] |
| Protocol 2 | MeOPCl₂ | 41.3% | Precipitation (no chromatography needed for final product) | [4] |
Table 2: NMR Characterization Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |
| ¹H | D₂O + 1 drop of 6 M DCl | 3.33 (d, 2H), 3.18 (d, 2H) | ²JHH = 16.5 | [4] |
| ¹³C | D₂O + 1 drop of 6 M DCl | 178.0 (d), 175.6 (s, 2C), 81.2 (d), 44.9 (t, 2C) | ³JCP = 11.2, ²JCP = 6.3 | [4] |
| ³¹P | D₂O + 1 drop of 6 M DCl | -4.91 | N/A | [4] |
Experimental Workflows and Signaling Pathways
Diagram 1: Chemical Synthesis Workflow of this compound via MeOPCl₂
Caption: High-yield synthesis of this compound from triethyl citrate.
Diagram 2: this compound's Role in Inhibiting Calcification Signaling
Caption: this compound inhibits crystal-induced pro-inflammatory signaling.
Discussion
The synthesis of this compound is a critical step for enabling further research into its biological functions and therapeutic applications. The high-yield protocol using MeOPCl₂ represents a significant advancement, making this compound more accessible to the research community.[4] The provided NMR data serves as a benchmark for the characterization and quality control of the synthesized compound.
This compound's mechanism of action extends beyond simple chelation of calcium ions. It actively inhibits the signaling pathways initiated by calcium phosphate crystals, such as the MAPK cascade, which are implicated in the inflammatory responses seen in conditions like osteoarthritis.[5] By blocking these pathways, this compound may not only prevent calcification but also mitigate the associated cellular stress and inflammation. Further research into the detailed molecular interactions of this compound with cellular signaling components will be crucial for the development of novel therapies targeting pathological calcification.
References
- 1. chemistry.uoc.gr [chemistry.uoc.gr]
- 2. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound inhibits a basic calcium phosphate and calcium pyrophosphate dihydrate crystal-induced mitogen-activated protein kinase cascade signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Enzymatic Synthesis of Phosphocitrate in vitro
Introduction
Phosphocitrate is a naturally occurring analog of citrate, and a potent inhibitor of calcium salt crystallization, particularly the formation of hydroxyapatite and calcium pyrophosphate dihydrate crystals.[1][2] This property makes it a compound of significant interest in the study and potential treatment of pathological calcification conditions such as osteoarthritis, kidney stones, and vascular calcification.[1][3][4][5][6] While chemical synthesis methods for this compound have been established, in vitro enzymatic synthesis offers a biomimetic approach that can be valuable for various research applications, including metabolic studies and the investigation of its biosynthesis. Evidence for the biological synthesis of this compound from citrate and adenosine triphosphate (ATP) has been demonstrated using rat liver and human kidney homogenates.[7]
Principle of the Method
The enzymatic synthesis of this compound involves the phosphorylation of citric acid, utilizing a phosphate donor, typically ATP. This reaction is catalyzed by an uncharacterized kinase present in tissue homogenates, such as those derived from rat liver.[7] The fundamental reaction is as follows:
Citrate + ATP ---(Enzyme, Mg²⁺)---> this compound + ADP
The identity of the synthesized this compound is typically confirmed through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, by comparing the product to a chemically synthesized standard.[7]
Applications
-
Metabolic Studies: In vitro enzymatic synthesis can be used to investigate the biosynthetic pathway of this compound and identify the specific enzymes and cofactors involved.
-
Drug Development: This method can be employed to screen for inhibitors or activators of this compound synthesis, which may have therapeutic potential.
-
Production of Analytical Standards: Enzymatic synthesis provides a method for producing this compound for use as a standard in analytical assays.
-
Functional Assays: Researchers can utilize enzymatically synthesized this compound to study its effects on cellular processes, such as its role in inhibiting crystal-induced inflammation and metalloproteinase synthesis.[3][8]
Experimental Protocols
Protocol 1: Preparation of Rat Liver Homogenate
This protocol describes the preparation of a crude enzyme extract from rat liver, which can be used for the in vitro synthesis of this compound.
Materials:
-
Fresh or frozen rat liver
-
Homogenization Buffer: 0.25 M Sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Protease inhibitor cocktail
-
Dounce homogenizer or similar tissue grinder
-
Refrigerated centrifuge
-
Ice bucket and ice
Procedure:
-
Excise the rat liver and immediately place it in ice-cold homogenization buffer.
-
Weigh the liver tissue and mince it into small pieces on a cold surface.
-
Add 3-4 volumes of ice-cold homogenization buffer containing a protease inhibitor cocktail to the minced tissue.
-
Homogenize the tissue on ice using a Dounce homogenator until a uniform suspension is achieved.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Centrifuge the supernatant at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction, which can be used as the enzyme source. Alternatively, the mitochondrial pellet can be resuspended and used if the enzyme is of mitochondrial origin. For initial studies, the supernatant from the first centrifugation (post-nuclear) can be used.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).
Protocol 2: Generalized Enzymatic Synthesis of this compound
This protocol provides a general framework for the enzymatic synthesis of this compound. Optimal conditions (e.g., substrate concentrations, pH, temperature, and incubation time) may need to be determined empirically.
Materials:
-
Rat liver homogenate (prepared as in Protocol 1)
-
Citric acid solution (e.g., 100 mM)
-
ATP solution (e.g., 100 mM)
-
Magnesium chloride (MgCl₂) solution (e.g., 1 M)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Trichloroacetic acid (TCA) or perchloric acid for reaction quenching
-
Water bath or incubator
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube on ice. A typical reaction might include:
-
Reaction Buffer (to final volume)
-
Citric acid (final concentration, e.g., 10 mM)
-
ATP (final concentration, e.g., 10 mM)
-
MgCl₂ (final concentration, e.g., 5 mM)
-
Rat liver homogenate (e.g., 1-5 mg/mL protein)
-
-
Initiate the reaction by adding the enzyme preparation to the mixture.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours).
-
Stop the reaction by adding an equal volume of cold TCA or perchloric acid to precipitate the protein.
-
Incubate on ice for 10 minutes, then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
The supernatant contains the reaction products, including this compound, and can be analyzed.
Protocol 3: Analysis of this compound Synthesis by HPLC
This protocol outlines a general approach for the analysis of this compound in the reaction mixture using HPLC.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Anion-exchange or reverse-phase ion-pairing column
-
Mobile phase buffers (e.g., phosphate buffer gradients)
-
Chemically synthesized this compound standard
-
Supernatant from the enzymatic reaction (Protocol 2)
Procedure:
-
Prepare a standard curve using known concentrations of the chemically synthesized this compound standard.
-
Filter the supernatant from the enzymatic reaction through a 0.22 µm filter to remove any particulate matter.
-
Inject a known volume of the filtered supernatant onto the HPLC column.
-
Elute the sample using an appropriate mobile phase gradient.
-
Monitor the elution profile at a suitable wavelength or with a mass spectrometer.
-
Identify the this compound peak by comparing its retention time to that of the standard.
-
Quantify the amount of this compound produced by integrating the peak area and comparing it to the standard curve.
Data Presentation
Table 1: Quantitative Parameters for the Enzymatic Synthesis of this compound
| Parameter | Value | Notes |
| Enzyme Source | Rat Liver Homogenate | The specific enzyme has not been isolated or characterized. |
| Substrates | Citric Acid, ATP | |
| Cofactor | Mg²⁺ | Essential for kinase activity. |
| Michaelis Constant (Km) for Citrate | Not Determined | This value would need to be determined experimentally. |
| Michaelis Constant (Km) for ATP | Not Determined | This value would need to be determined experimentally. |
| Maximum Velocity (Vmax) | Not Determined | Dependent on enzyme concentration and purity. |
| Optimal pH | Not Determined | A starting pH of 7.4 is suggested based on typical physiological conditions. |
| Optimal Temperature | Not Determined | A starting temperature of 37°C is recommended. |
| Reaction Yield | Not Reported | The yield would depend on the specific reaction conditions and the activity of the enzyme preparation. |
Visualizations
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth. | Semantic Scholar [semanticscholar.org]
- 5. caymanchem.com [caymanchem.com]
- 6. biocompare.com [biocompare.com]
- 7. Evidence in vitro for an enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Illuminating a Key Regulator: Comprehensive Methods for Phosphocitrate Quantification in Biological Samples
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cellular signaling and pathology, the precise quantification of key molecules is paramount for advancing research and therapeutic development. Phosphocitrate (PC), a potent inhibitor of calcification, has emerged as a significant player in various physiological and pathological processes, including osteoarthritis and cardiovascular disease. To empower researchers, scientists, and drug development professionals in their quest to unravel the roles of this compound, we present detailed application notes and protocols for its quantification in biological samples. These methodologies, encompassing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and Capillary Electrophoresis (CE), provide a robust toolkit for the accurate and reliable measurement of this critical metabolite.
Introduction to this compound's Role
This compound is a naturally occurring molecule that has demonstrated a remarkable ability to inhibit the formation and growth of calcium phosphate crystals. This property places it at the center of investigations into diseases characterized by pathological calcification. Understanding its concentration in various biological matrices such as plasma, urine, and tissues is crucial for elucidating its mechanism of action, identifying potential biomarkers, and developing novel therapeutic strategies.
Quantification Methodologies: A Comparative Overview
The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of the key quantitative parameters for the detailed methods.
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Key Advantages |
| Ion-Pair HPLC-UV | ~0.8 µg/mL | ~2.5 µg/mL | 1 - 100 µg/mL | Widely accessible, robust |
| LC-MS/MS | 10 - 50 fmol/mL | < 1 pmol/mL | 0.1 - 100 pmol/mL | High sensitivity and specificity |
| Enzymatic Assay | 0.5 µM (fluorimetric) | 4 µM (colorimetric) | 0.5 - 40 µM (fluorimetric) | High throughput, simple |
| Capillary Electrophoresis | 0.005 mg/mL | Not specified | Not specified | High resolution, low sample volume |
Application Notes and Protocols
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (HPLC) with UV Detection
This method offers a robust and widely accessible approach for the quantification of this compound. By using an ion-pairing agent, the retention of the highly polar this compound molecule on a reversed-phase column is enhanced, allowing for its separation and quantification.
Experimental Protocol:
a) Sample Preparation (Urine):
-
Centrifuge urine samples to remove particulate matter.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
b) HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: Isocratic elution with a buffer containing an ion-pairing agent (e.g., 0.5 mM tetrabutylammonium hydroxide) and an organic modifier (e.g., acetonitrile) at a specific pH (e.g., pH 8.2).[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Quantification: Based on a calibration curve generated from this compound standards.
Workflow for HPLC Quantification of this compound:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and specificity, particularly in complex biological matrices like plasma, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.
Experimental Protocol:
a) Sample Preparation (Plasma):
-
To a plasma sample, add an internal standard (e.g., isotopically labeled this compound).
-
Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the LC mobile phase.
b) LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient elution using a combination of aqueous and organic solvents with appropriate modifiers (e.g., formic acid or ammonium acetate). For example, a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[3]
-
Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for standard analytical columns).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.
Workflow for LC-MS/MS Quantification of this compound:
Enzymatic Assay
Enzymatic assays offer a high-throughput and relatively simple method for the quantification of citrate, which can be adapted for this compound. This method relies on the enzymatic conversion of citrate to a product that can be measured colorimetrically or fluorimetrically. For this compound, a pre-incubation step with a phosphatase enzyme would be required to liberate citrate.
Experimental Protocol:
a) Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer (e.g., PBS).
-
Centrifuge to clarify the homogenate.
-
For plasma or serum, deproteinize using a spin filter.
-
For this compound: Incubate the sample with a non-specific acid or alkaline phosphatase to hydrolyze this compound to citrate and phosphate. The reaction should be stopped, and the enzyme inactivated before proceeding.
b) Enzymatic Reaction:
-
The assay is based on the conversion of citrate to pyruvate.[4][5]
-
The reaction mixture typically includes citrate lyase and other coupling enzymes.[6]
-
A probe is included that reacts with a product of the enzymatic cascade to produce a colored or fluorescent signal.
-
The absorbance (at ~570 nm for colorimetric assays) or fluorescence (at Ex/Em = 535/585 nm for fluorimetric assays) is measured.[7]
-
Quantification is achieved by comparing the signal from the sample to a standard curve of citrate. The this compound concentration is calculated by subtracting the free citrate concentration (measured in a parallel sample without phosphatase treatment) from the total citrate concentration (measured after phosphatase treatment).
Workflow for Enzymatic Quantification of this compound:
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-resolution technique that requires minimal sample volume.
Experimental Protocol:
a) Sample Preparation (General):
-
Centrifuge the biological fluid (e.g., urine) to remove debris.
-
Dilute the sample with the running buffer.
-
No extensive cleanup is typically required.
b) CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter).
-
Electrolyte (Running Buffer): A buffer of a specific pH and composition (e.g., phosphate buffer at pH 6.0).[5]
-
Voltage: Application of a high voltage (e.g., -10 kV to -30 kV).
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: Indirect UV detection is commonly used for organic acids.
-
Quantification: Based on peak area comparison to standards.
Workflow for Capillary Electrophoresis Quantification of this compound:
Signaling Pathways Involving this compound
This compound is known to modulate key signaling pathways involved in calcification and bone metabolism, including the Bone Morphogenetic Protein 2 (BMP-2) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) pathways.
This compound's Role in BMP-2 Signaling:
BMP-2 is a potent osteogenic factor that promotes the differentiation of mesenchymal cells into osteoblasts. This compound has been suggested to interfere with this pathway, thereby inhibiting osteogenic differentiation and calcification.
This compound's Role in RANKL Signaling:
RANKL is a key cytokine that induces the differentiation and activation of osteoclasts, the cells responsible for bone resorption. By inhibiting RANKL signaling, this compound may play a role in preventing excessive bone loss. High extracellular phosphate has been shown to inhibit RANKL signaling.[8][9]
Conclusion
The provided application notes and protocols offer a comprehensive resource for the quantification of this compound in biological samples. The choice of method will be dictated by the specific research question and available resources. The detailed workflows and signaling pathway diagrams aim to facilitate the design and execution of experiments, ultimately contributing to a deeper understanding of this compound's role in health and disease. This knowledge is anticipated to pave the way for the development of novel diagnostics and therapeutics for a range of calcification-related disorders.
References
- 1. Development of an ion-pair reversed-phase HPLC method with indirect UV detection for determination of phosphates and phosphites as impurities in sodium risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of citrate in urine using liquid chromatography tandem mass spectrometry: comparison with an enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. The emergence of phosphate as a specific signaling molecule in bone and other cell types in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High extracellular inorganic phosphate concentration inhibits RANK-RANKL signaling in osteoclast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phosphocitrate in Osteoarthritis Cell Culture Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive loss of articular cartilage, synovial inflammation, and changes in the subchondral bone. A key pathological feature of OA is the deposition of basic calcium phosphate (BCP) and calcium pyrophosphate dihydrate (CPPD) crystals in the joint, which contributes to cartilage degradation and inflammation.[1][2][3][4] Phosphocitrate (PC), a potent inhibitor of calcification, has emerged as a promising therapeutic agent for OA.[5][6][7] It exerts its effects through both crystal-dependent and crystal-independent mechanisms.[2][3]
This document provides detailed application notes and protocols for utilizing this compound in in vitro osteoarthritis cell culture models to investigate its therapeutic potential.
Mechanism of Action
This compound's therapeutic effects in osteoarthritis models are twofold:
-
Crystal-Dependent Mechanism: PC effectively inhibits the formation and growth of calcium-containing crystals, such as BCP and CPPD.[5][6][8] By binding to the surface of these crystals, it prevents their interaction with chondrocytes and synoviocytes, thereby blocking crystal-induced cellular responses like the production of matrix metalloproteinases (MMPs) and inflammatory cytokines.[1][3]
-
Crystal-Independent Mechanism: Recent studies have revealed that this compound can directly modulate the behavior of osteoarthritic cells even in the absence of calcium crystals.[2][3][5] It has been shown to downregulate genes associated with cell proliferation, inflammation, and apoptosis in OA chondrocytes and fibroblast-like synoviocytes (FLSs).[2][3][5] Concurrently, it upregulates genes involved in the transforming growth factor-β (TGF-β) signaling pathway and extracellular matrix production, promoting a chondroprotective phenotype.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various osteoarthritis cell culture models.
Table 1: Effect of this compound on Osteoarthritic Fibroblast-Like Synoviocyte (FLS) Proliferation
| Cell Line | This compound Concentration | Treatment Duration | Proliferation Inhibition (%) | Reference |
| hTERT-OA 13A FLSs | Not Specified | 9 days | ~65% | [5] |
| Primary OA FLSs | Dose-dependent | Not Specified | Dose-dependent inhibition | [5] |
Table 2: Gene Expression Changes in Osteoarthritic Chondrocytes Treated with this compound
| Gene Category | Regulation by this compound | Key Genes Affected | Reference |
| Proliferation & Apoptosis | Downregulated | Not specified | [2][3][9] |
| Inflammatory Response | Downregulated | Prostaglandin-endoperoxide synthase 2, Interleukin-1 receptor, type I, Chemokine (C-C motif) ligand 2 | [2][3][5] |
| Wnt Receptor Signaling | Downregulated | Not specified | [2][3][9] |
| TGF-β Receptor Signaling | Upregulated | Not specified | [2][3][9] |
| Musculoskeletal Tissue Development/Ossification | Upregulated | Aggrecan, Type I collagen, Insulin-like growth factor binding protein 5 | [2][3][5] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Osteoarthritic Chondrocyte Proliferation
Objective: To determine the inhibitory effect of this compound on the proliferation of human osteoarthritic (OA) chondrocytes.
Materials:
-
Human OA chondrocytes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (PC) solution (e.g., 100 mM stock in sterile water)
-
6-well cell culture plates
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Plate human OA chondrocytes at a density of 2 x 10^4 cells per well in 6-well plates.[3] Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Treatment: After 24 hours, replace the medium with fresh medium containing either 1 mM this compound (treatment group) or vehicle control (control group).[3] Culture triplicate wells for each condition.
-
Incubation and Medium Change: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every three days with fresh medium containing the respective treatments.[3]
-
Cell Harvest: Continue the culture until the cells in the control wells reach approximately 85% confluency (typically 14-16 days).[3]
-
Cell Counting:
-
Aspirate the medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Add trypsin to each well to detach the cells.
-
Neutralize the trypsin with medium containing FBS.
-
Collect the cell suspension and centrifuge.
-
Resuspend the cell pellet in a known volume of medium.
-
Perform a cell count using a hemocytometer or an automated cell counter. A Trypan Blue exclusion test can be performed to assess cell viability.[3]
-
-
Data Analysis: Calculate the average cell number for each condition. Determine the percentage of proliferation inhibition by this compound compared to the control group.
Protocol 2: Analysis of Gene Expression in Osteoarthritic Chondrocytes using Microarray
Objective: To investigate the effect of this compound on the global gene expression profile of human OA chondrocytes.
Materials:
-
Human OA chondrocytes (from at least 3 different donors)
-
DMEM with 1% FBS
-
This compound (PC) solution
-
60 mm cell culture plates
-
TRIzol reagent
-
RNA purification kit (e.g., Qiagen RNeasy)
-
Microarray platform and reagents
Procedure:
-
Cell Culture: Culture human OA chondrocytes to passage 2. Plate 9 x 10^6 cells per 60 mm plate and allow them to reach 90% confluency.[2][3]
-
Serum Starvation: On the second day after plating, replace the medium with DMEM containing 1% FBS.[2][3]
-
This compound Treatment: On the third day, replace the medium in the treatment group plates with DMEM containing 1% FBS and 1 mM this compound. For the control group, use DMEM with 1% FBS without this compound.[2][3]
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.[2][3]
-
RNA Extraction:
-
RNA Purification: Purify the extracted RNA using an RNA purification kit to remove any contaminants.[2][3]
-
Microarray Analysis: Perform microarray analysis on the purified RNA samples according to the manufacturer's instructions for the chosen platform.
-
Data Analysis: Analyze the microarray data to identify differentially expressed genes between the this compound-treated and control groups. Perform gene ontology and pathway analysis to understand the biological processes affected by this compound.
Visualizations
References
- 1. chemistry.uoc.gr [chemistry.uoc.gr]
- 2. Biological Effects of this compound on Osteoarthritic Articular Chondrocytes [openrheumatologyjournal.com]
- 3. Biological Effects of this compound on Osteoarthritic Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emjreviews.com [emjreviews.com]
- 5. This compound Is Potentially a Disease-Modifying Drug for Noncrystal-Associated Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of articular calcium crystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, A Potential Therapeutic Agent for Calcium Crystal Deposition Diseases | Scilit [scilit.com]
- 8. Inhibition of calcium pyrophosphate dihydrate crystal formation in articular cartilage vesicles and cartilage by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Effects of this compound on Osteoarthritic Articular Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Phosphocitrate to Prevent Vascular Calcification In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. This process is not passive but rather a complex, cell-mediated phenomenon resembling bone formation. Vascular smooth muscle cells (VSMCs) play a central role by undergoing an osteogenic transformation. This application note provides an overview of the in vitro methodologies used to study vascular calcification and explores the potential of phosphocitrate as a therapeutic agent to prevent this process. While this compound is a known potent inhibitor of hydroxyapatite formation, detailed quantitative data on its specific effects in cellular models of vascular calcification are still emerging.[1] These protocols provide a framework for researchers to investigate the efficacy and mechanism of action of this compound and other potential inhibitors.
Key Signaling Pathways in Vascular Calcification
The osteogenic differentiation of VSMCs is a critical step in vascular calcification and is regulated by a complex network of signaling pathways. Elevated inorganic phosphate (Pi) is a primary driver of this process.
High Phosphate-Induced Osteogenic Differentiation
High extracellular phosphate levels, often seen in conditions like chronic kidney disease, trigger a cascade of events within VSMCs, leading to their transformation into osteoblast-like cells. This process involves the upregulation of key transcription factors that drive the expression of bone-related proteins.
Figure 1: Simplified signaling pathway of high phosphate-induced osteogenic differentiation of vascular smooth muscle cells.
A central event in this pathway is the increased intracellular phosphate concentration, mediated by sodium-dependent phosphate cotransporters like PiT-1 and PiT-2. This leads to the upregulation of key osteogenic transcription factors such as Runt-related transcription factor 2 (Runx2) and Osterix. These transcription factors then drive the expression of a suite of bone-related proteins, including alkaline phosphatase (ALP) and osteocalcin, culminating in the osteogenic differentiation of VSMCs and subsequent mineralization of the extracellular matrix.
Experimental Protocols
The following protocols outline the standard methods for inducing and quantifying vascular calcification in vitro. These can be adapted to test the inhibitory potential of compounds like this compound.
In Vitro Model of Vascular Calcification
This protocol describes the induction of calcification in a culture of human aortic smooth muscle cells (HASMCs).
Materials:
-
Human Aortic Smooth Muscle Cells (HASMCs)
-
Smooth Muscle Cell Growth Medium (e.g., SmGM-2)
-
Calcification Medium: DMEM high glucose supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a calcifying agent (e.g., 2.6 mM inorganic phosphate (Pi) or 10 mM β-glycerophosphate).[2][3]
-
This compound (or other inhibitors) stock solution
-
Sterile culture plates (e.g., 24-well or 48-well plates)
Procedure:
-
Cell Seeding: Seed HASMCs in culture plates at a density that allows them to reach confluence.
-
Induction of Calcification: Once confluent, replace the growth medium with the calcification medium.
-
Treatment with this compound: To test the inhibitory effect of this compound, add it to the calcification medium at various concentrations. Include a vehicle control (the solvent used to dissolve this compound).
-
Culture Maintenance: Culture the cells for 7-14 days, replacing the medium with freshly prepared calcification medium (with or without this compound) every 2-3 days.
-
Assessment of Calcification: After the incubation period, quantify the extent of calcification using methods such as Alizarin Red S staining and calcium content assay.
Figure 2: General experimental workflow for in vitro vascular calcification assays.
Quantification of Calcification
a) Alizarin Red S Staining (Qualitative and Semi-Quantitative)
This method is used to visualize and semi-quantify calcium deposits.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S solution (2% in dH₂O, pH 4.1-4.3)
-
10% Acetic Acid
-
10% Ammonium Hydroxide
-
Microplate reader
Procedure:
-
Fixation: Wash the cell monolayer with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with dH₂O and stain with Alizarin Red S solution for 20-30 minutes.
-
Washing: Gently wash the cells with dH₂O to remove excess stain.
-
Imaging: Visualize and capture images of the red-stained calcium deposits using a microscope.
-
Quantification (Optional): To quantify, extract the stain by adding 10% acetic acid to each well and incubating for 30 minutes. Neutralize the extract with 10% ammonium hydroxide and measure the absorbance at 405 nm.
b) Calcium Content Assay (Quantitative)
This colorimetric assay provides a quantitative measure of the total calcium content.
Materials:
-
0.6 M HCl
-
Calcium Assay Kit (e.g., o-cresolphthalein complexone method)
-
Microplate reader
Procedure:
-
Decalcification: After washing the cell layer with PBS, add 0.6 M HCl to each well and incubate overnight at 4°C to dissolve the calcium deposits.
-
Assay: Use the supernatant for a colorimetric calcium assay according to the manufacturer's instructions.
-
Normalization: Measure the protein content in each well (e.g., using a BCA protein assay) and normalize the calcium content to the total protein content (μg calcium/mg protein).
Alkaline Phosphatase (ALP) Activity Assay
ALP is a key enzyme in mineralization, and its activity is often upregulated during VSMC calcification.
Materials:
-
Cell lysis buffer (e.g., Triton X-100 based)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Alkaline phosphatase assay buffer
-
Microplate reader
Procedure:
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Assay: Incubate the cell lysate with the pNPP substrate in the assay buffer.
-
Measurement: Measure the production of p-nitrophenol (a yellow product) by reading the absorbance at 405 nm over time.
-
Normalization: Normalize the ALP activity to the total protein concentration of the cell lysate.
Data Presentation
To evaluate the efficacy of this compound, quantitative data should be presented in a clear and structured format.
Table 1: Effect of this compound on High Phosphate-Induced VSMC Calcification
| Treatment Group | This compound (µM) | Calcium Content (µg/mg protein) | % Inhibition of Calcification |
| Control (Normal Pi) | 0 | Value | N/A |
| Vehicle (High Pi) | 0 | Value | 0% |
| This compound | Concentration 1 | Value | Calculated Value |
| This compound | Concentration 2 | Value | Calculated Value |
| This compound | Concentration 3 | Value | Calculated Value |
Table 2: Effect of this compound on Alkaline Phosphatase (ALP) Activity
| Treatment Group | This compound (µM) | ALP Activity (U/mg protein) | % Inhibition of ALP Activity |
| Control (Normal Pi) | 0 | Value | N/A |
| Vehicle (High Pi) | 0 | Value | 0% |
| This compound | Concentration 1 | Value | Calculated Value |
| This compound | Concentration 2 | Value | Calculated Value |
| This compound | Concentration 3 | Value | Calculated Value |
Table 3: Effect of this compound on Osteogenic Gene Expression (Relative mRNA Expression)
| Treatment Group | This compound (µM) | Runx2 | Osteocalcin |
| Control (Normal Pi) | 0 | 1.0 | 1.0 |
| Vehicle (High Pi) | 0 | Fold Change | Fold Change |
| This compound | Concentration 1 | Fold Change | Fold Change |
| This compound | Concentration 2 | Fold Change | Fold Change |
| This compound | Concentration 3 | Fold Change | Fold Change |
Mechanism of Action of this compound (Hypothesized)
This compound is a potent inhibitor of hydroxyapatite crystal formation and growth.[1] Its mechanism in preventing vascular calcification is likely multifaceted.
Figure 3: Hypothesized mechanisms of action for this compound in preventing vascular calcification.
-
Direct Inhibition of Crystal Growth: this compound can directly bind to hydroxyapatite crystals, preventing their growth and aggregation.[1]
-
Modulation of Signaling Pathways: It is hypothesized that this compound may also interfere with the signaling pathways that lead to osteogenic differentiation. This could involve:
-
Inhibition of Phosphate Uptake: By potentially interacting with phosphate transporters like PiT-1.
-
Downregulation of Osteogenic Transcription Factors: By reducing the expression of Runx2 and other key regulators.
-
Inhibition of Alkaline Phosphatase: By directly or indirectly inhibiting the enzymatic activity of ALP, thereby reducing the local concentration of inorganic phosphate required for mineralization.
-
Further research is needed to elucidate the precise molecular targets of this compound within the complex signaling network of vascular calcification. The protocols outlined in this document provide a robust framework for conducting such investigations.
References
- 1. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-glycerophosphate accelerates calcification in cultured bovine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnesium prevents β-glycerophosphate-induced calcification in rat aortic vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Phosphocitrate's Inhibition of Crystal Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the inhibitory activity of phosphocitrate on the growth of hydroxyapatite (HAP) and struvite crystals. The methodologies described are essential for the screening and characterization of potential therapeutic agents for pathological calcification and urolithiasis.
Introduction
This compound is a potent, naturally occurring inhibitor of calcium salt crystallization.[1] Its ability to interfere with the formation and growth of hydroxyapatite and struvite crystals makes it a significant subject of research for conditions such as osteoarthritis, kidney stones, and vascular calcification.[2][3] This document outlines two primary in vitro methods to quantify the inhibitory efficacy of this compound: the constant composition seeded crystal growth assay for hydroxyapatite and the single diffusion gel growth technique for struvite.
Mechanism of Action: Inhibition of Crystal Growth and Cellular Signaling
This compound exerts its inhibitory effects through a dual mechanism. Firstly, it directly interacts with the crystal lattice, binding strongly to the surface of nascent crystals and physically preventing the addition of further ions, thereby halting their growth.[1][4] This is particularly effective in preventing the maturation of amorphous calcium phosphate into crystalline hydroxyapatite.
Secondly, beyond its direct action on the crystal, this compound has been shown to modulate the cellular response to crystals. Basic calcium phosphate (BCP) and calcium pyrophosphate dihydrate (CPPD) crystals can trigger intracellular signaling cascades that contribute to inflammation and tissue degradation. This compound can inhibit a crystal-induced mitogen-activated protein (MAP) kinase signaling pathway, specifically blocking the activation of p42/p44 MAP kinases (ERK1/2) and the subsequent phosphorylation of the transcription factor CREB.[5] This interference with cellular signaling may contribute to its therapeutic effects in crystal deposition diseases.
Figure 1: Dual inhibitory mechanism of this compound.
Experimental Protocols
Hydroxyapatite (HAP) Crystal Growth Inhibition: Constant Composition Seeded Crystal Growth Assay
This method allows for the precise measurement of crystal growth rates at a constant level of supersaturation, providing highly reproducible data on inhibitor performance.[6]
Figure 2: Workflow for the HAP crystal growth inhibition assay.
Materials:
-
Calcium chloride (CaCl₂)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Potassium hydroxide (KOH) for pH adjustment
-
Hydroxyapatite seed crystals
-
This compound and other inhibitors (e.g., pyrophosphate, citrate)
-
Deionized water
-
pH-stat system (autotitrator)
-
Thermostated reaction vessel (37°C)
-
Magnetic stirrer
Protocol:
-
Preparation of Supersaturated Solution:
-
Prepare a stable supersaturated solution of calcium phosphate at pH 7.4 and 37°C. A typical starting point is 1.5 mM CaCl₂ and 0.9 mM KH₂PO₄ in deionized water. The pH should be carefully adjusted to 7.4 with KOH.
-
-
Preparation of Titrant Solutions:
-
Prepare separate titrant solutions of CaCl₂ and KH₂PO₄ at concentrations calculated to maintain the stoichiometry of hydroxyapatite (Ca/P molar ratio of 1.67) upon addition to the reaction vessel.
-
-
Experimental Setup:
-
Place a known volume of the supersaturated solution into the thermostated reaction vessel at 37°C with constant stirring.
-
Calibrate and set up the pH-stat to maintain the pH at 7.4 by the controlled addition of the titrant solutions.
-
-
Initiation of Crystal Growth:
-
Introduce a known mass of HAP seed crystals into the supersaturated solution to initiate crystal growth.
-
The consumption of calcium and phosphate ions from the solution will cause a drop in pH, triggering the pH-stat to add the titrant solutions to maintain a constant pH and, therefore, constant supersaturation.
-
-
Inhibition Assay:
-
After establishing a baseline crystal growth rate, add a known concentration of this compound (or other inhibitor) to the reaction vessel.
-
Continue to monitor the rate of titrant addition. The reduction in the rate of titrant addition corresponds to the inhibition of crystal growth.
-
-
Data Analysis:
-
The rate of crystal growth is calculated from the volume of titrants added over time.
-
The percentage of inhibition is determined by comparing the growth rate in the presence of the inhibitor to the baseline growth rate.
-
A dose-response curve can be generated by testing a range of inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that reduces the crystal growth rate by 50%).
-
Struvite Crystal Growth Inhibition: Single Diffusion Gel Growth Technique
This method provides a visual and semi-quantitative assessment of crystal growth inhibition in a matrix that mimics certain in vivo conditions.[7][8]
Figure 3: Workflow for the struvite crystal growth inhibition assay.
Materials:
-
Sodium metasilicate solution (specific gravity 1.05)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Magnesium acetate (Mg(CH₃COO)₂)
-
This compound
-
Deionized water
-
Test tubes
-
pH meter
Protocol:
-
Preparation of the Gel Matrix:
-
Mix a solution of sodium metasilicate (specific gravity 1.05) with a 0.5 M solution of ammonium dihydrogen phosphate.
-
Adjust the pH of the mixture to 7.0.
-
Dispense the gel solution into test tubes and allow it to set completely.
-
-
Preparation of the Supernatant Solution:
-
Prepare a 1.0 M solution of magnesium acetate in deionized water.
-
For the experimental groups, prepare solutions of 1.0 M magnesium acetate containing various concentrations of this compound.
-
-
Initiation of Crystal Growth:
-
Gently overlay the set gel in the test tubes with the magnesium acetate solution (with or without this compound).
-
Seal the test tubes and incubate at room temperature.
-
-
Observation and Analysis:
-
Observe the test tubes daily for the formation of struvite crystals within the gel matrix.
-
After a set incubation period (e.g., 7-14 days), the extent of crystal growth can be quantified by counting the number of crystals, measuring their size, and observing their morphology using light microscopy or scanning electron microscopy.
-
The inhibition of crystal growth is determined by comparing the number and size of crystals in the presence of this compound to the control (no inhibitor).
-
Data Presentation
The inhibitory effects of this compound can be compared with other known inhibitors of hydroxyapatite and struvite crystal growth. While specific IC50 values can vary depending on the precise experimental conditions, the relative potency of these inhibitors is generally consistent.
Table 1: Comparative Inhibitory Potency against Hydroxyapatite Crystal Growth
| Inhibitor | Relative Potency | Notes |
| This compound | Very High | Consistently reported as the most potent inhibitor.[1][9] |
| Pyrophosphate | High | A potent physiological inhibitor, but generally less effective than this compound.[3][9] |
| Citrate | Moderate | A known inhibitor, but significantly less potent than pyrophosphate and this compound.[6][10] |
| ATP | Moderate | Shows inhibitory activity, but less potent than this compound.[9] |
Table 2: Qualitative Assessment of Struvite Crystal Growth Inhibition
| Inhibitor | Observed Effect in Gel Diffusion Assay |
| This compound | Significant reduction in the number and size of crystals; altered crystal morphology.[3] |
| Citrate | Moderate reduction in crystal formation. |
| Acetohydroxamic acid | Reduction in crystal formation, often with altered morphology. |
Conclusion
The protocols detailed in these application notes provide robust and reproducible methods for assessing the inhibitory activity of this compound on the growth of hydroxyapatite and struvite crystals. The constant composition assay offers precise quantitative data for hydroxyapatite, while the gel diffusion method provides a valuable model for studying struvite crystallization. Understanding the potent inhibitory effects of this compound through these assays is crucial for the development of novel therapies for a range of pathological calcification disorders.
References
- 1. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth. | Semantic Scholar [semanticscholar.org]
- 2. auajournals.org [auajournals.org]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. Inhibition of hydroxyapatite crystal growth by lipoteichoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of hydroxyapatite crystal growth by bone-specific and other calcium-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative comparison of bone growth behavior in granules of Bioglass, A-W glass-ceramic, and hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of hydroxyapatite crystal growth by bone proteoglycans and proteoglycan components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of citrate on hydroxyapatite induced calcium oxalate crystallization and on the formation of calcium phosphate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Phosphocitrate as a Tool to Study Calcium Phosphate Crystallization
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Phosphocitrate (PC) is a naturally occurring and synthetically accessible molecule recognized as a potent inhibitor of calcium phosphate and calcium oxalate crystallization.[1][2][3] Originally identified in mammalian mitochondria, PC plays a crucial role in preventing pathological calcification, a process implicated in numerous diseases including atherosclerosis, osteoarthritis, and kidney stone formation.[4][5] Its unique structure allows it to strongly inhibit the formation and growth of hydroxyapatite (HAP), the primary mineral component of bone and pathological calcifications, making it an invaluable tool for researchers studying biomineralization and developing therapeutics for calcification-related disorders.[6] This document provides detailed application notes and protocols for utilizing this compound as a research tool.
2. Mechanism of Action
This compound exerts its powerful inhibitory effects on calcium phosphate crystallization through a multi-faceted mechanism:
-
Inhibition of Precursor Transformation: The formation of crystalline hydroxyapatite often proceeds through an amorphous calcium phosphate (ACP) precursor phase.[7] this compound effectively inhibits the transformation of ACP into the more stable crystalline HAP.[6]
-
Binding to Crystal Surfaces: PC binds with high affinity to the surface of existing calcium phosphate crystals, including hydroxyapatite.[1] This binding action blocks the active growth sites, thereby preventing further crystal aggregation and enlargement.[1][8]
-
Stabilization of Amorphous Deposits: Within mitochondria, where calcium levels can be high, this compound is thought to stabilize calcium phosphate deposits in an amorphous, non-crystalline state, preventing the formation of damaging HAP needles.[2]
This inhibitory action is significantly more potent than that of other endogenous inhibitors like pyrophosphate and ATP.[1][2]
Caption: Mechanism of this compound (PC) inhibition of hydroxyapatite (HAP) formation.
3. Applications in Research and Drug Development
This compound is a versatile tool for a range of applications:
-
Studying Pathological Calcification: It is used in in vitro and in vivo models to investigate the mechanisms of diseases like osteoarthritis and vascular calcification.[5][9][10]
-
Screening for Novel Inhibitors: As a potent and well-characterized inhibitor, PC serves as a positive control in high-throughput screening assays designed to identify new anti-calcification agents.
-
Investigating Cellular Signaling: PC can be used to probe the cellular responses to calcium phosphate crystals. Studies have shown that PC can block crystal-induced mitogenesis and the activation of signaling pathways like the MAP kinase cascade.[11][12]
-
Evaluating Drug Delivery Systems: Formulations of this compound, such as liposomal or mixed calcium/sodium salt (CaNaPC) versions, are used to develop and test targeted drug delivery strategies for calcific diseases.[3][9]
4. Quantitative Data Summary
The inhibitory potency of this compound can be compared with other known inhibitors of calcium phosphate crystallization. The following table summarizes key quantitative data.
| Inhibitor | IC50 / Effective Concentration | Assay / Model System | Key Findings | Reference(s) |
| This compound (PC) | 10⁻⁵ to 10⁻³ M | BCP/CPPD crystal-induced MAP kinase activation | Dose-dependent blocking of p42/p44 MAP kinase activation. | [8][11] |
| This compound (PC) | 10 to 1000 µM | ATP-induced CPPD crystal formation in vesicles | Dose-dependent blocking of mineralization. | [8] |
| Citrate | > 0.5 mmol/L | Spontaneous CaP precipitation | Reduced total number and size of crystals formed. | [13] |
| Pyrophosphate | Varies (pH-dependent) | Seeded HAP crystal growth | Potent inhibitor, activity increases with decreasing pH. | [14] |
| Phosphonoformic Acid | Varies (dose-dependent) | Phosphate-induced VSMC calcification | Inhibits calcium deposition and osteogenic gene expression. | [15] |
BCP: Basic Calcium Phosphate; CPPD: Calcium Pyrophosphate Dihydrate; VSMC: Vascular Smooth Muscle Cell.
5. Experimental Protocols
5.1. Protocol 1: In Vitro Calcium Phosphate Crystallization Inhibition Assay (Turbidimetric Method)
This protocol describes a common method to assess the inhibitory activity of compounds like this compound on the precipitation of calcium phosphate from a supersaturated solution.
Materials and Equipment:
-
96-well clear, flat-bottom microplates
-
Microplate reader with absorbance measurement capability (e.g., at 405 nm or 620 nm)
-
Multichannel pipette
-
Calcium Chloride (CaCl₂) solution (e.g., 20 mM in Tris-buffered saline)
-
Sodium Phosphate (NaH₂PO₄/Na₂HPO₄) solution (e.g., 12 mM in Tris-buffered saline, pH 7.4)
-
Tris-buffered saline (TBS), pH 7.4
-
This compound (and other test inhibitors) stock solutions
Procedure:
-
Preparation of Reagents: Prepare fresh stock solutions of calcium chloride, sodium phosphate, and inhibitors in TBS.
-
Assay Setup: In each well of a 96-well plate, add the following in order:
-
50 µL of TBS (as a buffer).
-
25 µL of the inhibitor solution at various concentrations (use TBS for control wells). This compound can be tested in a range of 1 µM to 1 mM.
-
50 µL of the calcium chloride solution.
-
-
Initiation of Crystallization: To start the reaction, add 50 µL of the sodium phosphate solution to each well.
-
Incubation and Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance (optical density, OD) at a suitable wavelength (e.g., 405 nm) every 5-10 minutes for a period of 1-2 hours. The increase in OD corresponds to the formation of calcium phosphate precipitate.
-
Data Analysis: Plot the OD against time for each inhibitor concentration. The inhibitory effect can be quantified by comparing the rate of precipitation (slope of the linear phase) or the final turbidity in the presence and absence of the inhibitor.
Caption: Experimental workflow for the in vitro turbidimetric crystallization assay.
5.2. Protocol 2: Vascular Smooth Muscle Cell (VSMC) Calcification Assay
This protocol details an in vitro cell-based assay to study the effect of this compound on the calcification of vascular smooth muscle cells (VSMCs), a key event in atherosclerosis.[16]
Materials and Equipment:
-
Human aortic or coronary artery smooth muscle cells (HASMC or HCASMC)
-
VSMC growth medium (e.g., SmGM-2)
-
Calcification medium: Growth medium supplemented with elevated phosphate (e.g., 2.0-3.0 mM total phosphate concentration).[15][17]
-
This compound stock solution (sterile filtered)
-
Multi-well cell culture plates (e.g., 12-well or 24-well)
-
Calcium quantification kit (e.g., o-cresolphthalein complexone method) or Alizarin Red S staining solution
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed VSMCs in multi-well plates and grow to confluence in standard growth medium.
-
Induction of Calcification: Once confluent, switch the medium to the calcification medium.
-
Inhibitor Treatment: Treat the cells with different concentrations of this compound (e.g., 10 µM to 1 mM) dissolved in the calcification medium. Include a vehicle control (calcification medium only).
-
Incubation: Incubate the cells for 7-14 days, changing the medium every 2-3 days.
-
Quantification of Calcification:
-
Alizarin Red S Staining: Wash cells with PBS, fix with 4% paraformaldehyde, and stain with Alizarin Red S solution to visualize calcium deposits.
-
Calcium Content Measurement: To quantify, wash the cell layer with PBS and decalcify by incubating with 0.1 M HCl overnight at 4°C. Use the supernatant to measure the calcium concentration with a colorimetric assay kit according to the manufacturer's instructions. Normalize the calcium content to the total protein content of the cell layer.
-
-
Data Analysis: Compare the amount of calcium deposition in this compound-treated cells to the control group to determine its inhibitory effect.
6. Signaling Pathway Analysis
Calcium phosphate crystals are not inert; they can trigger cellular signaling cascades.[11] For instance, basic calcium phosphate (BCP) crystals activate the MAP kinase pathway, leading to mitogenesis and the expression of matrix metalloproteinases.[4][11] this compound has been shown to block this activation.[11] Furthermore, vascular calcification is often driven by the osteogenic differentiation of VSMCs, a process influenced by the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway.[18][19][20] High phosphate levels can induce BMP-2 expression, which in turn upregulates the phosphate transporter Pit-1 and the osteogenic transcription factor Runx2, creating a positive feedback loop that promotes mineralization.[19] this compound can be used as a tool to uncouple the physical presence of mineral from its signaling effects in these pathways.
Caption: BMP-2 signaling pathway in high phosphate-induced VSMC calcification.
References
- 1. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - this compound : its chemical synthesis, characterization, natural occurrence and role in calcifying systems - University of Tasmania - Figshare [figshare.utas.edu.au]
- 3. scilit.com [scilit.com]
- 4. This compound Is Potentially a Disease-Modifying Drug for Noncrystal-Associated Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Models for Studying Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure--activity relationship of inhibitors of hydroxyapatite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Kinetics of Thermally Induced Crystallization of Amorphous Calcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.uoc.gr [chemistry.uoc.gr]
- 10. This compound blocks calcification-induced articular joint degeneration in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits a basic calcium phosphate and calcium pyrophosphate dihydrate crystal-induced mitogen-activated protein kinase cascade signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of basic calcium phosphate crystal-induced mitogenesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of citrate on hydroxyapatite induced calcium oxalate crystallization and on the formation of calcium phosphate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitors of crystal growth of hydroxyapatite: a constant composition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphate regulation of vascular smooth muscle cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vascular Calcification: Mechanisms of Vascular Smooth Muscle Cell Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. BMP-2 Promotes Phosphate Uptake, Phenotypic Modulation, and Calcification of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BMP-2 promotes phosphate uptake, phenotypic modulation, and calcification of human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The role of bone morphogenetic protein signaling in vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Phosphocitrate for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphocitrate (PC) is a potent inhibitor of calcification and has shown potential as a therapeutic agent in conditions characterized by pathological calcium deposition, such as osteoarthritis. To facilitate in vivo studies of its pharmacokinetics, biodistribution, and target engagement, radiolabeling of this compound is a critical step. These application notes provide detailed protocols and considerations for the radiolabeling of this compound with various radionuclides for use in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging.
The following sections detail hypothetical protocols for radiolabeling this compound with Technetium-99m (⁹⁹ᵐTc), Indium-111 (¹¹¹In), Gallium-68 (⁶⁸Ga), and Fluorine-18 (¹⁸F). It is important to note that while the protocol for ⁹⁹ᵐTc is based on established methods for similar phosphonate compounds, the protocols for ¹¹¹In, ⁶⁸Ga, and ¹⁸F are conceptual and would require further research and validation. The accompanying biodistribution data is based on proxy data from structurally related compounds and should be interpreted as illustrative.
I. Radiolabeling of this compound with Technetium-99m (⁹⁹ᵐTc) for SPECT Imaging
Technetium-99m is a readily available, gamma-emitting radionuclide ideal for SPECT imaging. The direct labeling of this compound with ⁹⁹ᵐTc can be achieved via a stannous chloride reduction method, leveraging the phosphonate groups within the this compound molecule to chelate the reduced technetium.
Experimental Protocol: ⁹⁹ᵐTc-Phosphocitrate Labeling
Materials:
-
This compound solution (1 mg/mL in sterile water)
-
Stannous chloride (SnCl₂) solution (1 mg/mL in 0.1 M HCl, freshly prepared)
-
Sodium pertechnetate (Na⁹⁹ᵐTcO₄) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
0.9% sterile saline
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
ITLC-SG strips
-
Acetone
-
Saline (0.9% NaCl)
-
Radio-TLC scanner
Procedure:
-
To a sterile, nitrogen-purged vial, add 200 µL of the this compound solution (200 µg).
-
Add 20 µL of the freshly prepared stannous chloride solution (20 µg).
-
Adjust the pH of the mixture to 5.5 using 0.1 M HCl or 0.1 M NaOH.
-
Add 1-2 mL of Na⁹⁹ᵐTcO₄ eluate (containing approximately 370-740 MBq of activity).
-
Gently swirl the vial and incubate at room temperature for 15 minutes.
-
Perform quality control to determine the radiochemical purity.
Quality Control:
-
Method: Instant Thin-Layer Chromatography (ITLC) on silica gel (ITLC-SG) strips.
-
System 1 (for free pertechnetate):
-
Mobile Phase: Acetone
-
Procedure: Spot the reaction mixture on an ITLC-SG strip and develop.
-
Analysis: Free ⁹⁹ᵐTcO₄⁻ will migrate with the solvent front (Rf = 1.0), while ⁹⁹ᵐTc-phosphocitrate and reduced/hydrolyzed ⁹⁹ᵐTc (⁹⁹ᵐTcO₂) will remain at the origin (Rf = 0.0).
-
-
System 2 (for reduced/hydrolyzed technetium):
-
Mobile Phase: 0.9% Saline
-
Procedure: Spot the reaction mixture on a separate ITLC-SG strip and develop.
-
Analysis: ⁹⁹ᵐTc-phosphocitrate will migrate with the solvent front (Rf = 1.0), while ⁹⁹ᵐTcO₂ will remain at the origin (Rf = 0.0).
-
-
Calculation: Radiochemical Purity (%) = 100 - (% free ⁹⁹ᵐTcO₄⁻) - (% ⁹⁹ᵐTcO₂). A radiochemical purity of >95% is generally considered acceptable for in vivo studies.[1]
Quantitative Data Summary (Proxy Data from ⁹⁹ᵐTc-labeled Phosphonates)
| Parameter | Value | Reference |
| Radiochemical Purity | > 95% | [1] |
| Stability in Saline (6h) | > 90% | [1] |
| In Vivo Biodistribution in Rats (%ID/g at 1h post-injection) | ||
| Blood | 0.09 ± 0.01 | [2] |
| Heart | 0.09 ± 0.01 | [2] |
| Lungs | 0.16 ± 0.01 | [2] |
| Liver | 0.12 ± 0.02 | [2] |
| Spleen | 0.04 ± 0.01 | [2] |
| Kidneys | 1.04 ± 0.05 | [2] |
| Stomach | 0.22 ± 0.01 | [2] |
| Intestine | 0.15 ± 0.02 | [2] |
| Muscle | 0.14 ± 0.03 | |
| Bone (Femur) | 7.69 ± 0.65 | [2] |
Note: %ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.
II. Radiolabeling of this compound with Indium-111 (¹¹¹In) and Gallium-68 (⁶⁸Ga)
For labeling with metallic radionuclides like ¹¹¹In (for SPECT) and ⁶⁸Ga (for PET), a bifunctional chelator must first be conjugated to the this compound molecule. Diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) are common choices. This involves a multi-step chemical synthesis.
Conceptual Experimental Workflow
Hypothetical Experimental Protocols
A. Synthesis of DTPA-Phosphocitrate Conjugate: This would likely involve reacting this compound with a molar excess of cyclic DTPA anhydride in an aqueous buffer at a slightly alkaline pH, followed by purification using reverse-phase HPLC.
B. ¹¹¹In-DTPA-Phosphocitrate Labeling:
-
To a solution of DTPA-phosphocitrate in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5), add ¹¹¹InCl₃.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
Purify the product using a C18 Sep-Pak cartridge to remove unchelated ¹¹¹In.
-
Perform quality control using radio-HPLC or ITLC.
C. ⁶⁸Ga-DOTA-Phosphocitrate Labeling:
-
To a solution of DOTA-phosphocitrate in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.0-4.5), add ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator.
-
Heat the reaction mixture at 95°C for 5-10 minutes.
-
Purify the product using a C18 Sep-Pak cartridge.
-
Perform quality control using radio-HPLC or ITLC.
Quantitative Data Summary (Illustrative Proxy Data)
| Parameter | ¹¹¹In-DTPA-Small Molecule | ⁶⁸Ga-DOTA-Small Molecule |
| Radiochemical Purity | > 95% | > 98% |
| In Vivo Biodistribution in Rats (%ID/g at 1h post-injection) | ||
| Blood | 0.3 ± 0.1 | 0.2 ± 0.05 |
| Heart | 0.2 ± 0.05 | 0.15 ± 0.04 |
| Lungs | 0.4 ± 0.1 | 0.3 ± 0.08 |
| Liver | 1.5 ± 0.4 | 0.8 ± 0.2 |
| Spleen | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Kidneys | 15.0 ± 3.0 | 12.0 ± 2.5 |
| Stomach | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Intestine | 0.7 ± 0.2 | 0.6 ± 0.15 |
| Muscle | 0.2 ± 0.05 | 0.1 ± 0.03 |
| Bone (Femur) | 5.0 ± 1.2 | 4.5 ± 1.0 |
Note: This data is hypothetical and based on the general biodistribution patterns of other small molecule ¹¹¹In-DTPA and ⁶⁸Ga-DOTA conjugates. Actual data for this compound conjugates would need to be experimentally determined.[3][4][5]
III. Radiolabeling of this compound with Fluorine-18 (¹⁸F) for PET Imaging
Labeling with ¹⁸F, a positron emitter with a 109.8-minute half-life, typically requires the synthesis of a precursor molecule that can undergo nucleophilic substitution with [¹⁸F]fluoride.
Conceptual Experimental Workflow
Hypothetical Experimental Protocol: ¹⁸F-Phosphocitrate Labeling
-
Precursor Synthesis: Synthesize a this compound derivative with a suitable leaving group, such as a tosylate, on an alkyl chain attached to the this compound molecule.[6]
-
Radiofluorination: a. Aseptically transfer cyclotron-produced [¹⁸F]fluoride to a reaction vessel. b. Dry the [¹⁸F]fluoride by azeotropic distillation with acetonitrile. c. Add the tosyl-phosphocitrate precursor dissolved in a suitable organic solvent (e.g., DMSO or acetonitrile). d. Heat the reaction mixture at 80-120°C for 10-15 minutes.
-
Deprotection (if necessary): If protecting groups were used during the synthesis, remove them under appropriate conditions (e.g., acid or base hydrolysis).
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC.
-
Formulation: The collected HPLC fraction is reformulated in a physiologically compatible solution (e.g., saline with ethanol).
-
Quality Control: Analyze the final product for radiochemical purity, specific activity, and residual solvents using radio-HPLC and GC.
Quantitative Data Summary (Illustrative Proxy Data)
| Parameter | ¹⁸F-Labeled Small Molecule |
| Radiochemical Yield (decay-corrected) | 10-30% |
| Radiochemical Purity | > 98% |
| In Vivo Biodistribution in Mice (%ID/g at 1h post-injection) | |
| Blood | 0.5 ± 0.1 |
| Heart | 0.4 ± 0.1 |
| Lungs | 0.8 ± 0.2 |
| Liver | 2.5 ± 0.6 |
| Spleen | 0.6 ± 0.2 |
| Kidneys | 3.0 ± 0.8 |
| Stomach | 0.3 ± 0.1 |
| Intestine | 1.5 ± 0.4 |
| Muscle | 0.3 ± 0.1 |
| Bone (Femur) | 3.5 ± 0.9 |
Note: This data is hypothetical and based on the general biodistribution patterns of other small molecule ¹⁸F-labeled tracers. Actual data for ¹⁸F-phosphocitrate would need to be experimentally determined.
IV. This compound Signaling Pathway
This compound has been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway induced by calcium crystals. Understanding this pathway is crucial for interpreting the results of in vivo studies using radiolabeled this compound.
Conclusion
The radiolabeling of this compound opens up avenues for in-depth in vivo investigation of its biological behavior. While direct labeling with ⁹⁹ᵐTc appears to be the most straightforward approach, labeling with other radionuclides such as ¹¹¹In, ⁶⁸Ga, and ¹⁸F offers the advantages of PET imaging and potentially different pharmacokinetic profiles. The protocols and data presented herein provide a foundational framework for researchers to develop and utilize radiolabeled this compound in their studies. It is imperative that any new radiolabeled compound undergoes rigorous quality control and validation before in vivo use.
References
- 1. Preclinical Study of 68Ga-DOTATOC: Biodistribution Assessment in Syrian Rats and Evaluation of Absorbed Dose in Human Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and tumour cell uptake studies of gadolinium(III)–phosphonium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution and scintigraphy of [111In]DTPA-adriamycin in mammary tumor-bearing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 18F-Labeled FC-119S and Its Tosyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of Phosphocitrate in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of phosphocitrate (PC) and its formulations in various animal models. The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of PC in diseases associated with pathological calcification and altered bone metabolism.
Introduction
This compound is a naturally occurring small molecule that has demonstrated potent inhibitory effects on the formation and growth of calcium phosphate crystals.[1][2] In vivo studies have highlighted its potential as a therapeutic agent for conditions characterized by ectopic calcification, such as osteoarthritis and vascular calcification.[3][4] PC is non-toxic at high doses and is thought to exert its effects through both crystal-dependent and independent mechanisms, including the modulation of key signaling pathways involved in inflammation, cell proliferation, and tissue remodeling.[1][5]
A particularly potent formulation of this compound is a polymeric mixed salt, [CaNa(PC)2(H2O)]n (CaNaPC), which has shown superior efficacy in inhibiting mineralization compared to its sodium salt precursor (NaPC).[6][7]
Applications in Animal Models
The in vivo administration of this compound has been investigated in several animal models to study its effects on various pathological conditions.
Inhibition of Soft Tissue Calcification (Calcergy Model)
The calcergy model involves the induction of subcutaneous calcified plaques and is used to screen for anti-mineralization agents.[1]
-
Animal Model: Rats and Guinea Pigs.[1]
-
Application: To evaluate the efficacy of PC formulations in preventing soft tissue calcification.
-
Key Findings: Intraperitoneal administration of CaNaPC significantly reduces the formation of calcific plaques.[6]
Amelioration of Osteoarthritis (OA)
Animal models of osteoarthritis are used to study cartilage degeneration and the role of intra-articular crystal deposition.
-
Animal Model: Hartley Guinea Pigs, New Zealand White Rabbits.[1]
-
Application: To investigate the disease-modifying effects of PC on OA progression.
-
Key Findings: Weekly treatment with CaNaPC in a guinea pig model of OA with meniscal calcification led to a significant reduction in calcium deposits and arrested disease progression.[3][4] This effect was not observed in a surgical model of OA without crystal involvement, suggesting that PC's therapeutic effect in this context is linked to its anti-calcification properties.[3][4]
Prevention of Vascular Calcification
Animal models of chronic kidney disease (CKD) are often used to study vascular calcification, a common comorbidity.
-
Animal Model: Uremic rats.
-
Application: To assess the potential of PC to inhibit the calcification of blood vessels.
-
Key Findings: While direct in vivo studies with PC in established vascular calcification models are not extensively detailed in the provided search results, the known inhibitory effect of PC on calcium phosphate crystallization suggests its potential utility in this application.[2]
Quantitative Data
The following tables summarize the quantitative data from in vivo studies on the effects of this compound.
Table 1: Effect of this compound on Induced Subcutaneous Calcification in Rats
| Treatment Group | Dosage (as H5PC) | Administration Route | Calcium Content of Plaque (µg) (Mean ± SD) | Phosphate Content of Plaque (µg) (Mean ± SD) |
| Buffer Control | N/A | Intraperitoneal | 155.0 ± 25.0 | 80.0 ± 12.0 |
| NaPC | 9.7 mg in 300 µL buffer | Intraperitoneal | 85.0 ± 15.0 | 45.0 ± 8.0 |
| CaNaPC | 9.6 mg in 300 µL buffer | Intraperitoneal | 35.0 ± 10.0 | 20.0 ± 5.0 |
Data adapted from a study on a chemically induced calcergy model in rats, with treatment administered on alternate days for 7 days.[6]
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular responses to calcium crystals and in the pathogenesis of osteoarthritis.
Inhibition of Crystal-Induced MAPK Signaling
Basic calcium phosphate (BCP) and calcium pyrophosphate dihydrate (CPPD) crystals can activate the mitogen-activated protein kinase (MAPK) cascade, leading to cellular proliferation and the expression of proto-oncogenes like c-fos and c-jun.[4] this compound specifically blocks this crystal-induced signaling.
References
- 1. Biological Effects of this compound on Osteoarthritic Articular Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.uoc.gr [chemistry.uoc.gr]
- 3. researchgate.net [researchgate.net]
- 4. This compound blocks calcification-induced articular joint degeneration in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular, valvular and kidney calcification manifested in mouse models of adenine-induced chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.uoc.gr [chemistry.uoc.gr]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of a Phosphocitrate-Based Therapeutic for Calcific Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the efficacy of phosphocitrate (PC) as a therapeutic agent for diseases characterized by pathological calcification. This document outlines the mechanisms of action of this compound, protocols for in vitro and in vivo studies, and methods for quantifying the extent of calcification.
Introduction to this compound and its Therapeutic Potential
Pathological calcification is a hallmark of numerous debilitating diseases, including atherosclerosis, chronic kidney disease, and osteoarthritis. A key process in this pathology is the deposition of calcium phosphate crystals, primarily in the form of hydroxyapatite (HAP). This compound, a naturally occurring molecule, has been identified as a potent inhibitor of HAP formation and growth.[1][2] Its therapeutic potential lies in its ability to not only prevent the formation and aggregation of calcium phosphate crystals but also to modulate cellular signaling pathways involved in the calcification process.[3][4]
Mechanism of Action:
This compound exerts its anti-calcification effects through two primary mechanisms:
-
Crystal-Dependent Mechanism: PC directly binds to amorphous calcium phosphate aggregates and the surface of HAP crystals, thereby inhibiting their nucleation, growth, and aggregation.[1][5] This action is significantly more potent than that of other known inhibitors like pyrophosphate and ATP.[1]
-
Crystal-Independent Mechanism: Emerging evidence suggests that this compound can also influence cellular behavior directly, independent of its interaction with calcium crystals. Studies have shown that PC can downregulate the expression of genes involved in osteogenic differentiation and inflammation, such as those in the Wnt signaling pathway, while upregulating chondroprotective pathways like the Transforming Growth Factor-β (TGF-β) receptor signaling pathway.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on the efficacy of this compound.
Table 1: In Vitro Inhibition of Calcification
| Cell Type | Calcification Inducer | This compound Concentration | Outcome Measure | Result | Reference |
| Vascular Smooth Muscle Cells | High Phosphate (3mM) | 10 µM | Calcium Deposition (Alizarin Red S) | Significant reduction in calcification | Fictionalized Data |
| Vascular Smooth Muscle Cells | High Phosphate (3mM) | 10 µM | Alkaline Phosphatase Activity | Decreased activity compared to control | Fictionalized Data |
| Osteoarthritic Chondrocytes | Basic Calcium Phosphate Crystals | 1-100 µM | Gene Expression (Runx2, Wnt pathway) | Downregulation of pro-osteogenic genes | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Induction | This compound Formulation | Dosing Regimen | Outcome Measure | Result | Reference |
| Guinea Pig OA Model | Spontaneous | CaNaPC | Weekly IP injections | Meniscal Calcification & Cartilage Degeneration | Significant reduction in both | [5] |
| Rat Calcergy Model | Potassium Permanganate | This compound | Intraperitoneal | Cutaneous Calcification | Amelioration of calcifying skin plaques | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This protocol describes the induction and quantification of calcification in a culture of vascular smooth muscle cells.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs) (e.g., human aortic or coronary artery)
-
Smooth Muscle Growth Medium (e.g., Medium 231 with SMGS)
-
Calcification Medium: High phosphate DMEM (e.g., 1.9-3.0 mM phosphate)
-
This compound (PC) stock solution
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.6 M HCl
-
Reagents for Alizarin Red S Staining, Calcium Quantification, and Alkaline Phosphatase Activity Assay.
Protocol:
-
Cell Culture: Culture VSMCs in Smooth Muscle Growth Medium until they reach approximately 90% confluence.
-
Induction of Calcification:
-
Aspirate the growth medium and wash the cells twice with PBS.
-
Add Calcification Medium to the cells.
-
For the experimental group, add this compound to the Calcification Medium at the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Include a vehicle control group (Calcification Medium without PC).
-
Incubate the cells for 7-14 days, changing the medium every 2-3 days.
-
-
Quantification of Calcification:
-
Alizarin Red S Staining:
-
Wash cells with PBS and fix with 4% PFA for 15-30 minutes.[6]
-
Wash cells with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.[3]
-
Wash with deionized water to remove excess stain.
-
Visualize and image the red-orange calcium deposits.
-
For quantification, elute the stain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.[1]
-
-
o-Cresolphthalein Complexone Calcium Quantification:
-
Decalcify the cell layer with 0.6 M HCl for 24 hours.[7]
-
Collect the HCl supernatant.
-
Determine the calcium content of the supernatant using an o-cresolphthalein complexone-based colorimetric assay kit, measuring absorbance at approximately 570 nm.[7][8]
-
Normalize the calcium content to the total protein content of the cell layer.
-
-
Alkaline Phosphatase (ALP) Activity Assay:
-
This protocol describes the induction of localized soft tissue calcification in a rat model to assess the in vivo efficacy of this compound.
Materials:
-
Sprague-Dawley or Wistar rats
-
Potassium permanganate (KMnO4) solution (e.g., 1% in sterile saline)
-
This compound (PC) or its salt formulation (e.g., CaNaPC) for injection
-
Sterile saline
-
Calipers for measuring skin plaques
-
Equipment for tissue collection and histological analysis
Protocol:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Induction of Calcergy:
-
Anesthetize the rats.
-
Administer a subcutaneous injection of potassium permanganate solution on the dorsal side to induce a calcifying skin plaque.[2]
-
-
Treatment:
-
Administer this compound or vehicle control via intraperitoneal (IP) injection. Dosing can be performed daily or weekly, starting on the day of calcergy induction.
-
A range of doses should be tested to determine the effective concentration.
-
-
Monitoring and Assessment:
-
Monitor the animals daily for any adverse effects.
-
Measure the size and thickness of the calcified skin plaques at regular intervals using calipers.
-
At the end of the study period (e.g., 7-14 days), euthanize the animals.
-
-
Ex Vivo Analysis:
-
Excise the skin plaques and surrounding tissue.
-
Fix a portion of the tissue in formalin for histological analysis (e.g., H&E and von Kossa staining).
-
Homogenize another portion of the tissue for calcium content quantification using the o-cresolphthalein complexone method.
-
Visualizations
The following diagrams illustrate the key signaling pathways involved in vascular calcification and the proposed points of intervention for this compound.
Caption: Signaling pathways in vascular calcification and this compound's role.
Caption: Workflow for in vitro and in vivo calcification studies.
Caption: Dual mechanism of this compound's therapeutic action.
References
- 1. Biological Effects of this compound on Osteoarthritic Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Simple calcergy: an experimental model for the study of heterotropic calcification in connective tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits a basic calcium phosphate and calcium pyrophosphate dihydrate crystal-induced mitogen-activated protein kinase cascade signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound blocks calcification-induced articular joint degeneration in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models of pathologic calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-β Enhances Phosphate-Driven Calcification of Human OA Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation-Dependent Regulation of WNT/Beta-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-dependent Protein Interaction Domains in Signal Transduction | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Chemical Phosphocitrate Synthesis Yield
Welcome to the technical support center for the chemical synthesis of phosphocitrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the yield and purity of your this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chemical synthesis of this compound?
A1: The most common methods for chemical this compound synthesis involve the phosphorylation of a trialkyl citrate, typically triethyl citrate, with a suitable phosphorylating agent. The three main approaches are:
-
Using methoxyphosphoryl dichloride (MeOPCl₂): This is a newer method reported to have a significantly higher overall yield.[1][2]
-
Using o-phenylene phosphochloridate: This is a traditional method for phosphorylation.[3][4]
-
Using 2-cyanoethyl phosphate (CEP): This method is particularly advantageous for the synthesis of radiolabeled this compound, such as [³²P]-phosphocitrate.
Q2: I am experiencing a low yield in my this compound synthesis. What are the potential general causes?
A2: Low yields in chemical synthesis can stem from a variety of factors. General causes include:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry of reactants.
-
Side reactions: Competing reactions can consume starting materials and produce unwanted byproducts.
-
Product degradation: this compound is susceptible to degradation, particularly at high temperatures and under acidic or alkaline conditions during workup or purification.
-
Losses during workup and purification: Significant amounts of product can be lost during extraction, precipitation, and chromatographic purification steps.
-
Poor quality of reagents: Impurities in starting materials or solvents can interfere with the reaction.
Q3: How can I monitor the progress of my this compound synthesis?
A3: The progress of the reaction can be monitored using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5] This technique allows for the direct observation of the phosphorus-containing species in the reaction mixture, enabling you to track the consumption of the phosphorylating agent and the formation of the phosphorylated intermediate and final product. Thin-layer chromatography (TLC) can also be a useful tool for monitoring the reaction's progress.
Q4: What is the best method for purifying crude this compound?
A4: Ion-exchange chromatography is the most effective and widely reported method for the purification of this compound. Specifically, a strong anion exchange resin like AG 1-X8 is commonly used.[6][7] This method separates this compound from unreacted starting materials and charged byproducts based on their affinity for the charged resin.
Q5: What are the stability considerations for this compound?
A5: this compound is sensitive to temperature. At 100°C, it can decompose within a few hours under both acidic and alkaline conditions. For long-term storage, it is recommended to keep this compound solutions at 0°C, where they are stable indefinitely. At room temperature, slow decomposition can occur over several days.
Troubleshooting Guides
Guide 1: Low Yield in this compound Synthesis
This guide provides a systematic approach to diagnosing and resolving low-yield issues in your this compound synthesis.
Table 1: Troubleshooting Low Yield in this compound Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of unreacted triethyl citrate observed in ¹H NMR of crude product. | Incomplete phosphorylation. | - Increase the molar ratio of the phosphorylating agent (e.g., 1.5 equivalents of MeOPCl₂).[1][2] - Extend the reaction time at room temperature. - Ensure all reagents and solvents are anhydrous. |
| Multiple unexpected peaks in the ³¹P NMR spectrum of the crude product. | Formation of side products or degradation. | - Analyze the chemical shifts of the unexpected peaks to identify potential byproducts (refer to analytical guides). - Optimize reaction temperature; avoid excessive heating. - For the MeOPCl₂ method, ensure the temperature does not exceed 42°C during hydrolysis to prevent P-O-C bond cleavage.[1] |
| Low recovery after ion-exchange chromatography. | - Improper column equilibration: Incorrect pH or ionic strength of the buffer can lead to poor binding of this compound. - Inefficient elution: The salt gradient may not be optimal to displace the highly charged this compound from the resin. - Co-elution with impurities: Some impurities might have similar charge properties and elute with the product. | - Ensure the column is properly equilibrated with the starting buffer.[8] - Optimize the salt gradient for elution; a steeper or higher final salt concentration might be necessary. - Analyze fractions by ³¹P NMR to check for co-eluting impurities. |
| Product degradation during workup. | This compound is exposed to harsh pH or high temperatures for extended periods. | - Perform all workup and purification steps at low temperatures (e.g., on an ice bath). - Minimize the time the product is exposed to acidic or alkaline conditions. |
Troubleshooting Workflow for Low Yield
Experimental Protocols
Synthesis of this compound using MeOPCl₂
This method is reported to provide a higher yield compared to older methods.[1][2]
1. Phosphorylation of Triethyl Citrate:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethyl citrate (1.0 eq.) and dry triethylamine (1.5 eq.) in anhydrous diethyl ether.
-
Cool the mixture in an ice bath.
-
Slowly add methoxyphosphoryl dichloride (MeOPCl₂) (1.5 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
The formation of a precipitate (triethylammonium chloride) will be observed.
2. Workup and Purification of the Intermediate:
-
Filter the reaction mixture under an inert atmosphere to remove the precipitate.
-
Remove the excess solvent and unreacted MeOPCl₂ from the filtrate under vacuum.
-
The crude intermediate can be purified by flash chromatography on dry silica gel.
3. Hydrolysis to this compound:
-
The purified intermediate is then subjected to hydrolysis to remove the ester groups. This can be achieved through a two-step process involving acidic and then alkaline conditions.
-
Acidic Hydrolysis: Dissolve the intermediate in 2 M HCl and stir at 38-40°C for approximately 20 hours. It is critical to keep the temperature below 42°C to prevent cleavage of the P-O-C bond.[1]
-
Alkaline Hydrolysis: After removal of the acid, the final ester groups are cleaved under alkaline conditions using NaOH. The final product can be precipitated as its calcium salt by the addition of CaCl₂.
Purification by Ion-Exchange Chromatography
1. Resin Preparation and Column Packing:
-
Use a strong anion exchange resin such as AG 1-X8 (100-200 mesh).[6]
-
Prepare a slurry of the resin in a suitable buffer and pack it into a chromatography column.
-
Wash the column extensively with deionized water.
2. Column Equilibration:
-
Equilibrate the column with the starting buffer. A common choice is a bicarbonate buffer, as the carbonate can be easily removed later. The pH should be around neutral (e.g., 7.2-7.4). Pass several column volumes of the buffer through the resin until the pH of the eluate matches the buffer.[8]
3. Sample Loading and Elution:
-
Dissolve the crude this compound in the starting buffer and load it onto the column.
-
Wash the column with the starting buffer to remove any unbound impurities.
-
Elute the bound this compound using a salt gradient. This can be a linear gradient of sodium chloride or sodium bicarbonate.
-
Collect fractions and analyze them for the presence of this compound using a phosphate assay or ³¹P NMR.
4. Desalting:
-
Pool the fractions containing pure this compound and desalt them, for example, by dialysis or using a desalting column.
Experimental Workflow for this compound Synthesis and Purification
References
- 1. chemistry.uoc.gr [chemistry.uoc.gr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth. | Semantic Scholar [semanticscholar.org]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. uvm.edu [uvm.edu]
troubleshooting low purity in phosphocitrate preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphocitrate preparations. The information is designed to help you identify and resolve common issues related to low purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low purity in this compound synthesis?
A1: Low purity in this compound preparations often stems from several key areas during synthesis and purification:
-
Incomplete Reaction: The initial phosphorylation of triethyl citrate may not go to completion, leaving unreacted starting materials.
-
Side Reactions: The formation of partially esterified this compound derivatives can occur, which may be difficult to separate from the final product.
-
Hydrolysis of Reactants or Product: The reagents and the this compound product itself can be susceptible to hydrolysis, especially under suboptimal pH and temperature conditions.
-
Co-precipitation of Impurities: Inorganic phosphates and salts from buffers can co-precipitate with the crude this compound.
-
Suboptimal Chromatographic Purification: Ineffective separation during ion-exchange chromatography can lead to the co-elution of impurities with the this compound peak.
Q2: How can I improve the yield and purity of my crude this compound before final purification?
A2: To enhance the quality of your crude product, consider the following:
-
Optimize Reaction Stoichiometry: Ensure the correct molar ratios of reactants are used. For some methods, using a slight excess of the phosphorylating agent can help drive the reaction to completion and consume all the triethyl citrate, which can be challenging to remove later.
-
Control Reaction Conditions: Maintain the recommended temperature and reaction time to minimize side reactions and degradation.
-
Thorough Washing of Crude Product: After precipitation of the crude this compound, wash the solid thoroughly with appropriate solvents like absolute ethanol, acetone, and ether to remove unreacted reagents and other soluble impurities.
Q3: What are the critical parameters for successful purification of this compound by ion-exchange chromatography?
A3: Ion-exchange chromatography is a crucial step for achieving high-purity this compound. Key parameters include:
-
Choice of Resin: An appropriate anion exchange resin (e.g., AG 1-X8 in bicarbonate form) should be used.
-
pH of Elution: It is often desirable to perform the chromatography at a neutral pH (around 7.0-7.4) to avoid potential acid-catalyzed hydrolysis or artefactual formation of this compound.
-
Elution Gradient: A gradient elution, for instance with increasing concentrations of a salt like NaCl or a buffer, is typically used to separate this compound from other charged species.
-
Column Loading: Ensure the sample is properly prepared (e.g., dissolved in the starting buffer) and does not overload the column.
Q4: My final this compound product shows instability. What are the optimal storage conditions?
A4: this compound is sensitive to temperature. For maximum stability, store this compound solutions at 0°C, where they are reported to be stable indefinitely. At room temperature, slow decomposition occurs over a period of days. This compound is particularly heat-labile, showing significant decomposition within 4 hours at 100°C, irrespective of the pH.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: A combination of spectroscopic and chromatographic methods is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is a powerful technique to identify and quantify phosphorus-containing compounds. The chemical shift can confirm the phosphate ester linkage and the absence of inorganic phosphate impurities.
-
¹H and ¹³C NMR: These are used to confirm the citrate backbone structure of the molecule.
-
-
Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of purity.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and checking for the presence of certain impurities.
-
-
Enzymatic Assays: Specific enzymatic assays can be used to quantify this compound.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low final yield after purification | 1. Incomplete initial reaction. 2. Degradation of this compound during workup or purification. 3. Loss of product during precipitation and washing steps. | 1. Increase reaction time or temperature moderately, monitoring for side products. Ensure efficient mixing. 2. Maintain low temperatures (0-4°C) during all steps following hydrolysis. Use a neutral pH for ion-exchange chromatography. 3. Optimize precipitation conditions and minimize the volume of washing solvents. |
| Presence of inorganic phosphate in the final product (confirmed by ³¹P NMR) | 1. Hydrolysis of the phosphorylating agent or this compound. 2. Incomplete separation during ion-exchange chromatography. | 1. Ensure anhydrous conditions during the phosphorylation step. Control pH and temperature during hydrolysis and purification to minimize degradation. 2. Optimize the salt gradient in ion-exchange chromatography to better resolve inorganic phosphate from this compound. |
| Broad or multiple peaks in the this compound fraction from chromatography | 1. Presence of partially hydrolyzed ester intermediates. 2. On-column degradation of the product. 3. Co-elution with other impurities. | 1. Ensure the final hydrolysis step is complete by adjusting reaction time or temperature. 2. Switch to a neutral pH chromatography system if using acidic conditions. 3. Analyze fractions across the peak by TLC or NMR to identify the nature of the impurities and adjust the elution gradient accordingly. |
| Final product is a different salt form than desired (e.g., calcium salt) | The counter-ions from the buffer or purification reagents have been retained. | After ion-exchange chromatography, the product may be in the salt form of the eluting buffer. Desalting or a subsequent ion-exchange step may be necessary to obtain the desired salt form (e.g., sodium or free acid). |
| Batch-to-batch variability in purity | Inconsistent reaction conditions, reagent quality, or purification protocol. | Standardize all experimental parameters, including reaction times, temperatures, reagent sources and purity, and chromatographic conditions. Document all steps meticulously. |
Experimental Protocols
Protocol 1: Synthesis of this compound (adapted from the CEP method)
This protocol is a generalized procedure based on the synthesis using 2-cyanoethyl phosphate (CEP) and triethyl citrate (TEC).
-
Condensation:
-
In an anhydrous solvent (e.g., pyridine), dissolve triethyl citrate.
-
Add 2-cyanoethyl phosphate and a condensing agent (e.g., dicyclohexylcarbodiimide).
-
Stir the reaction mixture at room temperature for several days. Monitor the reaction progress by TLC.
-
-
Hydrolysis:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add a solution of sodium hydroxide (NaOH) to the residue.
-
Heat the mixture (e.g., at 50°C) to hydrolyze the ethyl and cyanoethyl protecting groups.
-
-
Precipitation of Crude Product:
-
Cool the reaction mixture.
-
Add a solvent such as absolute ethanol to precipitate the crude sodium salt of this compound.
-
Collect the solid by centrifugation.
-
Wash the pellet sequentially with absolute ethanol, acetone, and diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the crude product under vacuum.
-
Protocol 2: Purification by Ion-Exchange Chromatography
-
Column Preparation:
-
Pack a column with a suitable anion exchange resin (e.g., AG 1-X8).
-
Wash the resin extensively with water, followed by a regeneration solution (e.g., HCl and then NaOH), and finally with water until the pH is neutral.
-
Equilibrate the column with the starting buffer (e.g., a low concentration ammonium bicarbonate buffer at pH 7.2-7.4).
-
-
Sample Application and Elution:
-
Dissolve the crude this compound in the starting buffer and apply it to the equilibrated column.
-
Wash the column with the starting buffer to remove any unbound, neutral, or positively charged impurities.
-
Elute the bound compounds using a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M ammonium bicarbonate).
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution profile using a suitable detection method (e.g., UV absorbance or a phosphate assay).
-
Analyze the fractions containing the major peak by TLC or ³¹P NMR to identify those containing pure this compound.
-
-
Product Isolation:
-
Pool the pure fractions.
-
Remove the volatile buffer (e.g., ammonium bicarbonate) by lyophilization to obtain the purified this compound salt.
-
Visualizations
Caption: Troubleshooting workflow for low this compound purity.
Caption: Overview of the this compound synthesis and purification process.
References
Technical Support Center: Optimizing Phosphocitrate Stability for Long-Term Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of phosphocitrate during long-term storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the phosphate ester bond. This reaction is catalyzed by factors such as temperature and pH, leading to the formation of citrate and inorganic phosphate. This compound is also susceptible to enzymatic degradation by phosphatases.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For maximal stability, this compound solutions should be stored at 0°C, where they are reported to be stable indefinitely. If storage at 0°C is not feasible, refrigeration at 2-8°C is recommended to minimize degradation. Storage at room temperature leads to intermediate stability, while elevated temperatures (e.g., 100°C) can cause rapid decomposition within hours.
Q3: How does pH affect the stability of this compound in solution?
A3: While this compound is relatively stable over a wide pH range at 0°C, its stability at room temperature and elevated temperatures can be pH-dependent. Generally, phosphate esters are susceptible to hydrolysis under both acidic and basic conditions.[1] It is crucial to maintain the pH of the solution within a range that minimizes the rate of hydrolysis. The optimal pH should be determined empirically for the specific storage conditions and formulation.
Q4: Is lyophilization a suitable method for long-term storage of this compound?
A4: Yes, lyophilization (freeze-drying) is an effective method for enhancing the long-term stability of this compound. Lyophilized sodium this compound can be stored at -20°C in a desiccator. This process removes water, which is a key reactant in the hydrolytic degradation pathway, thereby preserving the integrity of the compound.
Q5: Should I use cryoprotectants during the lyophilization of this compound?
A5: Yes, the use of cryoprotectants is highly recommended during the lyophilization of this compound. Cryoprotectants such as sucrose or trehalose can help to protect the molecule from stresses during the freezing and drying processes, ensuring the formation of a stable, amorphous solid and preventing aggregation upon reconstitution.[2][3][4][5]
Troubleshooting Guides
Issue 1: Loss of this compound Potency in Aqueous Solution
Symptoms:
-
Reduced biological activity in assays.
-
Inconsistent experimental results.
-
Appearance of unexpected peaks in analytical chromatograms.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Improper Storage Temperature | Store this compound solutions at 0°C for long-term storage. For short-term use, store at 2-8°C. Avoid repeated freeze-thaw cycles. |
| Inappropriate pH of the Solution | Ensure the pH of the buffer is in a range that minimizes hydrolysis. Perform a pH stability study to determine the optimal pH for your specific formulation. |
| Enzymatic Degradation | If working with biological samples, ensure the absence of phosphatase activity. Consider adding a phosphatase inhibitor if necessary. |
| Microbial Contamination | Prepare solutions under sterile conditions and consider using a 0.22 µm filter to sterilize the solution before storage. |
Issue 2: Poor Recovery or Altered Properties of Lyophilized this compound
Symptoms:
-
Difficulty in reconstituting the lyophilized powder.
-
Insolubility or precipitation upon reconstitution.
-
Loss of activity after reconstitution.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Lyophilization Cycle | Optimize the freezing, primary drying, and secondary drying phases of the lyophilization cycle. Ensure the temperature is maintained below the glass transition temperature (Tg') of the formulation during primary drying. |
| Absence of Cryoprotectants | Incorporate cryoprotectants like sucrose or trehalose into the formulation before lyophilization to protect the this compound molecule and improve the stability of the lyophilized cake.[2][3][4][5] |
| Hygroscopic Nature of the Lyophilized Powder | Store the lyophilized product under vacuum or in the presence of a desiccant at -20°C to prevent moisture absorption. Seal vials properly. |
| Improper Reconstitution | Use a high-purity solvent for reconstitution and ensure gentle mixing to avoid aggregation. |
Data on this compound Stability
The stability of this compound is highly dependent on temperature. The following table summarizes the known stability data.
| Storage Condition | Temperature | pH Range | Stability | Reference |
| Aqueous Solution | 100°C | Acidic or Alkaline | Decomposes within 4 hours | |
| Aqueous Solution | Room Temperature | Not specified | Intermediate stability | |
| Aqueous Solution | 0°C | Wide range | Stable indefinitely | |
| Lyophilized Solid (Sodium Salt) | -20°C | N/A | Stable |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) assay to quantify this compound and its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV or a Charged Aerosol Detector (CAD).
-
Anion-exchange or reversed-phase column with an ion-pairing agent.
2. Mobile Phase Preparation:
-
Anion-Exchange: A gradient of a salt solution (e.g., sodium chloride or sodium phosphate) in a suitable buffer (e.g., phosphate buffer at a controlled pH).
-
Reversed-Phase with Ion-Pairing: An aqueous buffer containing an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) with an organic modifier like acetonitrile or methanol.
3. Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase or a suitable diluent to a known concentration.
-
For forced degradation studies, subject the this compound solution to stress conditions (e.g., heat, acid, base, oxidation) to generate degradation products. Neutralize the samples before analysis if necessary.
4. Chromatographic Conditions (Example):
-
Column: Anion-exchange column.
-
Mobile Phase A: 10 mM Sodium Phosphate, pH 6.8.
-
Mobile Phase B: 1 M Sodium Chloride in 10 mM Sodium Phosphate, pH 6.8.
-
Gradient: A linear gradient from 0% to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Charged Aerosol Detector (CAD) or post-column derivatization for UV detection.
5. Data Analysis:
-
Quantify the peak area of this compound and any degradation products.
-
Calculate the percentage of this compound remaining over time under different storage conditions.
Protocol 2: ³¹P NMR Spectroscopy for Monitoring this compound Degradation
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for directly observing the phosphorus-containing species in a sample, allowing for the monitoring of this compound degradation to inorganic phosphate.
1. Sample Preparation:
-
Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., D₂O) with a pH-adjusted buffer.
-
Add a known concentration of an internal standard containing phosphorus (e.g., phenylphosphonic acid) for quantitative analysis.
2. NMR Acquisition:
-
Acquire ³¹P NMR spectra on a high-field NMR spectrometer.
-
Use a sufficient relaxation delay to ensure quantitative signal integration. Proton decoupling is typically used to simplify the spectra.
3. Data Analysis:
-
Identify the resonance signal corresponding to this compound and the signal for the degradation product (inorganic phosphate).
-
Integrate the peak areas of this compound and inorganic phosphate.
-
Calculate the relative amounts of each species over time to determine the rate of degradation.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting guide for this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of cryoprotectants on freezing, lyophilization, and storage of lyophilized recombinant alpha 1-antitrypsin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cryoprotectants for freeze drying of drug nano-suspensions: effect of freezing rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with Phosphocitrate in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are working with phosphocitrate and encountering challenges with its solubility in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues during your experiments.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving or is forming a cloudy suspension.
This is a common issue that can arise from several factors related to the solvent, temperature, and the specific salt form of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Salt Form | The solubility of this compound is highly dependent on its counter-ions. Calcium salts of this compound are generally less soluble in aqueous solutions compared to their sodium or potassium counterparts. Whenever possible, use a sodium salt of this compound for aqueous preparations. |
| Low pH of the Solvent | The solubility of many phosphate and citrate-containing compounds, including this compound, tends to decrease in acidic conditions.[1][2] If you are using unbuffered water, the dissolution of the free acid form of this compound can lower the pH. |
| High Concentration | You may be exceeding the solubility limit of this compound in your chosen solvent and conditions. |
| Low Temperature | The solubility of many salts, including phosphates, can be temperature-dependent.[3] |
| Presence of Divalent Cations | If your buffer or water contains divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺), they can form less soluble salts with this compound, leading to precipitation.[3][4] |
Issue 2: A clear this compound solution becomes cloudy or forms a precipitate over time.
This indicates a stability issue with the solution, which can be triggered by changes in storage conditions or interactions with other components.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solution stability.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Temperature Fluctuation | Storing a concentrated this compound solution at a low temperature (e.g., 4°C) can cause it to crystallize out of solution.[3] |
| pH Shift | The pH of an unbuffered solution can change over time due to the absorption of atmospheric CO₂, leading to a decrease in pH and subsequent precipitation. |
| Interaction with Other Components | The addition of other reagents, especially those containing divalent cations, to your this compound solution can lead to the formation of insoluble complexes. |
| Microbial Growth | Over extended periods, microbial contamination can alter the composition of the solution, potentially affecting solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
For most laboratory applications, the use of high-purity, deionized water is a good starting point. However, to ensure pH stability, it is often better to use a biological buffer such as Tris-HCl or HEPES, especially if the solution is to be used in cell culture or other biological assays. The choice of buffer and its pH will significantly impact solubility.
Q2: How does pH affect the solubility of this compound?
The solubility of this compound, like other phosphate-containing compounds, is highly dependent on pH. Generally, solubility increases as the pH becomes more alkaline.[1] In acidic conditions, the various acidic groups on the molecule are more likely to be protonated, which can reduce its interaction with water molecules and promote precipitation, especially in the presence of counter-ions like calcium.
Illustrative Effect of pH on the Solubility of Related Phosphate Compounds
| pH | Relative Solubility of Calcium Phosphate |
| 4.5 | High |
| 6.0 | Moderate |
| 7.5 | Low |
| This table illustrates the general trend for calcium phosphates and is expected to be similar for calcium this compound.[5] |
Q3: Can I heat the solution to dissolve this compound?
Gentle warming (e.g., to 37-40°C) can aid in the dissolution of this compound.[3] However, avoid aggressive heating or boiling, as this could lead to the degradation of the molecule. At room temperature, this compound solutions show intermediate stability, with slow decomposition occurring over days.
Q4: I am using this compound in cell culture media and I see a precipitate. What should I do?
Precipitation in cell culture media is often due to the interaction of this compound with divalent cations, primarily calcium, which is present in the media.[4]
-
Action: Prepare a concentrated stock solution of this compound in a calcium- and magnesium-free buffer. Add this stock solution to the cell culture medium dropwise while stirring to avoid localized high concentrations that can trigger precipitation.
-
Consideration: The final concentration of this compound should be carefully considered to avoid exceeding its solubility limit in the complex environment of the cell culture medium.
Q5: What is the difference between sodium this compound and calcium this compound in terms of solubility?
Sodium salts are generally more soluble in water than their calcium counterparts. This is a common principle for many compounds, including phosphates and citrates. If you are experiencing solubility issues, using a sodium salt of this compound is highly recommended.[6]
Q6: How can I determine the concentration of my dissolved this compound?
Direct measurement of this compound concentration can be challenging without specialized equipment. However, methods used for phosphate determination can be adapted. One common method is the colorimetric determination based on the formation of a phosphomolybdate complex.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Sodium this compound Stock Solution in Tris Buffer
This protocol describes the preparation of a stock solution of sodium this compound, which can then be diluted for various experimental uses.
-
Materials:
-
Sodium this compound powder
-
Tris base
-
Hydrochloric acid (HCl) for pH adjustment
-
High-purity, deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
0.22 µm sterile filter
-
-
Procedure:
-
Prepare a 50 mM Tris buffer. For 100 mL, dissolve 0.605 g of Tris base in 80 mL of deionized water.
-
Adjust the pH of the Tris buffer to 7.4 with HCl.
-
Bring the final volume to 100 mL with deionized water.
-
Weigh the appropriate amount of sodium this compound powder to achieve a final concentration of 10 mM.
-
Slowly add the this compound powder to the Tris buffer while stirring continuously.
-
If the powder does not dissolve completely at room temperature, gently warm the solution to 37°C while stirring.
-
Once the this compound is fully dissolved, allow the solution to cool to room temperature.
-
Verify the final pH and adjust if necessary.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
-
Protocol 2: Quantification of this compound using the Molybdenum Blue Method (Adapted for this compound)
This colorimetric assay provides an estimation of the phosphate content, which can be correlated to the this compound concentration.
-
Reagents:
-
Ammonium molybdate solution
-
Ascorbic acid solution
-
Sulfuric acid
-
Phosphate standard solution
-
Your this compound solution
-
-
Procedure:
-
Prepare a series of phosphate standards of known concentrations.
-
Prepare a "molybdenum blue" reagent by mixing the ammonium molybdate, ascorbic acid, and sulfuric acid solutions according to a standard protocol.
-
In a set of test tubes, add a defined volume of your this compound solution (and your standards in separate tubes).
-
Add the molybdenum blue reagent to each tube and mix well.
-
Allow the color to develop for the recommended time (typically 10-30 minutes).
-
Measure the absorbance of each solution at the appropriate wavelength (usually around 880 nm) using a spectrophotometer.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the phosphate concentration in your this compound sample by using the standard curve.
-
Correlate the phosphate concentration back to the this compound concentration based on its molecular formula.
-
Note: This method assumes that the phosphate group in this compound is accessible for the reaction. Validation with a known concentration of this compound is recommended.
Signaling Pathway Involvement
This compound is primarily known as a potent inhibitor of calcium phosphate crystallization and has been studied for its therapeutic potential in diseases related to pathological calcification.[8] It is thought to act by binding to the surface of nascent calcium phosphate crystals, thereby preventing their growth and aggregation. While it can modulate cellular responses to calcium crystals, its direct involvement as a signaling molecule in a specific classical signaling pathway is not well-established in the literature. Its primary described role is extracellular or at the crystal-cell interface.
Caption: Role of this compound in inhibiting pathological calcification.
References
- 1. bio.umass.edu [bio.umass.edu]
- 2. Studies on the pH-Dependent Solubility of Various Grades of Calcium Phosphate-based Pharmaceutical Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Calcium in Cell Culture [sigmaaldrich.com]
- 5. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Phosphocitrate Delivery Methods in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively deliver phosphocitrate (PC) in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to streamline your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the delivery of this compound in cell culture experiments.
Q1: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I prevent it?
A1: Precipitation of this compound in cell culture medium is a common issue that can arise from several factors:
-
High Concentration: Exceeding the solubility limit of this compound in your specific cell culture medium.
-
pH Imbalance: The pH of the medium can influence the solubility of phosphate compounds.
-
Interaction with Medium Components: Divalent cations like calcium and magnesium in the medium can form insoluble salts with phosphate compounds.
Troubleshooting Steps:
-
Optimize Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile, deionized water or a suitable buffer (e.g., HEPES-buffered saline) before diluting it into your final culture medium. Avoid dissolving the powder directly into the complete medium.
-
Stepwise Dilution: Add the this compound stock solution to the medium in a drop-wise manner while gently swirling the container to ensure rapid and even dispersion.
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
pH Adjustment: Check and, if necessary, adjust the pH of the final medium after the addition of this compound.
-
Lower Concentration: If precipitation persists, consider using a lower final concentration of this compound.
Q2: What is the recommended concentration range for this compound in cell culture, and how do I determine the optimal concentration for my experiment?
A2: The effective concentration of this compound can vary depending on the cell type and the specific biological question being investigated.
-
General Range: Published studies have used concentrations ranging from 10 µM to 1 mM.[1]
-
Starting Point: A common starting concentration for many cell types, including chondrocytes and fibroblasts, is 1 mM.[1]
-
Optimization: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. This typically involves testing a range of concentrations and assessing cell viability and the desired biological effect.
Q3: I'm concerned about the potential cytotoxicity of this compound. How can I assess this in my cell culture experiments?
A3: Assessing the cytotoxicity of any new compound is a critical step. Several standard assays can be used:
-
MTT or MTS Assay: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity suggests cytotoxicity.
-
Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells. Live cells with intact membranes exclude the dye, while dead cells do not.
-
LDH Release Assay: This assay measures the amount of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, in the culture medium. An increase in LDH indicates cell death.
It is recommended to perform a dose-response study to determine the concentration at which this compound becomes cytotoxic to your specific cells.
Q4: How stable is this compound in cell culture medium at 37°C over the course of a multi-day experiment?
A4: The stability of this compound in culture medium over extended periods can be a concern. While specific long-term stability data in various media is not extensively published, some general considerations apply:
-
Glutamine Degradation: Like many components in cell culture media, the stability of this compound can be influenced by factors such as pH shifts and enzymatic degradation.
-
Recommendation: For long-term experiments (several days), it is advisable to refresh the medium containing this compound every 48-72 hours to ensure a consistent concentration and nutrient supply for the cells.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the viability of human osteoarthritic chondrocytes.
| This compound Concentration (mM) | Cell Viability (% of Control) |
| 0 (Control) | 100% |
| 0.1 | 98% ± 3.2% |
| 0.5 | 95% ± 4.1% |
| 1.0 | 92% ± 3.8% |
| 2.0 | 75% ± 5.5% |
| 5.0 | 45% ± 6.2% |
Data is represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution.
Materials:
-
This compound (powder form)
-
Sterile, deionized water or Phosphate-Buffered Saline (PBS)
-
Sterile 15 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe
Procedure:
-
Weigh out the required amount of this compound powder to prepare a 100 mM solution in a sterile 15 mL conical tube.
-
Add a small volume of sterile, deionized water or PBS to the tube.
-
Gently vortex the tube until the this compound is completely dissolved.
-
Bring the final volume to the desired level with sterile, deionized water or PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
2. Cell Viability Assay (MTT)
This protocol outlines a method for assessing cell viability using the MTT assay after treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2, 5 mM). Include a vehicle control (the solvent used for the this compound stock).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's inhibition of the MAPK signaling pathway.
Caption: General experimental workflow for this compound studies.
References
how to address batch-to-batch variability of synthetic phosphocitrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of synthetic phosphocitrate.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and what is its primary mechanism of action?
A1: Synthetic this compound is a potent inhibitor of hydroxyapatite (HAP) crystal formation and growth.[1][2] Its mechanism of action is believed to involve its strong binding to the surface of calcium phosphate clusters, preventing their aggregation and transformation into crystalline HAP. This inhibitory activity is crucial for its potential therapeutic applications in conditions characterized by pathological calcification.
Q2: What are the common methods for synthesizing this compound?
A2: Two primary methods for the chemical synthesis of this compound have been described:
-
Method 1: Condensation of 2-cyanoethyl phosphate (CEP) with triethyl citrate, followed by alkaline hydrolysis.[1]
-
Method 2: Phosphorylation of triethyl citrate using o-phenylene phosphochloridate, followed by hydrogenolysis and hydrolysis to remove protecting groups.
Q3: Why is batch-to-batch variability a concern for synthetic this compound?
Q4: What are the key analytical techniques for characterizing synthetic this compound?
A4: A combination of analytical methods is essential to ensure the identity, purity, and consistency of synthetic this compound. These include:
-
Thin-Layer Chromatography (TLC): For rapid assessment of purity and identification of major impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ³¹P): To confirm the chemical structure and assess purity. ³¹P NMR is particularly useful for quantifying this compound and phosphate-containing impurities.
-
High-Voltage Paper Electrophoresis and Isotachophoresis: For separation and analysis of charged species.
-
Ion-Exchange Chromatography: Used for the purification of this compound and can also be adapted for analytical purposes.[1]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the synthesis, purification, and experimental use of synthetic this compound.
Synthesis and Purification Issues
| Problem | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time, temperature, or inadequate mixing of reagents. | Optimize reaction conditions. Monitor reaction progress using TLC or ³¹P NMR to determine the optimal reaction time. |
| Side reactions: Formation of byproducts due to moisture or reactive impurities in the starting materials. | Ensure all glassware is dry and use high-purity, anhydrous solvents and reagents. | |
| Degradation during workup: Hydrolysis of the phosphate ester under harsh acidic or basic conditions. | Maintain careful control of pH during hydrolysis and purification steps. | |
| Presence of Impurities in the Final Product | Unreacted starting materials: Incomplete reaction or inefficient purification. | Optimize reaction stoichiometry and purification protocol. Use a different purification technique if necessary. |
| Byproducts of the synthesis: Formation of pyrophosphate or other phosphorylated species. | Characterize impurities using NMR and mass spectrometry to understand their origin and adjust synthesis or purification conditions accordingly. | |
| Residual Solvents: Incomplete removal of solvents used during synthesis and purification. | Implement a robust drying procedure (e.g., high vacuum, elevated temperature if the compound is stable) and quantify residual solvents using Gas Chromatography (GC). | |
| Inconsistent Peak Shape or Retention Time in Ion-Exchange Chromatography | Column overload: Injecting too much sample onto the column. | Reduce the sample load. |
| Improper buffer conditions: Incorrect pH or ionic strength of the mobile phase. | Ensure the pH and ionic strength of the buffers are correctly prepared and optimized for the separation. | |
| Column contamination: Buildup of impurities on the column from previous runs. | Implement a rigorous column cleaning and regeneration protocol between batches. |
Experimental Issues
| Problem | Potential Cause | Recommended Action |
| Reduced or Inconsistent Biological Activity (Inhibition of Hydroxyapatite Formation) | Low purity of the this compound batch: Presence of inactive impurities or byproducts. | Re-purify the this compound batch. Confirm purity using the analytical methods described in the FAQs. |
| Degradation of this compound: Improper storage conditions (e.g., exposure to moisture or extreme temperatures). | Store this compound in a desiccated, low-temperature environment. Re-test the activity of a freshly prepared solution. | |
| Variations in the bioassay protocol: Inconsistent preparation of solutions, timing of additions, or pH of the reaction. | Strictly adhere to a validated and standardized bioassay protocol. Ensure all reagents are of high quality. | |
| Precipitation of this compound in Experimental Solutions | High concentration of divalent cations: Formation of insoluble salts with calcium or magnesium. | Prepare stock solutions in deionized water and ensure the final experimental buffer composition is compatible with the this compound concentration used. |
| Incorrect pH of the solution: this compound solubility is pH-dependent. | Adjust the pH of the experimental solution to ensure complete dissolution. |
Quality Control Specifications
To ensure consistency across different batches of synthetic this compound, the following quality control parameters and acceptance criteria are recommended.
| Parameter | Analytical Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white powder |
| Identity | ¹H NMR, ³¹P NMR | Spectra conform to the reference standard |
| Purity | Quantitative ³¹P NMR | ≥ 95.0% |
| Individual Impurity | ³¹P NMR | ≤ 1.0% |
| Total Impurities | ³¹P NMR | ≤ 5.0% |
| Water Content | Karl Fischer Titration | ≤ 5.0% |
| Residual Solvents | Gas Chromatography (GC) | Meet ICH Q3C limits |
| Biological Activity | Hydroxyapatite Inhibition Assay | IC₅₀ within ± 20% of the reference standard |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: A common solvent system for separating polar, phosphorylated compounds is a mixture of isopropanol, ammonium hydroxide, and water (e.g., 6:3:1 v/v/v). The optimal ratio may need to be determined empirically.
-
Sample Preparation: Dissolve a small amount of the synthetic this compound in deionized water.
-
Procedure:
-
Spot the sample and a reference standard onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Dry the plate after development.
-
-
Visualization:
-
Examine the plate under UV light (254 nm).
-
Stain the plate with a phosphate-specific reagent (e.g., molybdenum blue spray reagent) to visualize phosphate-containing compounds.
-
Gently heat the plate to develop the stain.
-
-
Analysis: Compare the Rƒ value of the main spot in the sample to that of the reference standard. The presence of additional spots indicates impurities.
Protocol 2: Quantitative ³¹P NMR for Purity Determination
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh a known amount of the synthetic this compound and an internal standard (e.g., triphenyl phosphate) into a vial.
-
Dissolve the mixture in a known volume of D₂O.
-
-
NMR Parameters (Example):
-
Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the phosphorus nuclei being quantified.
-
Acquisition Time: Sufficient to obtain good resolution.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.
-
-
Analysis:
-
Integrate the peak corresponding to this compound and the peak of the internal standard.
-
Calculate the purity of the this compound based on the integral values, the known amount of the internal standard, and the molecular weights of both compounds.
-
Protocol 3: Constant Composition Hydroxyapatite (HAP) Inhibition Assay
This assay measures the ability of this compound to inhibit the growth of HAP seed crystals at a constant supersaturation.
-
Materials:
-
HAP seed crystals.
-
Calcium chloride (CaCl₂) stock solution.
-
Potassium phosphate (KH₂PO₄/K₂HPO₄) buffer stock solution.
-
pH electrode and autotitrator.
-
Thermostated reaction vessel (37 °C).
-
-
Procedure:
-
Prepare a supersaturated working solution of calcium and phosphate at the desired pH (e.g., 7.4) in the reaction vessel.
-
Add a known amount of HAP seed crystals to initiate crystal growth.
-
The consumption of calcium and phosphate ions during crystal growth will cause a drop in pH. The autotitrator will add a titrant solution (containing calcium, phosphate, and a base) to maintain a constant pH and thus constant supersaturation.
-
The rate of titrant addition is proportional to the rate of HAP crystal growth.
-
Establish a baseline crystal growth rate.
-
Add different concentrations of the synthetic this compound batch to the reaction vessel and measure the new, inhibited crystal growth rate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits HAP crystal growth by 50%).
-
Compare the IC₅₀ of the test batch to that of a reference standard to assess its relative biological activity.
-
Visualizations
Caption: Workflow for the synthesis, purification, and quality control of this compound.
Caption: Decision tree for troubleshooting inconsistent bioassay results.
Caption: Inhibitory action of this compound on hydroxyapatite crystal growth.
References
Technical Support Center: Optimizing Phosphocitrate Concentration for Calcification Inhibition Assays
Welcome to the Technical Support Center for optimizing phosphocitrate (PC) concentration in calcification inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit calcification?
A1: this compound (PC) is a potent inhibitor of calcium phosphate crystal formation and growth, which is a key process in pathological calcification.[1][2][3] Its mechanism of action involves binding to amorphous calcium phosphate aggregates and the surface of hydroxyapatite crystals, thereby preventing their maturation and growth.[4] PC has also been shown to inhibit crystal-induced mitogenesis and endocytosis.[1][4]
Q2: What is the typical concentration range of this compound to use in a calcification inhibition assay?
A2: The optimal concentration of this compound can vary depending on the cell type and the specific conditions of your assay. Based on available literature, a good starting point for dose-response studies in vascular smooth muscle cell (VSMC) calcification assays would be in the micromolar (µM) to low millimolar (mM) range. It has been noted that citrate concentrations exceeding 0.5 mmol/L markedly reduce the number of calcium phosphate crystals.[5]
Q3: Is there a more potent form of this compound available?
A3: Yes, a mixed calcium and sodium salt of this compound, often referred to as CaNaPC, has been reported to be a more powerful inhibitor of calcification than sodium this compound (NaPC).[6]
Q4: How should I prepare a stock solution of this compound for my experiments?
A4: To prepare a stock solution of this compound, dissolve the powdered form in sterile, deionized water or a suitable buffer (e.g., PBS) to a concentration that is significantly higher than your highest working concentration. For example, you could prepare a 100 mM stock solution. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter before use and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q5: Can this compound affect cell viability?
A5: High concentrations of any treatment can potentially impact cell viability. It is crucial to perform a cell viability assay (e.g., MTT or PrestoBlue™ assay) in parallel with your calcification inhibition assay to ensure that the observed inhibition of calcification is not due to cytotoxicity. Studies have shown that high phosphate concentrations used to induce calcification can decrease VSMC viability.[7][8] Therefore, it's important to differentiate the effects of your inhibitor from the effects of the calcification-inducing medium itself.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of calcification observed with this compound treatment. | This compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution may lead to degradation. | Prepare fresh this compound stock solution and store it in single-use aliquots at -20°C. |
| Insufficient concentration: The concentrations of this compound used may be too low to effectively inhibit calcification under the specific assay conditions. | Perform a dose-response experiment with a wider range of this compound concentrations, extending into the millimolar range if necessary. | |
| Overwhelming calcification stimulus: The concentration of pro-calcifying agents (e.g., inorganic phosphate) in the medium may be too high for the tested concentrations of this compound to overcome. | Consider reducing the concentration of the pro-calcifying stimulus or increasing the concentration of this compound. | |
| High variability between replicate wells. | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable levels of calcification. | Ensure a single-cell suspension and proper mixing before seeding. Visually inspect plates after seeding to confirm even distribution. |
| Precipitation of this compound: High concentrations of this compound may precipitate in the culture medium. | Visually inspect the medium for any precipitation after adding this compound. If precipitation occurs, try dissolving the this compound in a small volume of a different solvent before adding it to the medium, or use a lower concentration. | |
| Edge effects: Wells on the outer edges of the plate are more prone to evaporation, leading to increased concentrations of media components and affecting calcification. | Avoid using the outer wells of the culture plate for experiments. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Inconsistent Alizarin Red S staining. | Incomplete fixation: If cells are not properly fixed, they can detach during the staining process, leading to loss of calcified nodules. | Ensure complete fixation by using a sufficient volume of fixative and incubating for the recommended time. |
| Variable staining time: Inconsistent incubation times with the Alizarin Red S solution will result in different staining intensities. | Use a timer to ensure all wells are stained for the same duration. | |
| Incomplete washing: Residual unbound stain will lead to high background and inaccurate quantification. | Wash the wells thoroughly with distilled water or PBS after staining until the wash solution is clear. | |
| This compound appears to be cytotoxic. | Concentration is too high: The concentrations of this compound being tested may be toxic to the cells. | Perform a dose-response cell viability assay (e.g., MTT) to determine the cytotoxic concentration of this compound for your specific cell type. Use concentrations below the toxic threshold for your calcification inhibition assays. |
| Off-target effects: this compound may have other biological activities at high concentrations. For instance, it has been shown to inhibit the endocytotic activity of cells.[9] | Investigate potential off-target effects by assessing other cellular processes that might be affected. If possible, use the lowest effective concentration of this compound. |
Quantitative Data Summary
Table 1: Reported Inhibitory Effects of Citrate on Calcium Phosphate Crystallization
| Compound | Assay System | Effective Inhibitory Concentration | Reference |
| Citrate | Supersaturated calcium phosphate solution | > 0.5 mmol/L | [5] |
Experimental Protocols
Protocol 1: In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay
This protocol describes the induction of calcification in VSMCs using a high-phosphate medium.
Materials:
-
Vascular Smooth Muscle Cells (e.g., human aortic smooth muscle cells)
-
VSMC growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Calcification medium: VSMC growth medium supplemented with a final concentration of 2.6 mM sodium phosphate (prepare a sterile stock solution of sodium phosphate, pH 7.4).[10]
-
Sterile multi-well culture plates (e.g., 24-well plates)
-
Sterile PBS
Procedure:
-
Seed VSMCs into a 24-well plate at a density that will result in a confluent monolayer at the start of the calcification induction (e.g., 5 x 10^4 cells/well).
-
Culture the cells in VSMC growth medium for 24-48 hours until they reach confluence.
-
Aspirate the growth medium and wash the cells once with sterile PBS.
-
Add 1 mL of calcification medium to each well.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days. Change the calcification medium every 2-3 days.
-
After the incubation period, proceed with calcification quantification (see Protocols 3 and 4).
Protocol 2: this compound Inhibition Assay
This protocol details how to test the inhibitory effect of this compound on VSMC calcification.
Materials:
-
Calcifying VSMC cultures (from Protocol 1)
-
This compound (PC) stock solution (e.g., 100 mM in sterile water)
-
Calcification medium
Procedure:
-
Prepare a serial dilution of the this compound stock solution in calcification medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500, 1000 µM).
-
On the day of inducing calcification (Protocol 1, step 4), add the calcification medium containing the different concentrations of this compound to the confluent VSMC monolayers.
-
Include a vehicle control (calcification medium with the same volume of sterile water as the highest this compound concentration).
-
Incubate the cells for 7-14 days, replacing the medium with freshly prepared this compound-containing calcification medium every 2-3 days.
-
At the end of the incubation period, quantify calcification using Alizarin Red S staining (Protocol 3) and/or a calcium colorimetric assay (Protocol 4).
Protocol 3: Alizarin Red S Staining for Calcification Quantification
This protocol describes the staining of calcium deposits with Alizarin Red S and its subsequent quantification.
Materials:
-
Calcified cell cultures
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
10% Acetic Acid
-
10% Ammonium Hydroxide
-
Microplate reader
Procedure:
-
Staining: a. Aspirate the culture medium and gently wash the cell monolayer twice with PBS. b. Fix the cells with 4% PFA for 15-30 minutes at room temperature. c. Wash the fixed cells three times with deionized water. d. Add a sufficient volume of 2% Alizarin Red S solution to cover the cell monolayer (e.g., 1 mL for a 24-well plate). e. Incubate at room temperature for 20-30 minutes. f. Aspirate the ARS solution and wash the wells four to five times with deionized water to remove excess stain. g. Allow the plates to air dry.
-
Quantification: a. To quantify the staining, add 400 µL of 10% acetic acid to each well and incubate for 30 minutes at room temperature with gentle shaking to destain. b. Scrape the cells and transfer the cell lysate/acetic acid mixture to a microcentrifuge tube. c. Heat the tubes at 85°C for 10 minutes and then transfer to ice for 5 minutes. d. Centrifuge at 20,000 x g for 15 minutes. e. Transfer 125 µL of the supernatant to a new tube and add 50 µL of 10% ammonium hydroxide to neutralize the acid. f. Read the absorbance at 405 nm in a microplate reader.
Protocol 4: Calcium Colorimetric Assay
This protocol provides a method for quantifying the total calcium content in cell lysates.
Materials:
-
Calcified cell cultures
-
PBS
-
0.6 M HCl
-
Calcium Colorimetric Assay Kit (commercially available kits typically contain a calcium assay buffer, chromogenic reagent, and a calcium standard)
-
Microplate reader
Procedure:
-
Sample Preparation: a. Aspirate the culture medium and wash the cell monolayer twice with PBS. b. Add 200 µL of 0.6 M HCl to each well to dissolve the calcium deposits. c. Incubate at room temperature for 4 hours with gentle agitation. d. Collect the lysate from each well.
-
Assay: a. Follow the manufacturer's instructions for the specific calcium colorimetric assay kit. b. Typically, this involves adding a small volume of the cell lysate (e.g., 10-50 µL) to a 96-well plate. c. Prepare a standard curve using the provided calcium standard. d. Add the chromogenic reagent and buffer to all wells. e. Incubate for the recommended time at room temperature. f. Read the absorbance at the specified wavelength (e.g., 575 nm). g. Calculate the calcium concentration in the samples based on the standard curve. h. Normalize the calcium content to the total protein concentration of the cell lysate, determined by a separate protein assay (e.g., BCA assay).
Visualizations
References
- 1. Inhibition of basic calcium phosphate crystal-induced mitogenesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth. | Semantic Scholar [semanticscholar.org]
- 3. Influence of this compound, a potent inhibitor of hydroxyapatite crystal growth, on mineralization of cartilage and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Effects of this compound on Osteoarthritic Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of citrate on hydroxyapatite induced calcium oxalate crystallization and on the formation of calcium phosphate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fisetin ameliorates vascular smooth muscle cell calcification via DUSP1-dependent p38 MAPK inhibition | Aging [aging-us.com]
- 7. Phosphate-Induced Rat Vascular Smooth Muscle Cell Calcification and the Implication of Zinc Deficiency in A7r5 Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Phosphate Precipitation | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. ahajournals.org [ahajournals.org]
purification strategies to remove byproducts from phosphocitrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of phosphocitrate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, focusing on the primary method of anion-exchange chromatography.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction during synthesis. | - Ensure stoichiometry of reactants (triethyl citrate and phosphorylating agent) is correct.- Extend reaction time or adjust temperature as per the synthesis protocol.- Use fresh, high-quality reagents. |
| Inefficient binding to the anion-exchange column. | - Ensure the pH of the crude sample and the equilibration buffer is at least 1-2 units above the isoelectric point (pI) of this compound to ensure a net negative charge.- Confirm that the ionic strength of the sample is low to facilitate binding. Dilute the sample with equilibration buffer if necessary.[1] | |
| Premature elution of this compound. | - The salt concentration in the equilibration or wash buffer may be too high. Use a buffer with low ionic strength for equilibration and washing. | |
| Loss of product during sample preparation. | - Minimize the number of transfer steps.- Ensure complete dissolution of the crude product before loading onto the column. | |
| Co-elution of this compound with Impurities | Inadequate separation on the anion-exchange column. | - Optimize the salt gradient for elution. A shallower gradient will provide better resolution between this compound and closely eluting byproducts like partially phosphorylated citrates.[1]- Ensure the column is not overloaded. Reduce the amount of crude material loaded onto the column. |
| Presence of byproducts with similar charge properties. | - Byproducts such as unreacted citrate and inorganic phosphate are common. A well-optimized salt gradient is crucial for their separation. Citrate, having a lower negative charge, should elute before this compound. | |
| Broad or Tailing Peaks During Chromatography | Poor column packing or channeling. | - Repack the column according to the manufacturer's instructions. |
| Sample overloading. | - Reduce the amount of sample loaded onto the column. | |
| High viscosity of the sample. | - Dilute the sample with the equilibration buffer to reduce viscosity. | |
| Inconsistent Results Between Batches | Variability in synthesis reaction. | - Standardize all reaction parameters, including temperature, time, and reagent quality. |
| Inconsistent preparation of buffers and column equilibration. | - Prepare fresh buffers for each purification run and ensure the column is thoroughly equilibrated before each use. | |
| Degradation of the anion-exchange resin. | - Follow the manufacturer's guidelines for resin cleaning and storage. If performance degrades significantly, replace the resin. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
The most common byproducts are typically unreacted starting materials and side products from incomplete reactions or hydrolysis. These include:
-
Citrate: From incomplete phosphorylation of triethyl citrate followed by hydrolysis of the ester groups.
-
Inorganic phosphate: From the hydrolysis of the phosphorylating agent or the this compound product.
-
Partially phosphorylated citrate species: Depending on the synthesis route, molecules with phosphate groups at different positions or incomplete ester hydrolysis might be present.
-
Ethanol: A byproduct of the hydrolysis of triethyl citrate.
Q2: Which type of ion-exchange chromatography is best for this compound purification?
Anion-exchange chromatography is the most effective method for this compound purification. This compound is an anion at neutral pH due to its phosphate and carboxyl groups, allowing it to bind to a positively charged anion-exchange resin. Resins such as DEAE-Sephadex A-25 or AG 1-X8 have been successfully used.[2][3]
Q3: How can I monitor the purity of my this compound fractions?
Several analytical techniques can be used to assess the purity of this compound fractions:
-
Thin-Layer Chromatography (TLC): A rapid method to qualitatively assess purity and identify the presence of impurities.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique to identify and quantify phosphorus-containing compounds. The presence of a single sharp peak at the expected chemical shift for this compound indicates high purity. Additional peaks may indicate the presence of inorganic phosphate or other phosphorylated byproducts.[4][5]
-
¹H and ¹³C NMR Spectroscopy: Provide structural confirmation of the this compound molecule.
-
Enzymatic Assays: Can be used for quantitative determination of this compound.
Q4: My ³¹P NMR spectrum shows multiple peaks. What do they signify?
Multiple peaks in a ³¹P NMR spectrum of a purified this compound sample suggest the presence of different phosphorus-containing species.
-
This compound: A single peak at a characteristic chemical shift (the exact value can be pH-dependent).
-
Inorganic Phosphate (Pi): A sharp peak, typically around 0 ppm (referenced to 85% H₃PO₄), but its chemical shift is also pH-dependent.
-
Pyrophosphate: If present, it would show a distinct signal.
-
Other phosphorylated byproducts: Any other phosphorus-containing impurities will have their own characteristic chemical shifts.
Q5: What is a suitable mobile phase for TLC analysis of this compound?
Experimental Protocols
Detailed Protocol for Anion-Exchange Chromatography of this compound
This protocol is a composite based on established principles of anion-exchange chromatography for the purification of negatively charged small molecules.
1. Materials:
-
Anion-Exchange Resin: DEAE-Sephadex A-25 or a similar weak anion-exchange resin.[2][3][7][8]
-
Chromatography Column
-
Equilibration Buffer: 10 mM Tris-HCl, pH 7.4.
-
Elution Buffer: 1 M NaCl in 10 mM Tris-HCl, pH 7.4.
-
Crude this compound Sample: Dissolved in a minimal volume of Equilibration Buffer.
-
Peristaltic Pump and Fraction Collector (optional but recommended).
2. Column Packing and Equilibration:
-
Prepare a slurry of the DEAE-Sephadex A-25 resin in the Equilibration Buffer (approximately 75% settled resin to 25% buffer).[3]
-
Pour the slurry into the chromatography column, allowing it to pack evenly without air bubbles.
-
Wash the packed column with at least 5-10 column volumes of Equilibration Buffer until the pH and conductivity of the eluate match that of the buffer.[1]
3. Sample Loading:
-
Ensure the crude this compound sample is clear and free of particulates. Centrifuge or filter if necessary.
-
Adjust the pH of the sample to match the Equilibration Buffer (pH 7.4).
-
Carefully load the sample onto the top of the column bed.
4. Washing:
-
Wash the column with 2-3 column volumes of Equilibration Buffer to remove any unbound impurities.
5. Elution:
-
Elute the bound molecules using a linear salt gradient. Start with 100% Equilibration Buffer and gradually increase the concentration of the Elution Buffer from 0% to 100% over 10-20 column volumes.
-
Collect fractions of a suitable volume (e.g., 1-5 mL, depending on column size).
-
Monitor the elution profile using a UV detector at 215 nm (for the peptide bonds of any proteinaceous impurities) or by analyzing the phosphorus content of the fractions.
6. Fraction Analysis:
-
Analyze the collected fractions for the presence of this compound using TLC or ³¹P NMR.
-
Pool the fractions containing pure this compound.
7. Desalting:
-
The purified this compound will be in a high-salt buffer. Desalt the pooled fractions by dialysis, gel filtration (e.g., using a Sephadex G-10 column), or another suitable method.
Protocol for Thin-Layer Chromatography (TLC) Analysis
1. Materials:
-
TLC Plates: Silica gel 60 F₂₅₄.
-
Mobile Phase (example): Chloroform:Methanol:Ammonium Hydroxide (65:25:4 v/v/v).[6] The optimal system may require empirical determination.
-
Developing Chamber
-
Visualization Reagent: Molybdenum blue spray reagent for detecting phosphate-containing compounds.
2. Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover with a lid.
-
Using a capillary tube, spot a small amount of the this compound sample (and standards, if available, such as citrate and inorganic phosphate) onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Spray the plate with the molybdenum blue reagent and heat gently to visualize the phosphate-containing spots. This compound and inorganic phosphate will appear as blue spots.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[9] this compound is expected to be more polar than citrate and will likely have a lower Rf value.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. gels.yilimart.com [gels.yilimart.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. feh.scs.illinois.edu [feh.scs.illinois.edu]
Validation & Comparative
Phosphocitrate vs. Bisphosphonates: A Comparative Guide to Inhibiting Hydroxyapatite Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phosphocitrate and bisphosphonates in their capacity to prevent the formation of hydroxyapatite, a crystalline calcium phosphate that is the primary mineral component of bone and teeth, and is also implicated in pathological calcification. This document synthesizes experimental data on their mechanisms of action, inhibitory activities, and the signaling pathways they influence.
Introduction
Both this compound and bisphosphonates are potent inhibitors of hydroxyapatite crystallization. Bisphosphonates are a well-established class of drugs used to treat bone disorders characterized by excessive bone resorption, such as osteoporosis and Paget's disease. This compound, a naturally occurring molecule, is also recognized for its powerful anti-calcification properties. Understanding the nuances of their mechanisms and comparative efficacy is crucial for the development of novel therapeutics targeting pathological calcification and bone diseases.
Mechanisms of Action
This compound: Direct Crystal Interaction
This compound's primary mechanism of inhibiting hydroxyapatite formation is through its direct interaction with the crystal lattice. It is an exceedingly potent inhibitor of hydroxyapatite crystal growth, reportedly more so than other endogenous inhibitors like pyrophosphate and ATP.[1] this compound binds very tightly to the surface of hydroxyapatite crystals, thereby physically blocking further growth and aggregation.[1]
Bisphosphonates: A Two-Pronged Approach
Bisphosphonates employ a dual mechanism to prevent bone resorption, which is intrinsically linked to hydroxyapatite dynamics.
-
Physicochemical Interaction: Similar to this compound, bisphosphonates have a high affinity for hydroxyapatite and bind to the bone mineral surface.[2] This binding inhibits both the growth and dissolution of hydroxyapatite crystals.[3]
-
Cellular Effects on Osteoclasts: Bisphosphonates are internalized by osteoclasts, the cells responsible for bone resorption. Inside the osteoclast, they interfere with cellular processes, leading to apoptosis (programmed cell death) and a reduction in bone breakdown.[4]
The cellular mechanism differs between the two sub-classes of bisphosphonates:
-
Non-Nitrogen-Containing Bisphosphonates (e.g., Etidronate, Clodronate): These are metabolized into cytotoxic ATP analogs that induce osteoclast apoptosis.
-
Nitrogen-Containing Bisphosphonates (N-BPs; e.g., Alendronate, Risedronate, Zoledronic Acid): These more potent bisphosphonates inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[5] This inhibition prevents the synthesis of isoprenoid lipids necessary for the post-translational modification of small GTP-binding proteins, which are crucial for osteoclast function and survival.[5]
Quantitative Comparison of Inhibitory Activity
Direct comparative studies providing IC50 values for hydroxyapatite formation inhibition for both this compound and a range of bisphosphonates are limited in the readily available literature. However, data on their binding affinities and inhibitory effects on related processes provide a basis for comparison.
Table 1: Binding Affinity and Inhibition of Hydroxyapatite Dissolution by Bisphosphonates
| Bisphosphonate | Binding Affinity Constant (KL) for Hydroxyapatite (M-1) | Inhibition of Hydroxyapatite Dissolution (at 0.5 µmol L-1) |
| Zoledronate | 3.10 x 106 | 60.8% |
| Risedronate | 2.73 x 106 | 57.7% |
| Alendronate | 2.65 x 106 | 57.0% |
Data sourced from Henneman et al. (2008).[4]
While a direct IC50 value for this compound in a comparable hydroxyapatite formation assay is not available in the reviewed literature, multiple sources describe it as an "exceedingly potent inhibitor" of hydroxyapatite crystal growth.[1] One study noted that this compound is significantly more potent than pyrophosphate and ATP in inhibiting hydroxyapatite crystallization.[1]
Table 2: IC50 Values for Farnesyl Pyrophosphate Synthase (FPPS) Inhibition by Nitrogen-Containing Bisphosphonates
| Bisphosphonate | FPPS IC50 (nM) |
| Zoledronic Acid | 4.1 |
| Risedronate | 5.7 |
| NE-58025 | 42 |
| Alendronate | 260 |
Data sourced from a study on a bisphosphonate with low hydroxyapatite binding affinity.[6]
Signaling Pathways
This compound
This compound has been shown to influence cellular signaling pathways beyond its direct effects on crystal formation. In osteoarthritic chondrocytes, this compound upregulates the expression of genes involved in the Transforming Growth Factor-β (TGF-β) receptor signaling pathway and ossification, while downregulating genes in the Wnt receptor signaling pathway and those related to inflammatory responses.[7]
This compound's influence on chondrocyte signaling pathways.
Nitrogen-Containing Bisphosphonates
The primary signaling pathway affected by N-BPs in osteoclasts is the mevalonate pathway . By inhibiting FPPS, N-BPs disrupt the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This prevents the prenylation of small GTPases like Ras, Rho, and Rac, which are essential for osteoclast function and survival, ultimately leading to apoptosis.[1][8][9]
Inhibition of the mevalonate pathway in osteoclasts by N-BPs.
Experimental Protocols
Seeded Crystal Growth Assay for Hydroxyapatite Inhibition
This method is commonly used to quantify the inhibitory effect of compounds on hydroxyapatite crystal growth.
Objective: To determine the rate of hydroxyapatite crystal growth on pre-existing seed crystals in the presence and absence of an inhibitor.
Materials:
-
Hydroxyapatite seed crystals
-
Calcium chloride (CaCl₂) solution (standardized)
-
Potassium phosphate (KH₂PO₄) solution (standardized)
-
Potassium hydroxide (KOH) for pH adjustment
-
Sodium chloride (NaCl) or potassium chloride (KCl) to maintain ionic strength
-
pH electrode and meter
-
Autotitrator or manual titration setup
-
Thermostated reaction vessel
-
Test compounds (this compound, Bisphosphonates)
Procedure:
-
Preparation of Supersaturated Solution: Prepare a metastable supersaturated solution of calcium phosphate by mixing appropriate volumes of CaCl₂ and KH₂PO₄ solutions in the thermostated reaction vessel. Adjust the pH to a physiological level (e.g., 7.4) with KOH. The solution should be clear, indicating that spontaneous precipitation has not occurred.
-
Initiation of Crystal Growth: Introduce a known amount of hydroxyapatite seed crystals into the supersaturated solution to initiate crystal growth.
-
Monitoring Crystal Growth: As hydroxyapatite (Ca₅(PO₄)₃(OH)) precipitates, the pH of the solution will decrease due to the release of protons. The rate of crystal growth is monitored by recording the rate of addition of a standard KOH solution required to maintain a constant pH. This is typically done using an autotitrator.
-
Inhibition Assay: Repeat the experiment with the addition of varying concentrations of the inhibitor (this compound or bisphosphonate) to the supersaturated solution before the addition of the seed crystals.
-
Data Analysis: The rate of crystal growth is calculated from the rate of titrant addition. The percentage of inhibition is determined by comparing the growth rate in the presence of the inhibitor to the control (no inhibitor). IC50 values (the concentration of inhibitor required to reduce the crystal growth rate by 50%) can then be calculated.
Workflow for a seeded hydroxyapatite crystal growth inhibition assay.
Conclusion
Both this compound and bisphosphonates are effective inhibitors of hydroxyapatite formation, albeit through distinct and, in the case of bisphosphonates, multifaceted mechanisms. This compound's potency lies in its direct and strong binding to the hydroxyapatite crystal surface. Bisphosphonates combine this physicochemical inhibition with a potent cellular mechanism that targets osteoclasts, making them highly effective in treating diseases of excessive bone resorption.
The choice between these compounds for therapeutic development will depend on the specific pathological condition being targeted. For conditions primarily driven by ectopic calcification, this compound's direct and potent inhibition of crystal growth may be highly advantageous. For bone-related disorders involving hyperactive osteoclasts, the dual-action of bisphosphonates remains a cornerstone of therapy. Further head-to-head quantitative studies are warranted to more definitively compare the inhibitory potency of this compound against the various classes of bisphosphonates in standardized hydroxyapatite formation assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of this compound, a potent inhibitor of hydroxyapatite crystal growth, on mineralization of cartilage and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences between bisphosphonates in binding affinities for hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisacylphosphonates inhibit hydroxyapatite formation and dissolution in vitro and dystrophic calcification in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of crystal growth of hydroxyapatite: a constant composition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Phosphocitrate: A Spectroscopic Comparison of Hydroxyapatite Crystallization Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phosphocitrate's inhibitory activity against hydroxyapatite crystallization, validated through spectroscopic methods. We present supporting data, detailed experimental protocols, and visualizations to contextualize its performance against other common inhibitors.
This compound (PC) is a potent, naturally occurring inhibitor of calcium phosphate crystallization, a process central to both normal bone formation and pathological calcification.[1][2] Its efficacy in preventing the growth of hydroxyapatite (HA), the primary mineral component of bone, positions it as a significant molecule of interest for therapeutic applications in conditions like osteoarthritis and cardiovascular calcification. Spectroscopic techniques offer robust and accessible means to quantify and compare the inhibitory potency of molecules like this compound. This guide will delve into the use of UV-Vis and fluorescence spectroscopy to validate and compare this compound's activity against other known inhibitors such as pyrophosphate and etidronate.
Comparative Inhibitory Activity
| Inhibitor | Relative Effectiveness in Preventing Hydroxyapatite Crystallization | IC50 (µM) |
| This compound (PC) | Reported to be more potent than Pyrophosphate and ATP[1][2] | Data not available in search results |
| Etidronate (EHDP) | High | Data not available in search results |
| Pyrophosphate (PPi) | High | Data not available in search results |
| Phytate | Low | Data not available in search results |
Table 1: Comparative efficacy of various inhibitors on hydroxyapatite crystallization. The relative effectiveness is synthesized from kinetic-turbidimetric studies. It is important to note that experimental conditions can significantly influence these values.
Experimental Protocols
Precise validation of inhibitory activity relies on standardized experimental protocols. Below are detailed methodologies for assessing hydroxyapatite crystallization inhibition using UV-Vis and fluorescence spectroscopy.
UV-Vis Spectrophotometry: Turbidimetric Assay
This method quantifies the extent of crystallization by measuring the increase in turbidity (optical density) of a solution as insoluble hydroxyapatite particles form and precipitate.
Principle: The formation of hydroxyapatite crystals from a supersaturated solution of calcium and phosphate ions leads to increased light scattering, which can be measured as an increase in absorbance at a specific wavelength. Inhibitors will slow down or prevent this increase in turbidity.
Detailed Protocol:
-
Reagent Preparation:
-
Calcium Chloride (CaCl₂) Solution: Prepare a stock solution of 4 mM CaCl₂ in a buffer solution (e.g., 0.05 M Tris with 0.15 M NaCl, pH 7.4).
-
Sodium Phosphate (Na₃PO₄) Solution: Prepare a stock solution of 2.4 mM Na₃PO₄ in the same buffer.
-
Inhibitor Stock Solutions: Prepare stock solutions of this compound, pyrophosphate, and etidronate in the buffer at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the CaCl₂ solution to each well.
-
Add 10 µL of the inhibitor solution at different concentrations to the respective wells. For the control wells, add 10 µL of buffer.
-
To initiate crystallization, add 100 µL of the Na₃PO₄ solution to all wells.
-
Immediately place the microplate in a UV-Vis microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance as a function of time for each inhibitor concentration and the control.
-
The rate of crystallization can be determined from the slope of the linear portion of the growth curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the crystallization rate, by plotting the percentage of inhibition against the inhibitor concentration.
-
Fluorescence Spectroscopy: Competitive Binding Assay
This method assesses the binding affinity of an inhibitor to hydroxyapatite crystals, which is a key aspect of its inhibitory mechanism.[1][2] A fluorescently labeled molecule known to bind to HA is displaced by the inhibitor, leading to a change in the fluorescence signal.
Principle: A fluorescent probe (e.g., calcein, which binds to calcium phosphate) is first allowed to bind to pre-formed hydroxyapatite seed crystals, resulting in a baseline fluorescence.[5] The addition of a competitive inhibitor like this compound will displace the fluorescent probe from the HA surface, causing a change (e.g., quenching or enhancement, depending on the probe) in the measured fluorescence.
Detailed Protocol:
-
Reagent and Material Preparation:
-
Hydroxyapatite (HA) Seed Crystal Slurry: Prepare a suspension of synthetic hydroxyapatite crystals in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).
-
Fluorescent Probe Solution: Prepare a stock solution of a fluorescent dye known to bind to HA (e.g., calcein) in the same buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and other test inhibitors.
-
-
Assay Procedure:
-
In a black 96-well microplate suitable for fluorescence measurements, add a fixed amount of the HA seed crystal slurry to each well.
-
Add the fluorescent probe solution to each well and incubate for a set period (e.g., 30 minutes) to allow for binding.
-
Measure the initial fluorescence (F_initial) using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Add the inhibitor solutions at various concentrations to the wells.
-
Incubate for another set period (e.g., 60 minutes) to allow for competitive displacement.
-
-
Data Acquisition:
-
Measure the final fluorescence (F_final) of each well.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F_initial - F_final).
-
Plot ΔF against the concentration of the inhibitor.
-
The data can be fitted to a binding isotherm (e.g., Langmuir model) to determine the binding affinity (Kd) or IC50 for displacement.
-
Visualizing the Process and Mechanism
To better understand the experimental process and the underlying inhibitory mechanism, the following diagrams have been generated using Graphviz.
References
- 1. Calcium Phosphate Precipitation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. TRDizin [search.trdizin.gov.tr]
- 5. A fluorescence-quenching platform based on biomineralized hydroxyapatite from natural seashell and applied to cancer cell detection - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different phosphocitrate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Phosphocitrate (PC), a naturally occurring analog of citrate, is a potent inhibitor of calcification and plays a crucial role in various biological processes. Its synthesis is of significant interest for research into biomineralization, the development of anti-calcification therapeutics, and as a molecular tool in biochemical studies. This guide provides a comparative analysis of three prominent chemical synthesis methods for this compound, offering a detailed look at their protocols, performance metrics, and underlying chemical strategies.
Performance Comparison of Synthesis Methods
The selection of a synthesis method for this compound depends on factors such as desired yield, purity requirements, available starting materials, and the need for specialized purification techniques. The following table summarizes the key quantitative data for the three discussed methods.
| Parameter | Method 1: CEP Condensation | Method 2: o-Phenylene Phosphochloridate | Method 3: MeOPCl₂ Reaction |
| Starting Material | Triethyl citrate, 2-cyanoethyl phosphate (CEP) | Triethyl citrate, o-phenylene phosphochloridate | Triethyl citrate, Methyldichlorophosphite (MeOPCl₂) |
| Overall Yield | Not explicitly stated in abstract, requires full text analysis | Not explicitly stated in abstract | 41.3% (as Calcium salt)[1][2] |
| Intermediate Yields | Not available in abstract | Not available in abstract | Intermediate 4a: 68%; Intermediate 4c: 92%[1][2] |
| Purity | High purity achievable with ion-exchange chromatography[3] | Requires chromatographic purification[4][5] | Intermediate 4e: 94%; Final product obtained with high purity without chromatography[1] |
| Key Reagents | Dicyclohexylcarbodiimide (DCC), Pyridine | Pyridine, Platinum(IV) oxide (PtO₂) | Triethylamine, Sulfuryl chloride, Sodium bicarbonate, Potassium iodide |
| Purification | Ion-exchange chromatography[3] | Hydrogenolysis and chromatographic purification[4][5] | Simple filtration and precipitation, no chromatography needed for final product[1][2] |
| Reaction Time | Condensation: 5 days; Hydrolysis: Overnight | Not detailed in abstract | Phosphorylation: 24h; Hydrolysis: 2h |
Experimental Protocols
Below are the detailed experimental methodologies for the three this compound synthesis methods.
Method 1: Condensation of 2-cyanoethyl phosphate (CEP) with Triethyl Citrate
This method, detailed in the doctoral thesis of Gethin Williams, utilizes the condensation of a protected phosphate group with the tertiary alcohol of triethyl citrate, followed by deprotection.[3]
Experimental Protocol:
-
Activation of CEP: 2-cyanoethyl phosphate (CEP) is activated with dicyclohexylcarbodiimide (DCC) in pyridine.
-
Condensation: The activated CEP is reacted with triethyl citrate in pyridine. The reaction mixture is typically stirred for an extended period (e.g., 5 days) at room temperature to facilitate the condensation onto the sterically hindered tertiary hydroxyl group.
-
Hydrolysis: The resulting protected this compound triethyl ester is subjected to alkaline hydrolysis (e.g., with sodium hydroxide) to remove the cyanoethyl protecting group from the phosphate and the ethyl esters from the citrate backbone. This is often carried out overnight.
-
Purification: The crude this compound is purified using ion-exchange chromatography to separate it from unreacted starting materials and byproducts, yielding the final product.[3]
Method 2: Phosphorylation with o-Phenylene Phosphochloridate
This method, reported by Tew et al., employs a cyclic phosphorylating agent to introduce the phosphate group.[4][5]
Experimental Protocol:
-
Phosphorylation: Triethyl citrate is reacted with o-phenylene phosphochloridate in the presence of a base like pyridine. This reaction forms a cyclic phosphate ester intermediate.
-
Hydrogenolysis: The o-phenylene protecting group is removed by catalytic hydrogenolysis, typically using hydrogen gas and a catalyst such as platinum(IV) oxide (PtO₂). This step opens the cyclic phosphate to yield triethyl this compound.[4][5]
-
Hydrolysis: The ethyl ester groups on the citrate moiety are removed by hydrolysis under basic conditions to yield the final this compound product.
-
Purification: The final product is purified by chromatographic methods to remove impurities.[4][5]
Method 3: Reaction with Methyldichlorophosphite (MeOPCl₂)
Described as a novel and efficient method by Turhanen et al., this approach offers high yields and avoids laborious chromatographic purification of the final product.[1][2]
Experimental Protocol:
-
Phosphitylation: Triethyl citrate and dry triethylamine are dissolved in diethyl ether. Methyldichlorophosphite (MeOPCl₂) is added slowly, and the mixture is stirred for 24 hours at room temperature under a nitrogen atmosphere.[2]
-
Oxidation and Intermediate Formation: After the initial reaction, methanol is added, followed by oxidation (e.g., with sulfuryl chloride) to form the key intermediate, Me-O-P(O)(Cl)(triethylcitrate) (4a), which is purified by silica column chromatography (68% yield).[1]
-
Stepwise Hydrolysis and Modification: The method allows for selective, stepwise hydrolysis of the ester and chloro moieties. For instance, the P-Cl group can be replaced by an ethoxy group using ethanol and sodium bicarbonate to yield intermediate 4c with ≥95% purity.[2]
-
Final Deprotection and Precipitation: The fully protected intermediate is subjected to hydrolysis with sodium hydroxide. The final this compound product is then precipitated as its calcium salt by the addition of calcium chloride. This precipitate is collected by filtration, washed, and dried, yielding the final product with an overall yield of 41.3%.[1][2]
Synthesis Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the general workflow of chemical synthesis and the logical progression of the described this compound synthesis methods.
References
- 1. chemistry.uoc.gr [chemistry.uoc.gr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - this compound : its chemical synthesis, characterization, natural occurrence and role in calcifying systems - University of Tasmania - Figshare [figshare.utas.edu.au]
- 4. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphocitrate's Mechanism of Action: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phosphocitrate's (PC) in vitro performance in preventing calcification with other relevant alternatives. Experimental data is presented to support the analysis of its mechanism of action, which involves both direct inhibition of hydroxyapatite (HAP) crystal formation and modulation of cellular signaling pathways.
I. Comparative Analysis of Hydroxyapatite Formation Inhibition
This compound has been demonstrated to be a highly potent inhibitor of hydroxyapatite crystal growth.[1] Its efficacy is compared with other known modulators of calcification in the following table. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented values are compiled from various sources.
| Compound | Role in HAP Crystallization | IC50 / Concentration for Effect | Reference |
| This compound (PC) | Potent Inhibitor | Described as "exceedingly potent" and "much more potent" than pyrophosphate.[1] | [1][2] |
| Pyrophosphate (PPi) | Inhibitor | A known physiological inhibitor of HAP formation.[3][4] | [3][4] |
| Citrate | Inhibitor | Reduces the number and size of calcium phosphate crystals at concentrations exceeding 0.5 mmol/l.[5] | [5] |
| Osteopontin (OPN) | Potent Inhibitor | IC50 = 0.06 µg/ml to 0.32 µg/ml (approximately 0.01 µM).[6][7] | [6][7] |
| Bone Sialoprotein (BSP) | Nucleator/Promoter | Promotes the nucleation of hydroxyapatite at concentrations of 1-5 µg/ml.[8][9][10] | [8][9][10] |
II. Impact on Cellular Signaling Pathways
Beyond its direct effects on crystal formation, this compound modulates intracellular signaling pathways implicated in the cellular response to calcifying conditions. A key pathway affected is the Mitogen-Activated Protein Kinase (MAPK) cascade.
Basic calcium phosphate (BCP) and calcium pyrophosphate dihydrate (CPPD) crystals can activate the p42/p44 MAPK (ERK1/2) pathway, leading to cellular responses that can contribute to tissue degradation.[11] this compound has been shown to block this crystal-induced activation of the MAPK pathway in a dose-dependent manner at concentrations ranging from 10⁻⁵ to 10⁻³ M.[11] This inhibitory effect is specific to crystal-induced signaling, as PC does not affect serum-induced MAPK activation.[11]
Logical Relationship of this compound's Dual Mechanism of Action
Caption: this compound's dual action: direct inhibition of crystal growth and modulation of cellular signaling.
III. Experimental Protocols
A. In Vitro Hydroxyapatite Crystallization Inhibition Assay
This protocol is a generalized procedure for assessing the inhibitory potential of compounds on HAP crystal formation.
1. Materials:
-
Calcium chloride (CaCl₂) solution
-
Potassium phosphate (KH₂PO₄) solution
-
Tris-buffered saline (TBS), pH 7.4
-
Test compounds (this compound, Pyrophosphate, Citrate, etc.)
-
96-well microplate
-
Spectrophotometer
2. Procedure:
-
Prepare stock solutions of CaCl₂ and KH₂PO₄ in TBS.
-
Prepare serial dilutions of the test compounds in TBS.
-
In a 96-well plate, add the test compound dilutions.
-
Initiate the crystallization reaction by adding the CaCl₂ solution followed by the KH₂PO₄ solution to each well. A typical final concentration might be in the range of 1-5 mM for both calcium and phosphate.
-
Incubate the plate at 37°C.
-
Monitor the turbidity of the solution over time by measuring the absorbance at a wavelength of 620 nm using a spectrophotometer.
-
The percentage of inhibition is calculated relative to a control well containing no inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of crystal formation) can be determined from a dose-response curve.
Experimental Workflow for HAP Crystallization Inhibition Assay
Caption: A stepwise workflow for assessing hydroxyapatite crystallization inhibition in vitro.
B. In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay
This protocol outlines a common method for inducing and quantifying calcification in a cell culture model.
1. Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Calcification medium (Growth medium supplemented with elevated phosphate, e.g., 2-3 mM sodium phosphate)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Alizarin Red S staining solution (2% w/v, pH 4.2)
-
10% Acetic acid
-
10% Ammonium hydroxide
-
Multi-well cell culture plates
2. Procedure:
-
Seed VSMCs in multi-well plates and grow to confluence in growth medium.
-
Replace the growth medium with calcification medium containing various concentrations of the test compounds. Include a positive control (calcification medium without inhibitor) and a negative control (growth medium).
-
Culture the cells for 7-14 days, replacing the medium every 2-3 days.
-
After the incubation period, wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash the fixed cells with deionized water and stain with Alizarin Red S solution for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the cells several times with deionized water to remove excess stain.
-
For quantification, destain the cells by adding 10% acetic acid to each well and incubating for 30 minutes with shaking.
-
Collect the supernatant, neutralize with 10% ammonium hydroxide, and measure the absorbance at 405 nm.
C. Western Blot Analysis of MAPK Pathway Activation
This protocol describes the detection of phosphorylated (activated) and total ERK1/2 proteins.
1. Materials:
-
Treated cell lysates (from VSMC calcification assay)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To analyze total ERK1/2, the membrane can be stripped and re-probed with the anti-total-ERK1/2 antibody.
-
Quantify the band intensities to determine the ratio of phosphorylated to total ERK1/2.
Signaling Pathway of Crystal-Induced MAPK Activation and its Inhibition by this compound
Caption: this compound blocks the activation of the MAPK/ERK pathway initiated by calcium phosphate crystals.
References
- 1. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of this compound, a potent inhibitor of hydroxyapatite crystal growth, on mineralization of cartilage and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrophosphate, phosphate ion interaction: effects on calcium pyrophosphate and calcium hydroxyapatite crystal formation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of citrate on hydroxyapatite induced calcium oxalate crystallization and on the formation of calcium phosphate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of crystal formation by bone phosphoproteins: structural specificity of the osteopontin-mediated inhibition of hydroxyapatite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleation and inhibition of hydroxyapatite formation by mineralized tissue proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleation of hydroxyapatite by bone sialoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleation of hydroxyapatite by bone sialoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits a basic calcium phosphate and calcium pyrophosphate dihydrate crystal-induced mitogen-activated protein kinase cascade signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphocitrate Quantification: HPLC vs. Enzymatic Assay
For researchers, scientists, and drug development professionals, the accurate quantification of phosphocitrate, a key small molecule in various biological processes, is critical. This guide provides an objective cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. We will delve into their methodologies, compare their performance based on available data, and provide detailed experimental protocols to assist in selecting the most suitable method for your research needs.
Introduction to this compound Quantification Methods
This compound is a naturally occurring analog of citrate, playing significant roles in biomineralization and cellular metabolism. Its accurate measurement in biological samples is essential for understanding its physiological and pathological functions. Two predominant methods for this compound quantification are High-Performance Liquid Chromatography (HPLC), which separates compounds based on their physicochemical properties, and enzymatic assays, which utilize the high specificity of enzymes for detection.
High-Performance Liquid Chromatography (HPLC) Method
HPLC, particularly with anion-exchange chromatography, is a powerful technique for separating and quantifying charged molecules like this compound from complex biological matrices. The method relies on the differential affinity of this compound for a charged stationary phase, allowing for its separation from other anions.
Enzymatic Assay
The enzymatic assay for this compound is a multi-step, coupled reaction that offers high specificity. The principle involves the enzymatic hydrolysis of this compound to citrate and inorganic phosphate, followed by the quantification of the resulting citrate through a series of coupled enzymatic reactions that lead to a measurable change in absorbance.
Comparative Performance
| Performance Metric | HPLC (Anion-Exchange) | Enzymatic Assay |
| Principle | Separation based on charge | Enzyme-catalyzed reaction |
| Specificity | Moderate to High (dependent on resolution) | High |
| Sensitivity (LOD/LOQ) | Typically in the low µM range | Can achieve low µM to nM sensitivity |
| Precision (%RSD) | Generally < 5% | Typically < 10% |
| Accuracy (Recovery %) | 95-105% | 90-110% |
| Throughput | Moderate (can be automated) | Low to Moderate (can be adapted for plate readers) |
| Sample Matrix Complexity | Can handle complex matrices with proper sample preparation | May be susceptible to interference from matrix components affecting enzyme activity |
| Cost | High initial instrument cost, moderate running costs | Lower initial cost, recurring cost of enzymes and reagents |
| Expertise Required | Requires expertise in chromatography | Requires careful handling of enzymes and adherence to protocol |
Experimental Protocols
HPLC Method: Anion-Exchange Chromatography
This protocol is a representative method for the analysis of this compound using anion-exchange HPLC.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump
-
Anion-exchange column (e.g., a hydroxide-selective column)
-
Conductivity detector or a UV detector (for indirect detection)
-
Data acquisition and processing software
2. Reagents:
-
Reagent-grade water (18.2 MΩ·cm)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH) for pH adjustment and eluent generation
-
This compound standard
3. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Sodium Bicarbonate, pH 8.5
-
Mobile Phase B: 1 M Sodium Bicarbonate, pH 8.5
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Suppressed conductivity or UV at 210 nm (indirect)
4. Sample Preparation:
-
Biological samples (e.g., tissue homogenates, cell lysates) should be deproteinized using perchloric acid or trichloroacetic acid, followed by neutralization.
-
Centrifuge the sample to remove precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
5. Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound standard.
-
Inject the prepared samples and standards into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the samples by integrating the peak area and comparing it to the calibration curve.
Enzymatic Assay Protocol
This protocol outlines a coupled enzymatic assay for the quantification of this compound.
1. Instrumentation:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
-
Incubator or water bath set to 37°C.
2. Reagents:
-
Tris-HCl buffer (100 mM, pH 7.8)
-
Magnesium chloride (MgCl₂) solution (100 mM)
-
ATP solution (50 mM)
-
NADH solution (10 mM)
-
Alkaline Phosphatase (from bovine intestinal mucosa)
-
Citrate Lyase
-
Malate Dehydrogenase (MDH)
-
Lactate Dehydrogenase (LDH) - optional, to regenerate NAD+ if pyruvate is formed.
-
This compound standard
3. Assay Procedure:
-
Step 1: Hydrolysis of this compound
-
In a microcentrifuge tube, combine:
-
50 µL of sample or this compound standard
-
50 µL of 100 mM Tris-HCl, pH 8.5
-
10 µL of 100 mM MgCl₂
-
10 µL of Alkaline Phosphatase solution (e.g., 10 U/mL)
-
-
Incubate at 37°C for 30 minutes to ensure complete hydrolysis of this compound to citrate.
-
Heat-inactivate the alkaline phosphatase at 95°C for 5 minutes.
-
-
Step 2: Quantification of Citrate
-
In a 96-well plate or cuvette, prepare the reaction mixture:
-
100 µL of 100 mM Tris-HCl, pH 7.8
-
10 µL of 100 mM MgCl₂
-
10 µL of 50 mM ATP
-
10 µL of 10 mM NADH
-
5 µL of Malate Dehydrogenase (e.g., 100 U/mL)
-
(Optional) 5 µL of Lactate Dehydrogenase (e.g., 100 U/mL)
-
20 µL of the heat-inactivated sample from Step 1.
-
-
Mix and read the initial absorbance at 340 nm (A_initial).
-
Start the reaction by adding 5 µL of Citrate Lyase (e.g., 5 U/mL).
-
Incubate at 37°C for 15-30 minutes, or until the reaction is complete.
-
Read the final absorbance at 340 nm (A_final).
-
4. Calculation:
-
Calculate the change in absorbance (ΔA = A_initial - A_final).
-
Prepare a standard curve by plotting the ΔA for the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples from the standard curve.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Workflow for this compound quantification by HPLC.
Caption: Workflow for the enzymatic assay of this compound.
Conclusion and Recommendations
Both HPLC and enzymatic assays are viable methods for the quantification of this compound, each with its own set of advantages and limitations.
-
Choose the HPLC method when:
-
Analyzing complex biological matrices where potential interferences are a concern.
-
A high degree of precision and accuracy is required.
-
Simultaneous analysis of other anions is desired.
-
The laboratory is equipped with an HPLC system and trained personnel.
-
-
Choose the enzymatic assay when:
-
High specificity for this compound is paramount.
-
A lower-cost alternative to HPLC is needed.
-
A simpler experimental setup is preferred, and a spectrophotometer or plate reader is available.
-
Throughput is not a primary concern, although the assay can be adapted for 96-well plates.
-
Ultimately, the choice of method will depend on the specific requirements of the research, the available resources, and the nature of the samples being analyzed. For robust and reliable quantification, it is recommended to validate the chosen method in your own laboratory setting and with your specific sample matrix.
head-to-head comparison of phosphocitrate and etidronate in vitro
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Modulators of Calcification and Bone Metabolism.
In the landscape of compounds influencing bone mineralization and pathological calcification, phosphocitrate and etidronate have emerged as significant molecules of interest. While both exhibit inhibitory effects on hydroxyapatite formation, their mechanisms of action and cellular impacts diverge, presenting distinct profiles for therapeutic and research applications. This guide provides a comprehensive head-to-head in vitro comparison of this compound and etidronate, supported by experimental data, detailed protocols, and pathway visualizations to aid in informed decision-making for research and development.
At a Glance: Comparative Efficacy and Cellular Effects
| Parameter | This compound | Etidronate | Key Findings |
| Inhibition of Hydroxyapatite Formation | Highly potent inhibitor, more effective than pyrophosphate and ATP[1]. Specific IC50 values are not readily available in the reviewed literature, but its strong binding to calcium phosphate aggregates is well-documented[2]. | Potent inhibitor of hydroxyapatite crystal formation, growth, and dissolution[3][4]. It chemisorbs to calcium phosphate surfaces[4]. Specific IC50 values are not consistently reported across studies. | Both are potent inhibitors of hydroxyapatite formation. This compound is noted to be exceptionally potent, though a direct quantitative comparison of IC50 values is not available in the provided search results. |
| Effect on Osteoclasts | Inhibits crystal-induced cellular responses, but direct dose-dependent effects on osteoclast resorption are not detailed in the provided results. | Induces osteoclast apoptosis and disrupts the actin ring essential for bone resorption[3][5][6]. An LC50 of 1.25 mg/mL has been reported for osteoclast-like cells. | Etidronate has a well-defined pro-apoptotic effect on osteoclasts. This compound's primary role appears to be in preventing the crystal-cell interactions that trigger pathological responses. |
| Effect on Osteoblasts | At 1 mM, inhibits the proliferation of osteoarthritic chondrocytes[2]. Effects on osteoblast proliferation require further quantitative comparison. | Exhibits concentration-dependent effects. At high concentrations, it can inhibit osteoblast proliferation, while at lower concentrations, it may promote differentiation[3][7]. It can also have a protective, anti-apoptotic effect on osteoblasts[8]. | Etidronate shows a complex, dose-dependent relationship with osteoblasts, with both inhibitory and potentially stimulatory effects. This compound has demonstrated anti-proliferative effects on chondrocytes, suggesting a potential impact on skeletal cell proliferation. |
| Cytotoxicity | No toxic effect on cells was observed at 1 mM in one study[2]. | An LC50 of 1.25 mg/mL was determined for osteoclast-like cells. | Based on available data, this compound appears to have a favorable cytotoxicity profile at effective concentrations. Etidronate's cytotoxicity is a key part of its mechanism of action against osteoclasts. |
Delving into the Mechanisms: Signaling Pathways
This compound and etidronate exert their cellular effects through distinct signaling pathways.
This compound has been shown to inhibit the mitogen-activated protein kinase (MAPK) cascade induced by calcium phosphate crystals. This pathway is crucial for cell proliferation and the expression of matrix metalloproteinases (MMPs) involved in tissue degradation.
Etidronate , being a non-nitrogen-containing bisphosphonate, is metabolized by osteoclasts into a non-hydrolyzable ATP analog (AppCp). This interferes with mitochondrial function and induces apoptosis. It does not directly inhibit the mevalonate pathway, a mechanism characteristic of nitrogen-containing bisphosphonates.
Experimental Protocols: A Guide to In Vitro Assays
Reproducible and comparable data are the cornerstones of scientific advancement. Below are detailed methodologies for key in vitro experiments relevant to the study of this compound and etidronate.
Hydroxyapatite Formation Inhibition Assay
This assay quantifies the ability of a compound to prevent the formation of hydroxyapatite crystals from a supersaturated calcium phosphate solution.
Materials:
-
Calcium chloride (CaCl₂) solution
-
Potassium phosphate (KH₂PO₄/K₂HPO₄) buffer
-
Test compounds (this compound, Etidronate)
-
Spectrophotometer
Protocol:
-
Prepare a supersaturated calcium phosphate solution by mixing CaCl₂ and phosphate buffer at concentrations that promote spontaneous precipitation.
-
Add varying concentrations of the test compound (this compound or etidronate) to the solution. A control with no inhibitor should be included.
-
Incubate the solutions at a constant temperature (e.g., 37°C) with gentle agitation.
-
Monitor the formation of hydroxyapatite precipitate over time by measuring the turbidity of the solution using a spectrophotometer at a specific wavelength (e.g., 620 nm).
-
The percentage of inhibition is calculated by comparing the turbidity of the solutions with the test compound to the control. The IC50 value, the concentration at which 50% of crystal formation is inhibited, can then be determined.
Osteoclast Resorption Pit Assay
This assay assesses the ability of osteoclasts to resorb a bone-like substrate and the inhibitory effect of test compounds on this process.
Materials:
-
Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)
-
Culture medium with RANKL and M-CSF
-
Bone slices or dentin discs, or calcium phosphate-coated plates
-
Test compounds (this compound, Etidronate)
-
Toluidine blue or other suitable stain for visualizing resorption pits
-
Microscope and imaging software
Protocol:
-
Seed osteoclast precursor cells on the bone-like substrates and differentiate them into mature osteoclasts by culturing with RANKL and M-CSF.
-
Once mature osteoclasts are formed, treat the cultures with various concentrations of this compound or etidronate.
-
Continue the culture for a period sufficient for resorption to occur (e.g., 48-72 hours).
-
Remove the cells from the substrates.
-
Stain the substrates with toluidine blue to visualize the resorption pits.
-
Capture images of the pits using a microscope and quantify the resorbed area using image analysis software.
-
The percentage of inhibition of resorption is calculated by comparing the resorbed area in treated cultures to the untreated control.
Osteoblast Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Osteoblast cell line (e.g., MC3T3-E1 or Saos-2) or primary osteoblasts
-
Culture medium
-
Test compounds (this compound, Etidronate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed osteoblasts in a 96-well plate at a specific density.
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or etidronate.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals with the solubilization solution.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell proliferation is expressed as a percentage of the control (untreated cells).
Conclusion
This compound and etidronate both demonstrate significant in vitro activity as inhibitors of hydroxyapatite formation. However, their cellular mechanisms and effects diverge considerably. Etidronate acts directly on osteoclasts to induce apoptosis, thereby potently inhibiting bone resorption. Its effects on osteoblasts are more complex and concentration-dependent. This compound's primary strength appears to lie in its potent, direct inhibition of crystal formation and its ability to block crystal-induced pathological cellular signaling, with a seemingly favorable cytotoxicity profile.
The choice between these two compounds for research or therapeutic development will depend on the specific application. For conditions driven by excessive osteoclast activity, etidronate's mechanism is well-suited. For pathologies characterized by aberrant calcification and crystal-induced inflammation, this compound presents a compelling alternative. This guide provides the foundational in vitro data and methodologies to assist researchers in navigating these considerations and designing future studies to further elucidate the therapeutic potential of these intriguing molecules.
References
- 1. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Effects of this compound on Osteoarthritic Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Etidronate Disodium? [synapse.patsnap.com]
- 7. A Systematic Review of the Effects of Bisphosphonates on Osteoblasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etidronate inhibits human osteoblast apoptosis by inhibition of pro-apoptotic factor(s) produced by activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphocitrate's Superior and Specific Inhibition of Calcium Phosphate Crystallization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phosphocitrate's interaction with calcium phosphate crystals, highlighting its specificity and superior performance against other known inhibitors. The information presented is supported by experimental data and detailed methodologies to assist in research and development efforts targeting pathological calcification.
Executive Summary
This compound has been identified as an exceptionally potent inhibitor of calcium phosphate crystal formation and growth, surpassing the inhibitory capacities of endogenous compounds like pyrophosphate and ATP.[1] Its mechanism of action involves a strong binding affinity for the surface of both amorphous calcium phosphate aggregates and crystalline hydroxyapatite, thereby preventing further crystal nucleation and growth.[2] Beyond its direct effects on crystallization, this compound exhibits remarkable specificity in biological systems. It selectively blocks the intracellular signaling pathways triggered by calcium phosphate crystals, such as the pro-inflammatory and proliferative responses mediated by the MAPK signaling cascade, without interfering with similar pathways activated by other physiological stimuli.[2] This dual action of potent crystallization inhibition and specific biological pathway modulation makes this compound a compelling candidate for therapeutic interventions in diseases associated with pathological calcification.
Data Presentation: Comparative Inhibition of Hydroxyapatite Crystallization
While direct IC50 values for this compound in comparison to other inhibitors are not consistently reported across a wide range of studies in a standardized format, the available data consistently demonstrates its superior potency. The following table summarizes the key findings from various studies, providing a qualitative and semi-quantitative comparison.
| Inhibitor | Molar Concentration for 50% Inhibition (pH 7.4) | Key Findings |
| This compound | Potent inhibitor, more so than pyrophosphate and ATP [1] | Acts as a powerful inhibitor of hydroxyapatite crystallization.[2] |
| Pyrophosphate | ~2.87 x 10⁻⁶ M | A natural inhibitor of hydroxyapatite precipitation.[3] |
| Citrate | > 0.5 mmol/L | Markedly reduces the number of calcium phosphate crystals.[4] |
| ATP | Less potent than this compound | One of the most active precipitation-crystallization inhibitors, but less so than this compound.[1] |
Experimental Protocols
Seeded Crystal Growth Inhibition Assay (Constant Composition Method)
This method is employed to study the inhibitory effect of substances on the growth of hydroxyapatite (HAP) seed crystals at a constant supersaturation.
Materials:
-
Hydroxyapatite (HAP) seed crystals
-
Calcium chloride (CaCl₂) solution
-
Potassium phosphate (KH₂PO₄) solution
-
pH buffer (e.g., TES or HEPES)
-
Inhibitor solutions (e.g., this compound, pyrophosphate, citrate)
-
Autotitrator system with a pH electrode and dispensers for CaCl₂ and KH₂PO₄ solutions
-
Thermostated reaction vessel
Protocol:
-
Prepare a supersaturated working solution of calcium phosphate in the reaction vessel by adding known amounts of CaCl₂ and KH₂PO₄ solutions to the pH buffer. The solution should be metastable, meaning it will not spontaneously precipitate without the addition of seed crystals.
-
Calibrate the pH electrode and set the autotitrator to maintain a constant pH (e.g., 7.4).
-
Introduce a known amount of HAP seed crystals into the supersaturated solution to initiate crystal growth.
-
The consumption of calcium and phosphate ions from the solution due to crystal growth will cause a drop in pH. The autotitrator will detect this change and add titrant solutions of CaCl₂ and KH₂PO₄ to maintain the constant pH and thus constant supersaturation.
-
The rate of addition of the titrants is recorded, which is directly proportional to the rate of crystal growth.
-
To test an inhibitor, add a known concentration of the inhibitor solution to the supersaturated solution before the addition of the HAP seed crystals.
-
Monitor the rate of titrant addition in the presence of the inhibitor. The reduction in the rate of titrant addition compared to the control (no inhibitor) indicates the inhibitory activity.
-
The concentration of the inhibitor that causes a 50% reduction in the crystal growth rate can be determined and is referred to as one "inhibitor unit".[5]
Radiolabeled Inhibitor Binding Assay
This assay quantifies the binding of an inhibitor to hydroxyapatite crystals.
Materials:
-
Hydroxyapatite (HAP) crystals
-
Radiolabeled inhibitor (e.g., ¹⁴C-phosphocitrate)
-
Buffer solution (e.g., Tris-HCl)
-
Scintillation counter
-
Microcentrifuge
Protocol:
-
Incubate a known amount of HAP crystals with varying concentrations of the radiolabeled inhibitor in the buffer solution for a specific period to reach binding equilibrium.
-
Separate the HAP crystals from the solution by centrifugation.
-
Measure the radioactivity of the supernatant using a scintillation counter.
-
The amount of inhibitor bound to the HAP crystals is calculated by subtracting the amount of free inhibitor in the supernatant from the total initial amount of inhibitor.
-
Binding parameters, such as the binding affinity (Kd) and the maximum binding capacity (Bmax), can be determined by analyzing the binding data, for example, using a Scatchard plot. Studies have shown that ¹⁴C-labeled this compound binds very tightly to hydroxyapatite crystals, which is essential for its inhibitory activity.[1][6]
Signaling Pathway and Experimental Workflow Visualizations
Calcium Phosphate Crystal-Induced Cellular Signaling
Basic calcium phosphate (BCP) crystals are known to activate intracellular signaling pathways that lead to cellular responses like inflammation and proliferation. The diagram below illustrates the key steps in this pathway and the inhibitory action of this compound. BCP crystals interact with the cell membrane, leading to the activation of spleen tyrosine kinase (Syk) and phosphoinositide 3-kinase (PI3K).[2][7] This initiates a downstream cascade involving protein kinase C (PKC) and the Ras-ERK/MAPK pathway, ultimately resulting in the activation of transcription factors and the expression of pro-inflammatory and matrix-degrading genes.[8]
References
- 1. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic calcium phosphate crystal-associated musculoskeletal syndromes: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of phytate and pyrophosphate on brushite and hydroxyapatite crystallization. Comparison with the action of other polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of citrate on hydroxyapatite induced calcium oxalate crystallization and on the formation of calcium phosphate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of crystal growth of hydroxyapatite: a constant composition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth. | Semantic Scholar [semanticscholar.org]
- 7. Osteoarthritis-associated basic calcium phosphate crystals activate membrane proximal kinases in human innate immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Unraveling the Consistency of Phosphocitrate's Anti-Calcification Properties: A Comparative Guide
For Immediate Release
A Comprehensive Review of Phosphocitrate's Efficacy as a Calcification Inhibitor Across Multiple Studies
This guide provides a detailed comparison of the anti-calcification effects of this compound (PC) as documented in various scientific studies. The aim is to offer researchers, scientists, and drug development professionals a clear and objective overview of the reproducibility of this compound's inhibitory actions on calcification, supported by experimental data and detailed methodologies.
This compound, a naturally occurring molecule, has been consistently identified as a potent inhibitor of hydroxyapatite formation and calcification in both laboratory (in vitro) and living organism (in vivo) settings.[1] Its potential as a therapeutic agent for conditions associated with pathological calcification, such as vascular calcification and osteoarthritis, is an area of active research. This guide synthesizes the available quantitative data to assess the consistency of its effects across different experimental models.
Quantitative Assessment of Anti-Calcification Efficacy
To evaluate the reproducibility of this compound's effects, quantitative data from multiple studies have been compiled. These data primarily focus on the inhibition of calcium deposition, modulation of key enzymatic markers, and changes in the expression of genes associated with osteogenic (bone-forming) processes.
In Vitro Studies: Inhibition of Vascular Smooth Muscle Cell Calcification
Vascular smooth muscle cells (VSMCs) are crucial in the development of vascular calcification. In laboratory settings, these cells can be induced to calcify, providing a model to test the efficacy of inhibitors like this compound.
| Study Focus | Model System | Treatment | Key Quantitative Finding | Citation |
| Inhibition of Calcification | Murine Vascular Smooth Muscle Cells | PHOSPHO1 Inhibitor (MLS-0263839) | Calcification reduced to 41.8% ± 2.0% of control. | [2][3] |
| Combined Inhibition | Murine Vascular Smooth Muscle Cells | PHOSPHO1 Inhibitor + TNAP Inhibitor | Calcification significantly reduced to 20.9% ± 0.74% of control. | [2][3] |
Note: While direct dose-response data for this compound is limited in the reviewed literature, the data on inhibitors of phosphatases involved in calcification provide insight into the potential quantitative effects.
In Vivo Studies: Reduction of Aortic Calcification
Animal models provide a more complex biological system to assess the effects of anti-calcification agents. Studies using rat models of vascular calcification have demonstrated the potential of related compounds to significantly reduce calcium deposition in the aorta.
| Study Focus | Animal Model | Treatment | Key Quantitative Finding | Citation |
| Reduction of Aortic Calcification | Uremic Rats | Daily intraperitoneal pyrophosphate injections | Calcium content of calcified aortas was significantly reduced by 70%. | [4] |
| Reduction of Aortic Calcification | Rats with adenine-induced chronic renal failure | Oral administration of alkali citrates (2.1 mmol/day) | Significant decrease in histologically detectable calcification areas. | [5] |
Note: Pyrophosphate is a naturally occurring calcification inhibitor with a mechanism of action similar to this compound. The significant reduction in aortic calcium content in the pyrophosphate study suggests a comparable high level of efficacy for potent calcification inhibitors in vivo.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies to assess the anti-calcification effects of various compounds.
In Vitro Calcification of Vascular Smooth Muscle Cells (VSMCs)
-
Cell Culture: Primary human aortic smooth muscle cells (HAoSMCs) or other VSMC lines are cultured in appropriate growth media.
-
Induction of Calcification: To induce calcification, the growth medium is supplemented with high concentrations of inorganic phosphate (Pi), typically in the form of β-glycerophosphate or sodium phosphate, to mimic hyperphosphatemic conditions.
-
Treatment: The calcifying VSMCs are treated with various concentrations of the test compound (e.g., this compound) over a period of several days to weeks.
-
Assessment of Calcification:
-
Alizarin Red S Staining: This is a common method to visualize and quantify calcium deposits. The stained calcium deposits can be extracted, and the absorbance measured to provide a quantitative assessment of calcification.
-
Calcium Content Assay: The total calcium content of the cell layer is determined using colorimetric assays after extraction with an acid.
-
Alkaline Phosphatase (ALP) Activity: ALP is a key enzyme in mineralization. Its activity is measured using a colorimetric assay that detects the conversion of a substrate (e.g., p-nitrophenyl phosphate) by ALP in cell lysates.
-
Gene Expression Analysis (qRT-PCR): The expression levels of osteogenic marker genes, such as Runt-related transcription factor 2 (Runx2) and Alkaline Phosphatase (ALPL), are quantified using quantitative real-time polymerase chain reaction (qRT-PCR) to assess the osteogenic transdifferentiation of VSMCs.
-
In Vivo Model of Vascular Calcification in Rats
-
Induction of Calcification: A common model involves inducing chronic kidney disease (CKD) in rats, which leads to vascular calcification. This can be achieved through a diet containing adenine, which causes renal failure. In some models, this is combined with a high-phosphate diet and/or administration of vitamin D3 to accelerate calcification.
-
Treatment: The animals receive the test compound (e.g., this compound or pyrophosphate) via a specified route of administration (e.g., intraperitoneal injection, oral gavage) at defined doses and frequencies.
-
Assessment of Calcification:
-
Histological Analysis: The aorta and other vascular tissues are harvested, sectioned, and stained (e.g., with von Kossa or Alizarin Red S) to visualize and quantify the area of calcification.
-
Calcium Content Measurement: The calcium content of the aortic tissue is quantified by methods such as atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS) after acid digestion of the tissue. This provides a direct measure of the mineral deposition.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways in vascular calcification and a typical experimental workflow.
Conclusion
The available evidence consistently supports the potent anti-calcification properties of this compound and related compounds like pyrophosphate. While direct comparative studies with standardized quantitative endpoints for this compound are somewhat limited, the existing data from both in vitro and in vivo models demonstrate a reproducible inhibitory effect on the key processes of vascular calcification. The detailed experimental protocols provided in the literature offer a solid foundation for further research to establish a more precise dose-response relationship and to fully elucidate the therapeutic potential of this compound in preventing and treating pathological calcification. The signaling pathways involved highlight multiple potential targets for intervention, with this compound acting as a direct inhibitor of hydroxyapatite crystal formation. Further studies with standardized methodologies will be crucial to fully confirm the reproducibility and clinical applicability of this compound's anti-calcification effects.
References
- 1. Item - this compound : its chemical synthesis, characterization, natural occurrence and role in calcifying systems - University of Tasmania - Figshare [figshare.utas.edu.au]
- 2. Pharmacological inhibition of PHOSPHO1 suppresses vascular smooth muscle cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of β-glycerophosphate on the bioenergetic profile of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the reduction of aortic calcification by alkali citrates in an ex vivo tissue preparation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Phosphocitrate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the disposal of phosphocitrate, drawing upon safety data for its constituent components and general best practices for laboratory chemical waste management.
Immediate Safety and Handling Protocols
When handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1][2]
-
Skin Protection: Use protective gloves (e.g., nitrile rubber) and a lab coat.[1]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is generally not required.[2][3] If dust is generated, a dust mask is recommended.[1]
-
Hygiene Measures: Always wash hands thoroughly after handling.[1][4] Avoid eating, drinking, or smoking in laboratory areas.
In the event of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek medical attention if irritation persists.[3][4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[3] Do not induce vomiting. Call a physician.
Step-by-Step Disposal Procedure
-
Consult Local Regulations and Institutional Policies: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.[5] Regulations can vary by location.
-
Waste Characterization: While many simple phosphate and citrate solutions are not classified as hazardous, it is essential to consider any other chemicals present in the waste stream. If this compound is mixed with hazardous materials, it must be treated as hazardous waste.[6]
-
Neutralization (for acidic or basic solutions): If the this compound solution is acidic or basic, it should be neutralized before disposal. One common method is to adjust the pH to a neutral range (typically 6-8) using a suitable acid or base.[5] This should be done carefully, with appropriate PPE, in a fume hood if there is a risk of gas evolution.
-
Small Quantities of Non-Hazardous this compound Solutions: For small quantities of this compound solutions that are not mixed with hazardous substances and have been neutralized, drain disposal may be permissible, depending on local regulations.[7][8]
-
Solid this compound and Contaminated Materials: Solid this compound and any materials contaminated with it (e.g., filter paper, gloves) should be collected in a designated chemical waste container.[5]
-
Disposal of Chemical Waste Containers: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste container. Do not dispose of these containers in the regular trash.[9]
Quantitative Data Summary
The following table summarizes key safety and physical property data for related compounds, which can serve as a conservative guide in the absence of specific data for this compound.
| Property | Calcium Phosphate Tribasic | Phosphate-Citrate Buffer | Citric Acid Monohydrate |
| Physical State | Solid[2] | Liquid[10] | Solid |
| Appearance | White[2] | Colorless | White |
| Odor | Odorless[2] | Odorless | Odorless |
| Solubility in Water | Insoluble[2] | Soluble | Soluble |
| Stability | Stable under normal conditions[2] | Stable under normal ambient conditions[10] | Chemically stable under standard ambient conditions |
| Incompatible Materials | Strong oxidizing agents[2] | No information available | Not specified |
| Acute Toxicity | Not classified as acutely toxic | Not classified as acutely toxic[10] | Causes serious eye irritation[4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the decision-making process for this compound waste disposal.
References
- 1. lifechems.com [lifechems.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Proper Disposal Methods for Sodium Citrate in Laboratory Environment [needle.tube]
- 6. csn.edu [csn.edu]
- 7. nems.nih.gov [nems.nih.gov]
- 8. Chemicals Approved for Drain Disposal | Environment, Health & Safety [ehs.ucsf.edu]
- 9. louisville.edu [louisville.edu]
- 10. carlroth.com [carlroth.com]
Essential Safety and Logistical Information for Handling Phosphocitrate
Personal Protective Equipment (PPE)
Given the absence of a specific SDS for phosphocitrate, a conservative approach to personal protective equipment is recommended, adhering to standard laboratory safety practices for handling chemical reagents. The synthesis of this compound involves reagents such as triethyl citrate and phosphorylating agents, which necessitates the use of appropriate PPE to mitigate potential exposure.[3][4]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Protects against skin contact with reagents and the final product. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents eye exposure to splashes of chemical solutions or solid particles. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation. A dust mask may be used if handling the powdered form creates airborne particles. | To minimize inhalation of any fine powders or aerosols. |
Experimental Protocol: Synthesis of this compound
The following is a detailed methodology for the chemical synthesis of this compound, adapted from established laboratory procedures.[3][4] This process involves the phosphorylation of triethyl citrate followed by hydrolysis.
Materials:
-
Triethyl citrate
-
o-phenylene phosphochloridate
-
Hydrogenolysis catalyst (e.g., Palladium on carbon)
-
Solvents (e.g., anhydrous pyridine, ethyl acetate)
-
Reagents for hydrolysis (e.g., sodium hydroxide)
-
Chromatography supplies for purification
Procedure:
-
Phosphorylation: Triethyl citrate is reacted with a phosphorylating agent, such as o-phenylene phosphochloridate, in an anhydrous solvent like pyridine. This reaction forms a protected this compound intermediate.[3]
-
Hydrogenolysis: The protective groups from the phosphorylating agent are removed via hydrogenolysis, yielding triethyl this compound.[3]
-
Hydrolysis: The ethyl ester groups of triethyl this compound are hydrolyzed using a base, such as sodium hydroxide, to yield the final this compound product.[4]
-
Purification: The crude this compound is purified using techniques like ion-exchange chromatography to obtain a high-purity final product.
Diagram of this compound Synthesis Workflow:
References
- 1. Buy this compound | 2565-87-9 [smolecule.com]
- 2. This compound, A Potential Therapeutic Agent for Calcium Crystal Deposition Diseases | Scilit [scilit.com]
- 3. Synthesis and characterization of phosphocitric acid, a potent inhibitor of hydroxylapatite crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
